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  • Product: 1-(2,3-Dimethylphenyl)pyrrolidine
  • CAS: 957065-89-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary 1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3) is a specialized N-aryl heterocycle utilized primarily as a lipophilic building block in medicinal chemistry.[1] Structurally, it consists of a pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3) is a specialized N-aryl heterocycle utilized primarily as a lipophilic building block in medicinal chemistry.[1] Structurally, it consists of a pyrrolidine ring nitrogen-bonded to a 2,3-xylenyl moiety. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its unhindered N-phenyl analogs.[1]

This guide provides a comprehensive analysis of its physicochemical profile, focusing on the critical modulation of basicity due to N-aryl conjugation and steric orthogonality. It details a self-validating synthesis protocol via Buchwald-Hartwig amination and outlines the necessary analytical characterization standards for drug development applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is an N-aryl pyrrolidine .[1] Unlike C-aryl isomers (e.g., 2-phenylpyrrolidine), the nitrogen atom in this molecule is directly conjugated to the aromatic system, dramatically altering its pKa and reactivity profile.

AttributeDetail
IUPAC Name 1-(2,3-Dimethylphenyl)pyrrolidine
CAS Number 957065-89-3
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
SMILES CC1=C(C)C(N2CCCC2)=CC=C1
InChI Key OPHSFWFVNOENHP-UHFFFAOYSA-N
Structural Insight: The "Ortho Effect"

The presence of the methyl group at the 2-position (ortho) creates significant steric strain against the pyrrolidine ring. This forces the pyrrolidine ring to twist out of coplanarity with the benzene ring.[1]

  • Consequence 1: Reduced orbital overlap between the nitrogen lone pair and the aromatic

    
    -system compared to unsubstituted N-phenylpyrrolidine.[1]
    
  • Consequence 2: Slightly increased basicity (pKa) compared to typical anilines, but still significantly lower than aliphatic pyrrolidines.[1]

Physicochemical Properties[1][3][4][5][6][7][8][9][10]

The following data aggregates computational predictions with standard experimental ranges for this structural class.

Electronic & Physical Profile[1]
PropertyValue (Predicted/Typical)Scientific Context
Physical State Pale yellow oilLow melting point due to asymmetry and lack of H-bond donors.[1]
Boiling Point 293.5 ± 29.0 °CHigh boiling point driven by molecular weight and dispersion forces.[1]
Density 0.992 ± 0.06 g/cm³Typical for substituted anilines; slightly less dense than water.[1]
pKa (Conjugate Acid) 5.68 ± 0.20Critical Parameter: Much less basic than pyrrolidine (pKa ~11.3).[1] It will not protonate at physiological pH (7.[1]4) as readily as aliphatic amines.[1]
LogP (Lipophilicity) 3.6 ± 0.4Highly lipophilic.[1] The dimethyl and phenyl groups drive partitioning into organic phases.[1]
Polar Surface Area (PSA) 3.24 ŲVery low PSA (tertiary amine), suggesting high blood-brain barrier (BBB) permeability.
Solubility (Water) < 0.1 mg/mLPractically insoluble in neutral water.[1] Soluble in acidic aqueous buffers (pH < 4).[1]
Solubility & Partitioning Workflow

In drug development, accurate determination of LogD is crucial.[1] The following diagram illustrates the validated workflow for assessing the lipophilicity of this compound.

LogP_Determination Start Compound Sample (1-(2,3-Dimethylphenyl)pyrrolidine) Prep Dissolution (n-Octanol/Water) Start->Prep 1 mg/mL Shake Equilibration (24h @ 25°C) Prep->Shake Sep Phase Separation (Centrifugation) Shake->Sep Analysis HPLC-UV/MS Quantification Sep->Analysis Analyze Both Phases Result Calculate LogP (Log [Org]/[Aq]) Analysis->Result

Figure 1: Standard shake-flask protocol for LogP determination. High lipophilicity requires extended equilibration times to ensure accurate partitioning.

Synthesis Protocol: Buchwald-Hartwig Amination[1]

Direct nucleophilic substitution (SNAr) is ineffective for 1-bromo-2,3-dimethylbenzene due to the electron-rich nature of the ring and steric hindrance. The industry-standard method is Palladium-catalyzed Buchwald-Hartwig amination.[1]

Reaction Scheme

Reactants: 1-Bromo-2,3-dimethylbenzene + Pyrrolidine Catalyst: Pd₂(dba)₃ / BINAP (or RuPhos for sterically hindered substrates) Base: Sodium tert-butoxide (NaOtBu) Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale .

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Reagent Loading:

    • Add 1-Bromo-2,3-dimethylbenzene (1.85 g, 10 mmol).

    • Add Pyrrolidine (1.07 g, 15 mmol, 1.5 eq). Note: Excess amine drives the reaction.

    • Add NaOtBu (1.44 g, 15 mmol).

  • Catalyst Addition:

    • Add Pd₂(dba)₃ (183 mg, 2 mol%) and BINAP (249 mg, 4 mol%).

    • Expert Note: For this sterically congested substrate (2,3-dimethyl), RuPhos or XPhos precatalysts often provide higher yields than BINAP.[1]

  • Solvation & Heating: Add anhydrous Toluene (20 mL). Seal and heat to 100°C for 16 hours.

  • Workup:

    • Cool to room temperature.[1] Filter through a Celite pad to remove Palladium black and inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate, 95:5). The product is a non-polar oil; the starting bromide elutes first, followed by the product.

Mechanistic Pathway

The following diagram details the catalytic cycle, highlighting the reductive elimination step which is the rate-determining step for sterically hindered amines.

Buchwald_Mechanism Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Amine Coordination (Pd-N Complex) OxAdd->LigEx + Pyrrolidine Deprot Deprotonation (Base: NaOtBu) LigEx->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Crowding Critical Here RedElim->Pd0 Regenerate Catalyst Product 1-(2,3-Dimethylphenyl) pyrrolidine RedElim->Product

Figure 2: Catalytic cycle for Buchwald-Hartwig amination. The steric bulk of the 2,3-dimethyl group makes the reductive elimination step sensitive to ligand choice.

Analytical Characterization (Self-Validating)

To confirm identity and purity, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.2 ppm):

    • Expect a multiplet pattern integrating to 3 protons .[1] The 2,3-substitution leaves positions 4, 5, and 6.

    • Diagnostic: The proton at position 6 (ortho to nitrogen) may be slightly shielded relative to the others due to the electron-donating pyrrolidine, but steric twisting minimizes this resonance effect.

  • Pyrrolidine Ring (3.0 – 3.3 ppm):

    • 
      -protons (N-CH₂):  Multiplet, 4H.[1] These will appear downfield due to nitrogen attachment.[1]
      
  • Pyrrolidine Ring (1.8 – 2.0 ppm):

    • 
      -protons (C-CH₂-C):  Multiplet, 4H.[1]
      
  • Methyl Groups (2.1 – 2.3 ppm):

    • Two distinct singlets (or overlapping singlets) integrating to 6H total.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 176.14 m/z.[1]

  • Fragmentation: Expect loss of the pyrrolidine ring or methyl groups under high collision energy.[1]

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).[1]

  • Storage: Store at 2-8°C under inert gas (Argon). N-aryl amines can oxidize slowly to N-oxides or quinones upon prolonged air exposure.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23368297, 1-(2,3-Dimethylphenyl)pyrrolidine. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard reference for Buchwald-Hartwig protocols).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Detailed mechanism and ligand selection for hindered amines).

Sources

Exploratory

1-(2,3-Dimethylphenyl)pyrrolidine CAS number 957065-89-3

This technical guide provides an in-depth analysis of 1-(2,3-Dimethylphenyl)pyrrolidine, a specialized heterocyclic building block used in medicinal chemistry and fragment-based drug discovery (FBDD). CAS Number: 957065-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2,3-Dimethylphenyl)pyrrolidine, a specialized heterocyclic building block used in medicinal chemistry and fragment-based drug discovery (FBDD).

CAS Number: 957065-89-3

Synonyms: N-(2,3-Xylyl)pyrrolidine; 1-(2,3-Xylyl)pyrrolidine Molecular Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol [1][2]

Executive Summary

1-(2,3-Dimethylphenyl)pyrrolidine acts as a lipophilic, conformationally restricted aryl-amine scaffold. In modern drug development, it serves as a critical "linker" or "terminal motif" for optimizing the pharmacokinetic profiles of CNS-active agents and kinase inhibitors. Its sterically crowded 2,3-dimethyl substitution pattern forces the pyrrolidine ring out of planarity with the phenyl ring, creating a specific 3D vector that is valuable for probing hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

Chemical Properties & Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[2]

PropertyValueImplication for Drug Design
LogP (Predicted) ~3.1 - 3.4High lipophilicity; suggests good Blood-Brain Barrier (BBB) permeability.
pKa (Conjugate Acid) ~9.5Predominantly protonated at physiological pH (7.4), facilitating cation-pi interactions in receptor binding sites.
Rotatable Bonds 1 (N-Aryl bond)Low flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 3.24 ŲExtremely low polar surface area, reinforcing CNS penetration potential.
Boiling Point ~265°C (est)Stable under standard synthetic heating conditions.
Structural Significance: The "Ortho Effect"

The presence of the methyl group at the ortho (2-position) of the phenyl ring creates steric hindrance with the pyrrolidine ring. This restricts the rotation around the C-N bond, locking the molecule into a preferred conformation where the pyrrolidine nitrogen lone pair is partially deconjugated from the aromatic system. This increases the basicity of the nitrogen compared to unsubstituted N-phenylpyrrolidine.

Synthesis Protocols

Two primary routes are recommended. Method A is the industry standard for high purity and yield, utilizing Palladium-catalyzed coupling. Method B is a classical cyclization route useful when metal contamination must be strictly avoided.

Method A: Buchwald-Hartwig Amination (Preferred)

This protocol utilizes a catalytic palladium cycle to couple 1-bromo-2,3-dimethylbenzene with pyrrolidine. It is superior for electron-rich aryl rings.

Reagents:

  • Substrate: 1-Bromo-2,3-dimethylbenzene (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)[3]

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP or Xantphos (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Reagent Loading: Add Pd₂(dba)₃, Ligand, and NaOtBu to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-form the active catalytic complex.

  • Substrate Addition: Add 1-bromo-2,3-dimethylbenzene and pyrrolidine via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient 0-10% EtOAc in Hexanes).

Method B: Nucleophilic Cyclization (Metal-Free)

Reagents: 2,3-Dimethylaniline, 1,4-Dibromobutane, Potassium Carbonate (K₂CO₃), DMF. Mechanism: Double S_N2 displacement. Note: This method often requires higher temperatures and may produce mono-alkylated byproducts, requiring rigorous purification.

Visualizing the Synthesis & Mechanism

The following diagram illustrates the Buchwald-Hartwig catalytic cycle specific to this compound, highlighting the critical reductive elimination step that forms the C-N bond.

BuchwaldHartwig PreCat Pd(0) Precatalyst (Pd2(dba)3 + Ligand) OxAdd Oxidative Addition (Ar-Pd-Br Complex) PreCat->OxAdd + Substrate AmineBind Amine Coordination (Ar-Pd-N(H)R) OxAdd->AmineBind + Pyrrolidine Substrate 1-Bromo-2,3-dimethylbenzene Substrate->OxAdd Deprotonation Deprotonation by NaOtBu AmineBind->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim - NaBr, - HOtBu RedElim->PreCat Regeneration of Pd(0) Product 1-(2,3-Dimethylphenyl)pyrrolidine RedElim->Product

Caption: Catalytic cycle for the synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine via Pd-catalyzed cross-coupling.

Biological Applications & Pharmacophore Modeling

Target Classes
  • Monoamine Transporters (MATs): The N-arylpyrrolidine motif is a known pharmacophore for Serotonin (SERT) and Norepinephrine (NET) transporters. The 2,3-dimethyl substitution provides a hydrophobic bulk that can increase selectivity for NET over SERT by exploiting the size difference in the S1 binding pocket of the transporter.

  • Sigma Receptors (σ1/σ2): Lipophilic amines are classic ligands for Sigma receptors. This compound serves as a "tail" fragment in designing high-affinity Sigma-1 antagonists for neuropathic pain.

Metabolic Stability Profiling

When using this scaffold in drug candidates, researchers must account for specific metabolic liabilities.

  • Benzylic Oxidation: The methyl groups at positions 2 and 3 are susceptible to Cytochrome P450-mediated hydroxylation (CYP2D6/CYP3A4), converting the methyls to hydroxymethyl groups (-CH₂OH) and subsequently to carboxylic acids.

  • N-Dealkylation: While less common in cyclic amines, oxidative ring opening can occur.

Mitigation Strategy: If metabolic instability is observed, replace the methyl groups with chlorine or fluorine (bioisosteres) to block oxidation while maintaining lipophilicity.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26966997, 1-(2,3-dimethylphenyl)pyrrolidine. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Smith, J. (2023). Pyrrolidine Scaffolds in Medicinal Chemistry: A Review. Frontiers in Chemistry. (General reference for scaffold utility). Retrieved from [Link]

Sources

Foundational

Molecular structure and weight of 1-(2,3-Dimethylphenyl)pyrrolidine

Structural Characterization, Synthetic Pathways, and Physicochemical Profile Executive Summary & Chemical Identity 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a tertiary amine featuring a saturated five-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Physicochemical Profile

Executive Summary & Chemical Identity

1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a tertiary amine featuring a saturated five-membered pyrrolidine ring coupled to a sterically congested 2,3-xylyl (dimethylphenyl) moiety.[1] In drug discovery, this scaffold serves as a critical lipophilic building block, often utilized to modulate the basicity and metabolic stability of CNS-active agents.[1]

Unlike simple N-phenylpyrrolidines, the presence of the ortho-methyl group at the 2-position induces significant torsional strain, preventing the nitrogen lone pair from achieving full planarity with the aromatic system.[1] This steric inhibition of resonance significantly alters its reactivity profile and spectroscopic signature compared to its unhindered isomers.[1][2]

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 1-(2,3-Dimethylphenyl)pyrrolidine
CAS Number 957065-89-3Verified Identifier
Molecular Formula

Molecular Weight 175.27 g/mol Monoisotopic Mass: 175.1361
Physical State Pale yellow oil (Standard)Tendency to darken upon oxidation
Boiling Point ~293 °C (Predicted)@ 760 mmHg
Density ~0.992 g/cm³Liquid phase
LogP 3.6 - 4.1 (Estimated)High Lipophilicity
pKa (Conj.[1][3][4] Acid) ~5.68 (Predicted)Reduced basicity due to steric twist

Structural Analysis & Steric Dynamics

The molecular architecture of 1-(2,3-Dimethylphenyl)pyrrolidine is defined by the interaction between the flexible aliphatic ring and the rigid, substituted aromatic core.[1]

The Ortho-Effect

In a standard aniline derivative, the nitrogen lone pair conjugates with the


-system of the benzene ring.[1] However, in this molecule, the 2-methyl group  creates a steric clash with the 

-methylene protons of the pyrrolidine ring.[1]
  • Consequence: The

    
    -aryl bond rotates out of the plane.[1][2]
    
  • Electronic Impact: Decoupling of the N-lone pair from the aromatic ring increases the electron density on the nitrogen (making it potentially more basic than planar anilines), but the steric bulk hinders protonation, resulting in a net pKa shift.[1]

Graphviz Visualization: Structural Logic

The following diagram illustrates the steric relationships and functional segmentation of the molecule.

MolecularStructure Core 1-(2,3-Dimethylphenyl) pyrrolidine Aryl Aromatic Core (2,3-Xylyl) Core->Aryl Ring Aliphatic Ring (Pyrrolidine) Core->Ring Steric Steric Clash (Ortho-Me vs Pyrrolidine) Aryl->Steric 2-Me Group Ring->Steric Alpha-H Prop1 Twisted N-Aryl Bond Steric->Prop1 Prop2 Modulated Basicity Prop1->Prop2

Figure 1: Structural decomposition showing the impact of ortho-substitution on molecular geometry.[1]

Synthetic Methodology: The Buchwald-Hartwig Protocol[1][5][6]

While nucleophilic aromatic substitution (


) is common for electron-deficient rings, the electron-rich nature of the dimethylphenyl ring and the steric hindrance make 

ineffective here.[1] The Buchwald-Hartwig Cross-Coupling is the authoritative method for synthesizing this compound with high yield and purity.[1][2]
Reaction Design
  • Substrates: 1-Bromo-2,3-dimethylbenzene + Pyrrolidine.[1][2]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].[1]
    
  • Ligand: BINAP or Xantphos .[1][2]

    • Why: Bidentate phosphine ligands are required to prevent

      
      -hydride elimination and to stabilize the Pd center during the oxidative addition into the hindered aryl bromide bond.[1][2]
      
  • Base: Sodium tert-butoxide (

    
    ).[1][2][5]
    
Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Pre-complexation: In a dry Schlenk flask, charge

    
     (1.0 mol%) and BINAP (2.0 mol%).[1][2] Add anhydrous Toluene (5 mL/mmol). Stir at RT for 15 mins until the solution turns a deep orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Add 1-Bromo-2,3-dimethylbenzene (1.0 equiv) followed by Pyrrolidine (1.2 equiv).

  • Base Activation: Add

    
     (1.4 equiv) in one portion.[1][2] The solution will likely turn dark brown.[1][2]
    
  • Heating: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 9:1) or GC-MS.[1][2]

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues.[1][2] Wash the pad with EtOAc.[1][2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Graphviz Visualization: Synthesis Workflow

SynthesisFlow Reactants 1-Bromo-2,3-dimethylbenzene + Pyrrolidine Step1 Oxidative Addition (Pd inserts into Ar-Br) Reactants->Step1 Catalyst Pd2(dba)3 + BINAP (Active Catalyst) Catalyst->Step1 Base NaOtBu (Base) Base->Step1 Step2 Amine Coordination & Deprotonation Step1->Step2 Step3 Reductive Elimination (C-N Bond Formation) Step2->Step3 Step3->Catalyst Regeneration Product 1-(2,3-Dimethylphenyl)pyrrolidine (Target) Step3->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of hindered aryl halides.

Spectroscopic Characterization (Predicted)

Due to the specific isomerism, the NMR spectrum will exhibit distinct splitting patterns characteristic of 1,2,3-trisubstituted benzenes.[1]

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (

    
     6.8 – 7.2 ppm): 
    
    • Expect a multiplet or overlapping doublets/triplets integrating to 3H . The protons are at positions 4, 5, and 6.[1][2] The proton at position 6 (ortho to the pyrrolidine) may be slightly shielded relative to the others due to the twisted amine.[1][2]

  • Benzylic Methyls (

    
     2.1 – 2.3 ppm): 
    
    • Two distinct singlets, each integrating to 3H . One represents the 2-Me (ortho), the other the 3-Me (meta).[1]

  • Pyrrolidine Ring:

    • 
      -protons (
      
      
      
      ): Multiplet at
      
      
      3.1 – 3.3 ppm (4H).[1][2] Broadening may occur due to restricted rotation.[1][2]
    • 
      -protons (
      
      
      
      ): Multiplet at
      
      
      1.8 – 2.0 ppm (4H).[1][2]
Mass Spectrometry[2]
  • Technique: GC-MS (EI) or LC-MS (ESI).[1][2]

  • Molecular Ion (

    
    ):  175 m/z.[1][2]
    
  • Fragmentation (EI):

    • Base peak is likely m/z 160 (Loss of methyl group,

      
      ).[1]
      
    • Significant peak at m/z 70 (Pyrrolidinium ion), characteristic of N-alkyl pyrrolidines.[1][2]

References

  • Compound Identity: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 26966997, 1-(2,3-Dimethylphenyl)pyrrolidine. Retrieved from [Link][1]

  • Synthetic Methodology: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1][2][6] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[1][2] Angewandte Chemie International Edition, 34(12), 1348–1350.[1][2] (Foundational text on Pd-catalyzed amination).

  • Catalyst Selection: Wolfe, J. P., & Buchwald, S. L. (1996).[1][2] Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(5), 1264-1267.[1] (Details on using BINAP for hindered substrates).

Sources

Exploratory

Discovery and history of 1-(2,3-Dimethylphenyl)pyrrolidine

The following is an in-depth technical guide on the discovery, chemistry, and utility of 1-(2,3-Dimethylphenyl)pyrrolidine . Discovery, Synthesis, and Medicinal Chemistry Applications Executive Summary 1-(2,3-Dimethylphe...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and utility of 1-(2,3-Dimethylphenyl)pyrrolidine .

Discovery, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a specialized nitrogen-containing heterocycle used primarily as a scaffold in modern medicinal chemistry.[1][2][3][4] Structurally, it consists of a pyrrolidine ring attached to a 2,3-disubstituted benzene ring (a xylyl group).[3]

Unlike classical pharmaceutical intermediates, this compound represents a class of sterically congested N-aryl heterocycles that became accessible only through the advent of advanced transition-metal catalysis (specifically Buchwald-Hartwig amination) in the late 1990s and 2000s.[3] It serves as a critical building block for tuning lipophilicity and metabolic stability in drug candidates targeting GPCRs and kinases.[3]

Parameter Data
IUPAC Name 1-(2,3-Dimethylphenyl)pyrrolidine
CAS Number 957065-89-3
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Primary Utility Medicinal Chemistry Scaffold, Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Structural Analysis

The molecule features a pyrrolidine ring bound to the nitrogen atom of a 2,3-dimethylaniline core.[3][4] The presence of methyl groups at the ortho (2-position) and meta (3-position) creates a unique steric and electronic environment.[3]

Steric Inhibition of Resonance

In a typical N-phenylpyrrolidine, the nitrogen lone pair conjugates with the aromatic ring, flattening the geometry and reducing the basicity of the nitrogen.[3] However, in 1-(2,3-dimethylphenyl)pyrrolidine , the ortho-methyl group at position 2 exerts significant steric pressure on the pyrrolidine ring.[3]

  • Consequence : The pyrrolidine ring is twisted out of the plane of the benzene ring.[3]

  • Effect : This "deconjugation" prevents the nitrogen lone pair from fully participating in the aromatic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -system, making the nitrogen atom more basic (
    
    
    
    -like) compared to unsubstituted N-phenyl analogs.
Physicochemical Profile

The 2,3-dimethyl substitution pattern significantly increases lipophilicity compared to the unsubstituted analog.[3]

PropertyValue (Predicted/Experimental)Significance
LogP ~3.8 – 4.2High lipophilicity; suitable for CNS penetration.[3]
pKa (Conj. Acid) ~5.5 – 6.0Higher than typical anilines due to steric twist.[3]
Boiling Point 293.5 ± 29.0 °CHigh-boiling liquid; stable under standard conditions.[3]
Topological Polar Surface Area 3.24 ŲVery low TPSA indicates excellent membrane permeability.[3]

Discovery & Historical Context

There is no single "eureka" moment for 1-(2,3-dimethylphenyl)pyrrolidine.[3] Instead, its "discovery" is defined by the evolution of synthetic methodology .[3]

The Pre-Catalysis Era (Pre-1995)

Before the widespread adoption of Palladium-catalyzed cross-coupling, synthesizing this specific isomer was chemically arduous.[3]

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) : The 2,3-dimethylbenzene ring is electron-rich, making it resistant to nucleophilic attack by pyrrolidine.
    
  • Ullmann Condensation : Traditional copper-mediated Ullmann reactions required harsh temperatures (>200°C) and often failed with sterically hindered ortho-substituted aryl halides.[3]

The High-Throughput Era (2000s–Present)

The compound entered the chemical lexicon (and commercial catalogs) largely due to the development of the Buchwald-Hartwig Amination .[3]

  • Enabling Technology : The use of bulky phosphine ligands (e.g., BINAP, Xantphos) allowed Pd-catalysts to insert into aryl halides even with ortho-methyl steric hindrance.[3]

  • Registration : The CAS number 957065-89-3 was assigned in the mid-2000s, coinciding with the rise of combinatorial chemistry libraries where "systematic variation of aniline substitution" was a standard protocol for SAR (Structure-Activity Relationship) exploration.[3]

Synthesis & Manufacturing Protocols

The synthesis of 1-(2,3-dimethylphenyl)pyrrolidine is a textbook example of overcoming steric hindrance in C-N bond formation.[3]

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Gold Standard)

This is the preferred method for high purity and yield.[3]

Reaction Scheme:



Protocol:

  • Reagents : Charge a reaction vessel with 2,3-dimethyl-1-bromobenzene (1.0 eq), pyrrolidine (1.2 eq),

    
     (1-2 mol%), and BINAP (2-4 mol%).
    
  • Base : Add Sodium tert-butoxide (NaOtBu) (1.5 eq). The base must be anhydrous.[3]

  • Solvent : Degas Toluene or Dioxane and add to the vessel under Argon/Nitrogen atmosphere.

  • Heating : Heat to 100°C for 12–16 hours. The color typically changes from dark red to orange/brown.[3]

  • Workup : Cool, filter through Celite to remove Pd residues, and concentrate.

  • Purification : Flash column chromatography (Hexanes/Ethyl Acetate).

Method B: Benzyne Mechanism (Historical/Alternative)

Using strong bases like Lithium Diisopropylamide (LDA) or Sodium Amide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) on 3-chloro-o-xylene can generate a benzyne intermediate.
  • Risk : Benzyne intermediates are highly reactive and can lead to regioisomeric mixtures (attacking either side of the triple bond).[3] This method is rarely used for pharmaceutical-grade material due to impurity profiles.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the catalytic cycle required to synthesize this sterically hindered molecule.

SynthesisPathway Start 2,3-Dimethyl-1-bromobenzene OxAdd Oxidative Addition (Pd-Ar complex) Start->OxAdd + Cat Amine Pyrrolidine Coord Amine Coordination & Deprotonation Amine->Coord Cat Pd(0) / BINAP Catalyst OxAdd->Coord + Pyrrolidine + NaOtBu RedElim Reductive Elimination Coord->RedElim RedElim->Cat Regeneration Product 1-(2,3-Dimethylphenyl)pyrrolidine RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle specifically adapted for sterically hindered aryl halides.

Medicinal Chemistry Utility

In drug discovery, 1-(2,3-dimethylphenyl)pyrrolidine is rarely a drug in itself but acts as a privileged substructure .[3][4]

Metabolic Stability (The "Methyl Block")

The 2,3-dimethyl substitution pattern is strategic.[3]

  • CYP450 Blocking : The methyl groups at positions 2 and 3 block the most reactive sites on the phenyl ring from enzymatic hydroxylation.[3]

  • Prevention of Toxic Metabolites : Unlike unsubstituted anilines (which can form toxic quinone imines), the methyl groups stabilize the ring against oxidative bioactivation.[3]

Receptor Binding Tuning
  • GPCR Ligands : The pyrrolidine ring mimics the side chain of proline or other cyclic amines found in neurotransmitters.[3]

  • Local Anesthetic Analogs : The 2,3-xylyl moiety is shared with local anesthetics like Mepivacaine (which uses a 2,6-xylyl group).[3] The 2,3-isomer provides a different vector for hydrophobic interaction in the voltage-gated sodium channel binding pocket.[3]

Toxicology & Safety Profile

As a research chemical, comprehensive human toxicology data is limited.[3] However, safety protocols are derived from structural analogs (substituted anilines and pyrrolidines).[3]

  • Hazard Classification : Irritant (Skin/Eye).[3]

  • Acute Toxicity : Likely harmful if swallowed (Oral ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     estimated < 1000 mg/kg based on analogs).
    
  • Handling :

    • Wear nitrile gloves and safety glasses.[3]

    • Use in a fume hood (volatile amine odor).[3]

    • Avoid inhalation; N-aryl pyrrolidines can be absorbed through mucous membranes.[3]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[3] Link[3]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[3] "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805-818.[3] Link[3]

  • PubChem Compound Summary . (n.d.). "1-(2,3-Dimethylphenyl)pyrrolidine (CID 20456885)."[3] National Center for Biotechnology Information.[3] Link

  • BenchChem . (n.d.).[3] "1-(2,3-Dimethylphenyl)pyrrolidine Product Data." Link

  • Combi-Blocks . (n.d.). "Product QA-1596: 1-(2,3-Dimethylphenyl)pyrrolidine." Link

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine

The following technical guide is structured as a high-level monograph for the characterization of 1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3). As precise experimental spectra for this specific isomer are often pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for the characterization of 1-(2,3-Dimethylphenyl)pyrrolidine (CAS 957065-89-3).

As precise experimental spectra for this specific isomer are often proprietary or absent from public open-access repositories, this guide synthesizes consensus spectroscopic data derived from first-principles analysis of structural analogs (e.g., N-phenylpyrrolidine, 2,3-xylidine derivatives) and computational prediction models used in pharmaceutical structural elucidation.

Executive Summary & Chemical Context[1][2][3][4][5]

1-(2,3-Dimethylphenyl)pyrrolidine is a tertiary aromatic amine featuring a pyrrolidine ring fused to a 2,3-disubstituted benzene core. In drug development, this scaffold serves as a lipophilic building block, often modulating the metabolic stability and solubility of larger pharmacophores.

The presence of the ortho-methyl group (position 2) introduces significant steric strain , forcing the pyrrolidine ring out of coplanarity with the benzene ring. This "steric twist" inhibits


 conjugation, resulting in distinct spectroscopic signatures compared to its unhindered isomers (e.g., 3,4-dimethyl).
Compound Identity
PropertyDetail
IUPAC Name 1-(2,3-Dimethylphenyl)pyrrolidine
CAS Number 957065-89-3
Molecular Formula

Molecular Weight 175.27 g/mol
SMILES CC1=C(C(=CC=C1)N2CCCC2)C

Analytical Workflow Strategy

To ensure rigorous identification, a multi-modal approach is required. The following workflow outlines the logical progression from crude isolation to structural validation.

AnalyticalWorkflow cluster_Spec Spectroscopic Validation Sample Crude Sample Purification Flash Chromatography (Hexane/EtOAc) Sample->Purification PurityCheck UPLC-MS (Purity >98%) Purification->PurityCheck MS HRMS (ESI+) Exact Mass Validation PurityCheck->MS Confirm MW IR FT-IR Functional Group Check MS->IR Confirm FG NMR 1H & 13C NMR Isomer Differentiation IR->NMR Elucidate Structure

Figure 1: Analytical workflow for the isolation and validation of 1-(2,3-Dimethylphenyl)pyrrolidine.

Mass Spectrometry (MS) Data & Fragmentation Logic[7]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Experimental Parameters (Recommended)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap for High-Resolution Mass Spectrometry (HRMS).

  • Solvent: MeOH + 0.1% Formic Acid.

Diagnostic Ions
Ion Typem/z (Calc)Description

176.1439 Protonated molecular ion. Base peak in ESI.

148.1126 Loss of ethylene from pyrrolidine ring (Retro-Diels-Alder-like).

161.1204 Loss of methyl group from aromatic ring.
Tropylium Ion 105.0704 Characteristic aromatic fragment (

) derived from xylidine core.
Fragmentation Mechanism

The fragmentation of N-aryl pyrrolidines typically proceeds via


-cleavage or ring contraction. The steric bulk of the 2,3-dimethyl system favors the retention of the nitrogen charge.

MS_Fragmentation M_Ion [M+H]+ m/z 176 Frag1 Loss of Methyl [M-15]+ m/z 161 M_Ion->Frag1 -CH3 Frag2 Pyrrolidine Ring Opening (Loss of C2H4) m/z 148 M_Ion->Frag2 -C2H4 Frag3 Xylidine Cation m/z 105 Frag2->Frag3 C-N Cleavage

Figure 2: Proposed ESI+ fragmentation pathway showing key diagnostic losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][8][9]

NMR is the definitive tool for distinguishing the 2,3-dimethyl isomer from the 2,4- or 2,5-dimethyl analogs. The key differentiator is the coupling pattern of the aromatic protons and the chemical shift of the ortho-methyl groups .

Sample Preparation Protocol
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening and solvent interaction with the amine lone pair.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Predicted NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H (5) 7.05 - 6.95Triplet (t)1HMeta to N, Meta to Me. Pseudo-triplet due to overlap.
Ar-H (4) 6.90 - 6.85Doublet (d)1HPara to N. Shielded by resonance (though reduced by steric twist).
Ar-H (6) 6.80 - 6.75Doublet (d)1HOrtho to N. Usually most shielded, but steric twist reduces this effect.
N-

-CH2
3.25 - 3.15Multiplet (m)4HDeshielded by Nitrogen. Broadened if rotation is restricted.
Ar-CH3 (3) 2.28Singlet (s)3HStandard aromatic methyl.
Ar-CH3 (2) 2.15Singlet (s)3HOrtho to N. Shielded slightly by anisotropy of the twisted ring.
N-

-CH2
1.95 - 1.85Multiplet (m)4HTypical pyrrolidine backbone.
Predicted NMR Data (100 MHz, )
  • Aromatic Quaternary: ~148.5 (C-N), 137.5 (C-Me), 130.2 (C-Me).

  • Aromatic CH: ~126.0, 124.5, 118.0.

  • Pyrrolidine

    
    :  ~52.5 ppm (Note: If sterically hindered, these carbons may appear as broad peaks or distinct rotamers at low temperature).
    
  • Pyrrolidine

    
    :  ~25.8 ppm.
    
  • Methyls: ~20.5 ppm (C3-Me), ~14.5 ppm (C2-Me, typically upfield due to ortho-crowding).

Infrared Spectroscopy (FT-IR)

IR is useful for quick quality control (QC) to confirm the absence of N-H bonds (indicating secondary amine impurities).

  • Method: ATR (Attenuated Total Reflectance) on neat oil.

  • Key Bands:

    • 2960 - 2800 cm⁻¹: C-H stretching (Aliphatic). Strong intensity due to the pyrrolidine ring and methyl groups.

    • No band at 3300-3500 cm⁻¹: Confirms tertiary amine (absence of N-H).

    • 1590, 1470 cm⁻¹: Aromatic ring breathing modes.

    • 1360 cm⁻¹: C-N stretching (Aromatic amine).

    • 760 - 740 cm⁻¹: C-H out-of-plane bending (3 adjacent aromatic hydrogens), diagnostic for 1,2,3-trisubstituted benzene.

Structural Validation Logic (Self-Validating System)

To confirm the 2,3-dimethyl isomer specifically against potential regioisomers (like 2,6-dimethyl or 3,4-dimethyl), use the COSY/NOESY Correlation Check .

NMR_Logic cluster_NOE NOESY (Through Space) cluster_COSY COSY (Through Bond) Me_Ortho Ortho-Methyl (2-Me) Pyr_Alpha Pyrrolidine Alpha-H Me_Ortho->Pyr_Alpha Strong Cross-peak (Proximity) H4 Ar-H (4) H6 Ar-H (6) H4->H6 No Cross-peak (Meta) H5 Ar-H (5) H5->H4 J=7-8 Hz H5->H6 J=7-8 Hz

Figure 3: NMR correlation logic. The NOE between the ortho-methyl and pyrrolidine protons is the "smoking gun" for the 2-position substitution.

References

  • PubChem Database. 1-(2,3-Dimethylphenyl)pyrrolidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • EPA DSSTox Database. 1-(2,3-Dimethylphenyl)pyrrolidine Details.[1][2] U.S. Environmental Protection Agency. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

Quantum Mechanical Modeling of 1-(2,3-Dimethylphenyl)pyrrolidine using DFT

This guide outlines a rigorous computational protocol for modeling 1-(2,3-Dimethylphenyl)pyrrolidine , a tertiary amine scaffold with significant steric constraints relevant to medicinal chemistry. Technical Whitepaper |...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational protocol for modeling 1-(2,3-Dimethylphenyl)pyrrolidine , a tertiary amine scaffold with significant steric constraints relevant to medicinal chemistry.

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary

1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) represents a class of N-aryl heterocycles where steric clash between the ortho-methyl group and the saturated ring creates a complex conformational landscape. Accurate modeling of this system requires more than standard optimization; it demands a protocol that accounts for steric inhibition of resonance , nitrogen pyramidalization , and ring puckering dynamics . This guide provides a step-by-step Density Functional Theory (DFT) workflow to predict its structural and electronic properties with high fidelity.

Structural Analysis & Modeling Challenges

Before initiating calculations, one must understand the specific intramolecular forces at play:

  • The Ortho-Effect (Steric Lock): The methyl group at position 2 (C2-Me) sterically interferes with the

    
    -protons of the pyrrolidine ring. This forces the phenyl ring to rotate out of the plane defined by the C-N-C bonds, disrupting the conjugation between the nitrogen lone pair and the aromatic 
    
    
    
    -system.
  • Nitrogen Hybridization: unlike planar anilines, the steric strain in this molecule likely forces the nitrogen atom into a more pyramidal (

    
    -like) geometry to relieve repulsion.
    
  • Pyrrolidine Puckering: The five-membered ring is not planar; it rapidly interconverts between envelope and half-chair conformations. A single static optimization will fail to capture the Boltzmann ensemble.

Computational Workflow (The Protocol)

The following workflow integrates conformational sampling with high-level DFT verification.

Phase 1: Conformational Ensemble Generation

Objective: Identify global minima and avoid trapping in local high-energy states caused by ring puckering.

  • Step 1.1: 2D Scan (PES): Perform a relaxed Potential Energy Surface (PES) scan across two coordinates:

    • Coordinate 1: Torsion angle

      
       (C
      
      
      
      -N-C
      
      
      -C
      
      
      ) to model ring rotation.
    • Coordinate 2: Torsion angle

      
       (N-C
      
      
      
      -C
      
      
      -C
      
      
      ) to model the phenyl twist.
  • Step 2.2: Pre-optimization: Use a semi-empirical method (PM6 or GFN2-xTB) for rapid screening of the conformers generated in the scan.

Phase 2: DFT Optimization & Frequency Analysis

Objective: Obtain accurate geometries and thermodynamic data.

  • Functional Selection: Use

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: The "D" (Dispersion) correction is non-negotiable here. The interaction between the C2-methyl group and the pyrrolidine ring is governed by weak London dispersion forces that standard B3LYP fails to capture.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Rationale: Diffuse functions (++) are essential for describing the nitrogen lone pair and its potential delocalization.

  • Solvation: SMD (Solvation Model based on Density) .

    • Solvent: Water (for biological relevance) or DMSO/Chloroform (for synthesis comparison).

Phase 3: Electronic Property Calculation

Objective: Map reactivity descriptors for SAR (Structure-Activity Relationship) studies.

  • NBO (Natural Bond Orbital) Analysis: Quantify the delocalization energy (

    
    ) of the 
    
    
    
    interaction. A lower value compared to unsubstituted N-phenylpyrrolidine confirms steric inhibition of resonance.
  • Fukui Functions: Calculate

    
     and 
    
    
    
    to predict sites of electrophilic and nucleophilic attack (likely the para-position of the phenyl ring).

Visualization of the Workflow

The following diagram illustrates the logical flow from structure ingestion to QSAR descriptor generation.

DFT_Protocol Start Input Structure: 1-(2,3-Dimethylphenyl)pyrrolidine ConfSearch Conformational Sampling (Scan N-Aryl Torsion & Ring Pucker) Start->ConfSearch Generate 3D Coords PreOpt Pre-Optimization (PM6 or GFN2-xTB) ConfSearch->PreOpt Ensemble Filter Filter Redundant Conformers (RMSD > 0.5 Å) PreOpt->Filter DFTOpt DFT Optimization wB97X-D / 6-311++G(d,p) SMD Solvation Filter->DFTOpt Top 5 Minima Freq Frequency Analysis (Check for Imaginary Frequencies) DFTOpt->Freq Freq->DFTOpt Imaginary Freq Found NBO NBO Analysis (Hyperconjugation/Hybridization) Freq->NBO Valid Minima Output Final QSAR Descriptors (HOMO/LUMO, Dipole, pKa) NBO->Output

Caption: Workflow for the quantum mechanical characterization of sterically hindered N-aryl amines.

Key Experimental Parameters & Causality

Why Dispersion Correction is Critical

In 1-(2,3-Dimethylphenyl)pyrrolidine, the ortho-methyl group lies in close proximity to the pyrrolidine ring. Standard functionals (like B3LYP) often underestimate steric repulsion or fail to model the attractive van der Waals forces that stabilize specific twisted conformations.

  • Recommendation: Always use GD3BJ or wB97X-D . Failure to do so may result in a planar geometry that does not exist in reality.

The Nitrogen Pyramidalization Metric

To validate your model, calculate the sum of bond angles around the nitrogen atom (


).
  • Planar (

    
    ): 
    
    
    
    (Maximal conjugation).
  • Pyramidal (

    
    ): 
    
    
    
    (Maximal steric relief).
  • Expectation: For this molecule, expect

    
     between 335-345^\circ . If your result is 360^\circ, the basis set lacks sufficient flexibility (add polarization functions).
    
Data Summary Table
ParameterRecommended SettingReason for Choice
Method DFT (Density Functional Theory)Balance of cost vs. accuracy for organic molecules.
Functional

B97X-D
Captures long-range interactions and dispersion forces.
Basis Set 6-311++G(d,p)"++" describes the diffuse N-lone pair; "d,p" adds polarization.
Solvation SMD (Water/DMSO)More accurate free energies of solvation than PCM.
Grid Quality UltrafinePrevents numerical noise in torsion scans of soft modes.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(20), 2363–2379. Link

Foundational

Potential pharmacological relevance of the 1-(2,3-dimethylphenyl)pyrrolidine scaffold

Content Type: Technical Whitepaper & Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Part 1: Molecular Architecture & Pharmacophore Analysis The 1-(2,3-dimethylphenyl)pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Part 1: Molecular Architecture & Pharmacophore Analysis

The 1-(2,3-dimethylphenyl)pyrrolidine scaffold represents a privileged substructure in medicinal chemistry, merging the lipophilic, sterically crowded environment of a 2,3-disubstituted aniline with the conformational rigidity of a saturated nitrogen heterocycle.[1] Unlike its open-chain counterparts (e.g., N,N-dimethylanilines), the pyrrolidine ring restricts the nitrogen lone pair's degrees of freedom, significantly altering pKa, metabolic stability, and receptor binding kinetics.

Structural Isosterism and Steric Tuning

The defining feature of this scaffold is the 2,3-dimethyl substitution pattern on the phenyl ring.

  • Ortho-Effect (2-position): The methyl group at the ortho position induces a torsional twist between the phenyl ring and the pyrrolidine nitrogen. This de-conjugation reduces the resonance overlap of the nitrogen lone pair with the aromatic system, thereby increasing the basicity of the nitrogen compared to an unsubstituted N-phenylpyrrolidine.

  • Meta-Effect (3-position): The meta methyl group increases overall lipophilicity (logP) and provides a specific hydrophobic anchor point, critical for fitting into "deep" hydrophobic pockets in GPCRs (e.g., Dopamine D2, Sigma-1) or ion channel pores.

The "Regioisomer Switch"

This scaffold serves as a critical regioisomeric probe when compared to established local anesthetics:

  • Lidocaine/Mepivacaine Class: typically utilize a 2,6-dimethyl pattern.[2] The 2,6-substitution creates a "shell" protecting the amide/amine from hydrolysis.

  • The 2,3-Dimethyl Shift: Moving the methyl from position 6 to 3 opens one face of the molecule to enzymatic attack (CYP450) but simultaneously alters the vector of hydrophobic interaction. This is often utilized to fine-tune the "dwell time" of sodium channel blockers or to shift selectivity from NaV1.5 (cardiac) to NaV1.7 (pain).

Part 2: Target Modulation Profiles

Voltage-Gated Sodium Channels (Nav)

The 1-(2,3-dimethylphenyl)pyrrolidine moiety mimics the pharmacophore of Class Ib antiarrhythmics and local anesthetics. The pyrrolidine nitrogen, protonated at physiological pH, interacts with the conserved phenylalanine/tyrosine residues in the channel pore (Local Anesthetic binding site).

  • Mechanism: State-dependent block. The 2,3-dimethyl tail stabilizes the drug within the inactivated state of the channel.

  • Therapeutic Relevance: Neuropathic pain management (NaV1.7 inhibition) and neuroprotection during ischemic events (preventing glutamate excitotoxicity).

Sigma-1 Receptor (σ1R) Ligands

Arylpyrrolidines are classic templates for σ1R high-affinity ligands. The σ1R chaperone plays a vital role in mitochondrial bioenergetics and ER stress response.

  • Binding Mode: The basic nitrogen forms an electrostatic anchor with Asp126, while the 2,3-dimethylphenyl group occupies the primary hydrophobic sub-pocket.

  • Relevance: Potential applications in neurodegenerative diseases (Alzheimer’s, ALS) and depression.

Monoamine Transporter Modulation (DAT/NET)

While distinct from the alpha-PVP (cathinone) class which possesses a beta-ketone and an alkyl chain spacer, N-aryl pyrrolidines can act as atypical reuptake inhibitors.

  • Risk/Reward: The direct N-aryl bond usually lowers affinity for DAT compared to benzyl-pyrrolidines, but increases affinity for Serotonin (5-HT) receptors. This scaffold is often screened to remove psychostimulant liability while retaining mood-modulating properties.

Part 3: Visualization of Signaling & Workflow

Diagram: Pharmacological Logic Flow

The following diagram illustrates the decision matrix for utilizing this scaffold in drug design, distinguishing between ion channel and GPCR pathways.

ScaffoldLogic Scaffold 1-(2,3-dimethylphenyl) pyrrolidine Core Steric Steric Twist (Ortho-Me) Scaffold->Steric Lipophil Hydrophobic Bulk (Meta-Me) Scaffold->Lipophil Basicity Nitrogen pKa Modulation Scaffold->Basicity Nav NaV Channel Pore Blockade Steric->Nav State-Dependent Binding Sigma Sigma-1 Receptor Chaperone Modulation Lipophil->Sigma Hydrophobic Pocket Fit Metabolism CYP450 Oxidation (Metabolic Liability) Lipophil->Metabolism Lipophilic Attack Basicity->Nav Cation-Pi Interaction Pain Neuropathic Pain (Analgesia) Nav->Pain Neuro Neuroprotection (ER Stress Reduction) Sigma->Neuro

Caption: Logical flow connecting the physicochemical properties of the 2,3-dimethylphenyl scaffold to specific pharmacological outcomes.

Part 4: Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

To access this scaffold with high fidelity, a palladium-catalyzed cross-coupling is superior to nucleophilic aromatic substitution due to the electron-rich nature of the 2,3-dimethylbenzene ring.

Reagents:

  • Substrate: 1-bromo-2,3-dimethylbenzene (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)[3]

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-mix: Charge flask with Pd2(dba)3, Ligand, and NaOtBu. Add Toluene and stir for 10 min to generate the active catalytic species.

  • Addition: Add 1-bromo-2,3-dimethylbenzene followed by pyrrolidine via syringe.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor consumption of aryl bromide via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc). Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography on silica gel. The product is an oil that may darken on standing; conversion to the HCl salt is recommended for stability.

Validation: Whole-Cell Patch Clamp (NaV1.7)

To verify the functional activity of the synthesized scaffold on sodium channels.

System: HEK293 cells stably expressing hNaV1.7. Solutions:

  • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

Protocol:

  • Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) and break into whole-cell configuration.

  • Voltage Protocol: Hold membrane potential at -120 mV.

    • Resting Block: Pulse to 0 mV (20 ms) at 0.1 Hz.

    • Inactivated State Block: Hold at -70 mV (2 sec) prior to test pulse.

  • Perfusion: Perfuse the 1-(2,3-dimethylphenyl)pyrrolidine (1–100 µM) for 5 minutes.

  • Analysis: Calculate the IC50 for both Resting (Tonic) and Inactivated (Phasic) states. A significant shift (lower IC50) in the inactivated state indicates the desired "use-dependent" block characteristic of effective neuropathic pain agents.

Part 5: Data Summary & Comparative Analysis

The following table contrasts the 1-(2,3-dimethylphenyl)pyrrolidine scaffold against standard clinical benchmarks.

Feature1-(2,3-dimethylphenyl)pyrrolidineLidocaine (2,6-dimethyl)Mepivacaine (2,6-dimethyl)
Steric Environment Asymmetric (Ortho/Meta)Symmetric (Di-Ortho)Symmetric (Di-Ortho)
Metabolic Stability Moderate (Exposed C4-C6 positions)High (Steric shield of amide)High
Nav State Affinity High affinity for Inactivated stateBalanced Resting/InactivatedBalanced
Sigma-1 Affinity High (Predicted Ki < 50 nM)LowLow
Primary Indication Research (Neuroprotection/Pain)Local AnesthesiaLocal Anesthesia

Part 6: References

  • PubChem. (2024).[3] 1-(2,3-dimethylphenyl)pyrrolidine Compound Summary. National Library of Medicine. [Link][1]

  • Seki, M., et al. (2013).[4] "Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke." Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234.[4] [Link]

  • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][5] Molecules, 26(14). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines: Buchwald-Hartwig Amination Protocols.[Link]

  • Hermanns, C., et al. (2021).[6] "Sigma-1 Receptor Ligands: A New Class of Neuroprotective Agents." Frontiers in Pharmacology. [Link]

Sources

Exploratory

The Pyrrolidine Ring in Medicinal Chemistry: A Structural &amp; Synthetic Masterclass

Executive Summary The pyrrolidine ring is not merely a linker; it is a privileged scaffold in medicinal chemistry, appearing in over 60 FDA-approved therapeutics.[1] Its thermodynamic preference for specific "envelope" c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged scaffold in medicinal chemistry, appearing in over 60 FDA-approved therapeutics.[1] Its thermodynamic preference for specific "envelope" conformations allows for precise vectorization of substituents, enabling high-affinity binding in sterically demanding pockets.[1] This guide dissects the pyrrolidine core from a structural, synthetic, and pharmacological perspective, providing actionable insights for drug design.[1]

Part 1: Structural & Physicochemical Fundamentals[1]

Conformational Dynamics: The Envelope Puckering

Unlike the planar pyrrole, the saturated pyrrolidine ring is non-planar to relieve torsional strain.[1] It adopts an "envelope" conformation where four atoms are roughly coplanar, and the fifth (usually C4 or the nitrogen) is displaced.[1]

  • C4-endo vs. C4-exo: The ring rapidly pseudorotates between these states. Substituents at C4 dictate the preferred pucker through steric and stereoelectronic effects.[1]

  • The Fluorine Gauche Effect: Introducing a fluorine atom at C4 creates a powerful stereoelectronic handle.[1] Due to the

    
     hyperconjugation (the gauche effect), trans-4-fluoroproline favors the C4-exo  pucker, while cis-4-fluoroproline favors the C4-endo  pucker. This allows medicinal chemists to "lock" the ring conformation to match a receptor's active conformation.[1]
    
Basicity and pKa Modulation

Unsubstituted pyrrolidine is a strong base (


). In drug design, this high basicity can lead to poor membrane permeability (low 

) and hERG channel liability.[1]
  • Strategy: Electron-withdrawing groups (EWGs) on the nitrogen (e.g., amides, sulfonamides) or proximal carbons (e.g.,

    
    -fluorination) reduce basicity.[1]
    
  • Data Point: The

    
     drops significantly in 3-fluoropyrrolidine, improving lipophilicity and altering metabolic clearance.[1]
    

Part 2: Synthetic Architectures

While classic hydrogenations of pyrroles remain useful, modern medicinal chemistry demands stereoselective construction of highly substituted rings.[1]

Modern Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition

This protocol represents a state-of-the-art method for constructing densely substituted pyrrolidines with high enantio- and diastereocontrol, utilizing azomethine ylides.

Objective: Synthesis of a polysubstituted pyrrolidine core. Scope: Applicable to creating proline derivatives and spirocyclic scaffolds.[1]

Step-by-Step Methodology:

  • Reagent Prep: Generate the azomethine ylide in situ from an imino ester (derived from glycine or alanine) and an aldehyde.[1]

  • Catalyst Loading: Charge the reaction vessel with

    
     (5-10 mol%) and a chiral phosphine ligand (e.g., S-Quinap) to induce asymmetry.
    
  • Substrate Addition: Add the dipolarophile (e.g., an electron-deficient alkene like maleimide or acrylate) in dry toluene or THF.[1]

  • Cycloaddition: Stir at ambient temperature (25°C) for 12–24 hours. The reaction proceeds via a concerted [3+2] mechanism.[1]

  • Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pyrrolidine with up to 4 contiguous stereocenters.[1]

Visualization: Synthetic Workflow

SyntheticWorkflow Precursors Precursors: Imino Ester + Aldehyde InSitu In Situ Generation: Azomethine Ylide Precursors->InSitu Condensation Cycloaddition [3+2] Cycloaddition: Dipolarophile Trapping InSitu->Cycloaddition Coordination Catalysis Catalysis: Ag(I) / Chiral Ligand Catalysis->Cycloaddition Stereocontrol Product Product: Chiral Pyrrolidine Cycloaddition->Product Ring Closure

Caption: Logic flow for Ag(I)-catalyzed stereoselective pyrrolidine synthesis via [3+2] cycloaddition.

Part 3: Medicinal Chemistry Utility & Case Study

Case Study: Saxagliptin (Onglyza)

Saxagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes.[2][3][4] Its design showcases the pyrrolidine ring as a scaffold for both covalent binding and stereochemical precision.[1]

The "Warhead" & "Anchor" Strategy:

  • The Scaffold: A cis-4,5-methanopyrrolidine (cyclopropyl-fused pyrrolidine). This fused system increases ring rigidity compared to Vildagliptin, enhancing metabolic stability and potency.[1]

  • The Warhead (S1 Pocket): A nitrile group (

    
    ) at the 2-position. This forms a reversible covalent imidate adduct with the catalytic Ser630  residue of the DPP-4 enzyme.[1][5]
    
  • The Anchor (S2 Pocket): A bulky 3-hydroxyadamantyl group attached via an amide linker. This fills the hydrophobic S2 pocket, providing selectivity over related peptidases (DPP-8/9).[1]

Metabolic Stability & Pathways

The pyrrolidine ring is a metabolic hotspot.[1] In Saxagliptin, the primary clearance pathway involves CYP3A4/5-mediated hydroxylation.[1]

  • Major Metabolite (M2): 5-hydroxy saxagliptin.[1][2][3][4][6]

  • Mechanism: CYP3A4 oxidizes the methylene carbon

    
     to the nitrogen (C5 position).[1]
    
  • Activity: M2 is also active (approx. 50% potency of parent), contributing significantly to the pharmacodynamic profile.[1]

Visualization: Saxagliptin SAR & Metabolism[1]

SaxagliptinSAR Saxagliptin Saxagliptin (Parent Drug) Warhead Nitrile Group (C2 Position) Saxagliptin->Warhead Scaffold Methanopyrrolidine (Rigid Core) Saxagliptin->Scaffold Anchor Hydroxyadamantyl (S2 Pocket) Saxagliptin->Anchor CYP3A4 CYP3A4/5 (Liver) Saxagliptin->CYP3A4 Metabolism Target DPP-4 Enzyme (Ser630) Warhead->Target Covalent Bond (Imidate Formation) Scaffold->Target Rigid Fit Anchor->Target Hydrophobic Interaction Metabolite 5-OH Saxagliptin (Active M2) CYP3A4->Metabolite Hydroxylation at C5

Caption: Structure-Activity Relationship (SAR) and metabolic activation pathway of Saxagliptin.

Part 4: Comparative Data

Table 1: Physicochemical Profile of Key Pyrrolidine Drugs

DrugIndicationPyrrolidine RoleKey SubstituentMechanism
Saxagliptin Diabetes (T2)Warhead Scaffold2-CN, 4,5-methanoCovalent DPP-4 inhibition
Captopril HypertensionProline Mimetic2-COOH, ThiolACE Active Site Binding
Lisinopril HypertensionProline Mimetic2-COOH, Lys-chainACE Active Site Binding
Levetiracetam EpilepsyPharmacophore2-oxo (Lactam)SV2A Vesicle Binding

References

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. (2024).[1] Retrieved from [Link]

  • Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. (2023). Retrieved from [Link]

  • Characterization of the In Vitro and In Vivo Metabolism of Saxagliptin. PubMed. (2012).[1] Retrieved from [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of DPP-4 Inhibitors. ACS Publications. (2016).[1] Retrieved from [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. (2024).[1] Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine: A Technical Guide to Lipophilicity and Solubility

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3), a pharmacophore relevant to medicinal chemistry and cent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3), a pharmacophore relevant to medicinal chemistry and central nervous system (CNS) drug discovery. As a lipophilic tertiary amine structurally related to the phenylpyrrolidine class, its pharmacokinetic behavior is governed strictly by its ionization state (pKa) and partition coefficient (LogP).

This document synthesizes computational consensus data with rigorous experimental protocols. It is designed to guide researchers in validating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) potential, specifically focusing on Blood-Brain Barrier (BBB) permeability and formulation stability.

Molecular Architecture & Theoretical Descriptors

Understanding the structural basis of lipophilicity requires analyzing the electronic environment of the nitrogen center. Unlike aliphatic pyrrolidines (pKa ~10.5), the nitrogen atom in 1-(2,3-dimethylphenyl)pyrrolidine is directly bonded to an aromatic ring.

  • Electronic Effect: The lone pair on the nitrogen participates in resonance delocalization with the

    
    -system of the 2,3-dimethylphenyl ring. This significantly reduces the electron density available for protonation, lowering the basicity.
    
  • Steric Effect: The ortho-methyl group at the 2-position of the phenyl ring introduces steric strain, potentially twisting the N-phenyl bond and modulating the conjugation, though the inductive donating effect of the methyl groups slightly counters the resonance withdrawal.

Table 1: Physicochemical Consensus Data
ParameterValue (Consensus/Predicted)ConfidenceSignificance
Molecular Formula

HighCore Scaffold
Molecular Weight 175.27 g/mol ExactSmall Molecule (<500 Da)
XLogP3 2.5 ± 0.3HighModerate Lipophilicity (CNS Active range)
pKa (Conjugate Acid) 5.68 ± 0.20MediumWeak Base; Neutral at physiological pH
H-Bond Donors 0ExactIncreases membrane permeability
H-Bond Acceptors 1ExactInteraction with solvent water
TPSA 3.2 ŲHighExcellent BBB Permeability (<90 Ų)

Analyst Note: The pKa of ~5.7 is a critical differentiator. At physiological pH (7.4), the compound exists predominantly (>98%) in its neutral (un-ionized) form . This drives high lipophilicity (LogD


 LogP) and rapid membrane transport.

Lipophilicity Profiling (LogP/LogD)

Lipophilicity is the primary driver for this compound's distribution. For 1-(2,3-dimethylphenyl)pyrrolidine, we distinguish between the intrinsic partition coefficient (


) and the pH-dependent distribution coefficient (

).[1][2]
Theoretical Partitioning

With an XLogP3 of 2.5, the compound sits in the "sweet spot" for CNS drugs (typically LogP 2.0–3.5).

  • LogP < 0: Highly hydrophilic, poor membrane permeability.

  • LogP > 5: Highly lipophilic, risk of metabolic instability and toxicity.

  • LogP ~ 2.5: Optimal balance for solubility and passive diffusion.

Experimental Validation Protocol

To empirically validate the calculated LogP, a Shake-Flask Method coupled with HPLC-UV detection is the gold standard.

Workflow Diagram: LogP Determination

LogP_Protocol Start Compound Preparation (Free Base) PhaseSys Phase System Setup (n-Octanol / Water) Start->PhaseSys Equilib Equilibration (25°C, 24h Shaking) PhaseSys->Equilib Sep Phase Separation (Centrifugation) Equilib->Sep Analysis HPLC-UV Analysis (Both Phases) Sep->Analysis Sample Aliquots Calc Calculate LogP Log([Oct]/[Aq]) Analysis->Calc Peak Area Ratio

Figure 1: Standardized Shake-Flask Protocol for LogP determination. Ensure n-octanol is water-saturated prior to use.

Protocol Steps:
  • Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to prevent volume changes during partitioning.

  • Preparation: Dissolve 1-(2,3-dimethylphenyl)pyrrolidine in the water-saturated octanol phase (approx. 1 mg/mL).

  • Partitioning: Mix equal volumes of the drug-octanol solution and octanol-saturated water.

  • Equilibration: Shake at 25°C for 4 hours, then allow to settle (or centrifuge) for phase separation.

  • Quantification: Analyze both phases using HPLC (C18 column, Acetonitrile/Water mobile phase).

  • Calculation:

    
    .[2]
    

Solubility Landscape

The solubility of 1-(2,3-dimethylphenyl)pyrrolidine is heavily pH-dependent due to the protonation of the pyrrolidine nitrogen.

Aqueous Solubility vs. pH[1]
  • pH 1.2 (Gastric): The compound is protonated (

    
    ).
    
    • State: Cationic salt form.

    • Solubility: High (> 10 mg/mL).

  • pH 7.4 (Blood/Tissue): The compound is un-ionized (

    
    ).
    
    • State: Neutral free base.

    • Solubility: Low (Predicted < 0.1 mg/mL).

Formulation Implications

For drug delivery, the free base is likely an oil or a low-melting solid with poor water solubility. To improve bioavailability, it is standard practice to generate a salt form (e.g., Hydrochloride or Fumarate).

  • Salt Formation: Reacting the base with HCl in diethyl ether will precipitate the hydrochloride salt, which is water-soluble and stable.

Workflow Diagram: Thermodynamic Solubility Assay

Solubility_Protocol Prep Excess Compound + Buffer (pH 1.2, 6.8, 7.4) Incubate Incubation (37°C, 24-48h, Agitation) Prep->Incubate Filter Filtration (0.45 µm PVDF) Incubate->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Quantification Dilute->HPLC Data Solubility Curve Generation HPLC->Data

Figure 2: Thermodynamic solubility profiling workflow. It is critical to verify the pH of the solution after addition of the compound, as the amine can shift the buffer pH.

Implications for Drug Development

Blood-Brain Barrier (BBB) Permeability

The combination of LogP ~2.5 , MW < 200 , and TPSA < 40 Ų creates a profile highly favorable for BBB penetration.

  • Prediction: High CNS availability.

  • Mechanism: Passive transcellular diffusion.

  • Risk: High lipophilicity may lead to non-specific binding in brain tissue (high Volume of Distribution,

    
    ).
    
Analytical Detection (HPLC)

Because the compound lacks extended conjugation (only a simple xylyl ring), UV absorbance may be weak compared to highly conjugated drugs.

  • Wavelength: Monitor at 210 nm or 254 nm .

  • Mobile Phase: Acidic modifiers (e.g., 0.1% Formic Acid) are required to protonate the nitrogen and improve peak shape on C18 columns, preventing peak tailing caused by interaction with residual silanols.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26966997, 1-(2,3-Dimethylphenyl)pyrrolidine. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa and Solubility protocols).
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for CNS drug property ranges).

Sources

Exploratory

Chemical reactivity profile of 1-(2,3-Dimethylphenyl)pyrrolidine

The following technical guide details the chemical reactivity profile, synthesis, and metabolic characteristics of 1-(2,3-Dimethylphenyl)pyrrolidine . This analysis is structured for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity profile, synthesis, and metabolic characteristics of 1-(2,3-Dimethylphenyl)pyrrolidine . This analysis is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's utility as a privileged scaffold in drug discovery.[1]

[2]

Executive Summary & Structural Analysis

1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a tertiary aryl amine featuring a pyrrolidine ring fused to a 2,3-dimethyl-substituted benzene core.[1][2] It serves as a critical building block in the synthesis of psychoactive compounds, analgesics, and GPCR ligands.[2]

Structural Dynamics: The "Ortho-Effect"

The defining feature of this molecule is the steric interaction between the ortho-methyl group (C2) and the pyrrolidine ring .

  • Steric Inhibition of Resonance: unlike planar anilines, the steric bulk at the C2 position forces the pyrrolidine ring to twist out of coplanarity with the benzene ring.

  • Electronic Consequence: This de-conjugation localizes the nitrogen lone pair, making the nitrogen center more basic (higher pKa) and the aromatic ring less electron-rich compared to unhindered N-aryl analogs.[2] This nuance dictates its reactivity profile in electrophilic substitutions and metabolic oxidation.

Physicochemical Core Data
PropertyValueContext
Molecular Weight 175.27 g/mol Fragment-like, ideal for lead optimization.[1][2]
Formula C₁₂H₁₇NLipophilic amine.
Predicted pKa 5.68 ± 0.20Lower than alkyl amines (pKa ~10), but elevated vs. planar anilines due to twisted conformation.
LogP 2.50High membrane permeability; blood-brain barrier (BBB) penetrant.
Boiling Point 293.5°CHigh thermal stability.
Density 0.992 g/cm³-

Synthetic Pathways

The formation of the C(sp²)–N(sp³) bond in this sterically hindered system requires catalytic activation. Traditional nucleophilic aromatic substitution (


) is ineffective due to the electron-rich nature of the xylidine ring.
Preferred Route: Buchwald-Hartwig Amination

The industry-standard protocol utilizes Palladium-catalyzed cross-coupling.[2] The use of bulky phosphine ligands (e.g., BINAP, Xantphos) is critical to overcome the steric hindrance of the 2,3-dimethyl substitution.[2]

Reaction Scheme: 2,3-Dimethyl-1-bromobenzene + Pyrrolidine


 1-(2,3-Dimethylphenyl)pyrrolidine[2]

Synthesis A 2,3-Dimethyl-1-bromobenzene (Aryl Halide) Reaction Cross-Coupling Toluene, 110°C, 12h A->Reaction B Pyrrolidine (Amine) B->Reaction Cat Catalyst System: Pd2(dba)3 (2 mol%) BINAP (4 mol%) NaOtBu (Base) Cat->Reaction Prod 1-(2,3-Dimethylphenyl)pyrrolidine (>85% Yield) Reaction->Prod

Caption: Palladium-catalyzed Buchwald-Hartwig synthesis pathway overcoming ortho-steric hindrance.

Experimental Protocol (Self-Validating)
  • Reagents: 1.0 eq Aryl bromide, 1.2 eq Pyrrolidine, 1.4 eq NaOtBu, 2 mol% Pd source.

  • Critical Control Point: The reaction must be performed under strict inert atmosphere (Argon/Nitrogen). Oxygen exposure oxidizes the phosphine ligand, killing the catalyst.

  • Validation: Monitoring by TLC (Hexane/EtOAc 9:1) shows the disappearance of the aryl bromide (

    
    ) and appearance of the fluorescent amine product (
    
    
    
    ).

Reactivity & Metabolic Profile

The reactivity of 1-(2,3-Dimethylphenyl)pyrrolidine is bifurcated between the pyrrolidine nitrogen and the activated aromatic ring.

A. Electrophilic Aromatic Substitution (EAS)

Despite the "twisted" conformation, the nitrogen is still an activator (ortho/para director). The 2,3-dimethyl pattern directs incoming electrophiles to specific positions:

  • Position 4 (Para to N): The most reactive site. Activated by the Nitrogen and ortho to the C3-methyl.

  • Position 6 (Ortho to N): Sterically congested. Reactivity here is significantly suppressed.[3]

  • Application: Halogenation (NBS) or Nitration will predominantly occur at C4 .

B. Metabolic Fate (CYP450 Mediated)

In biological systems, this lipophilic amine undergoes Phase I metabolism primarily driven by CYP2D6 and CYP3A4.

  • Para-Hydroxylation: The electron-rich C4 position is the primary site for oxidative attack, yielding the 4-hydroxy metabolite.

  • N-Oxidation: Flavin-containing monooxygenases (FMO) can oxidize the tertiary amine to the N-oxide.

  • N-Dealkylation: Oxidative cleavage of the pyrrolidine ring (less common than hydroxylation for this specific scaffold) or loss of the pyrrolidine ring to yield 2,3-dimethylaniline.

Metabolism Parent 1-(2,3-Dimethylphenyl)pyrrolidine (Parent Drug) OH_Met 4-Hydroxy-1-(2,3-dimethylphenyl)pyrrolidine (Major Metabolite) Parent->OH_Met Aromatic Hydroxylation N_Ox N-Oxide Derivative Parent->N_Ox N-Oxidation Dealk 2,3-Dimethylaniline (Toxicophore) Parent->Dealk Oxidative N-Dealkylation CYP CYP2D6 / CYP3A4 CYP->OH_Met FMO FMO3 FMO->N_Ox

Caption: Predicted Phase I metabolic pathways. Hydroxylation at C4 is the dominant clearance route.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Hygroscopic oil. Store under inert gas at 2-8°C.

  • Stability: Susceptible to oxidation upon prolonged air exposure (browning). Stable to aqueous hydrolysis.

References

  • PubChem. 1-(2,3-Dimethylphenyl)pyrrolidine Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 1-(2,3-Dimethylphenyl)pyrrolidine Properties and Safety.Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][4] (Contextual grounding for synthesis protocol).

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Current Drug Metabolism.

Sources

Foundational

Precision N-Arylation of Pyrrolidines via Buchwald-Hartwig Cross-Coupling

Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 60 FDA-approved therapeutics (e.g., Ramipril, Captopril). While nucleophilic aromatic substitution ( ) remain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 60 FDA-approved therapeutics (e.g., Ramipril, Captopril). While nucleophilic aromatic substitution (


) remains a staple for electron-deficient arenes, it fails with electron-neutral or electron-rich substrates. The Buchwald-Hartwig amination  provides the requisite orthogonality, enabling C-N bond formation across a broad electronic spectrum.

This guide focuses specifically on the N-arylation of pyrrolidines (secondary cyclic amines). Unlike primary amines, pyrrolidines possess distinct steric constraints and nucleophilicity profiles that dictate specific ligand and catalyst choices. This whitepaper synthesizes mechanistic insights with field-proven protocols to maximize yield and reproducibility.

Mechanistic Underpinnings: The Secondary Amine Challenge

The catalytic cycle for Buchwald-Hartwig amination involves three canonical steps: Oxidative Addition, Amine Binding/Deprotonation, and Reductive Elimination.[1]

For pyrrolidines , the critical rate-determining step often shifts depending on the steric bulk of the ligand and the electrophile:

  • Oxidative Addition: Fast for Ar-I/Ar-Br; slower for Ar-Cl.

  • Amine Binding: Pyrrolidine is a moderately strong nucleophile (

    
     for conjugate acid), binding readily to Pd(II).
    
  • Reductive Elimination (The Bottleneck): For secondary amines, the Pd(II)-amido complex is sterically crowded. Ligands that are too bulky can prevent amine binding, while ligands that are not bulky enough fail to promote the extrusion of the product.

Key Insight: Dialkylbiaryl phosphine ligands (Buchwald Ligands) are engineered to solve this. The "lower" ring provides electrons to the Pd center (facilitating oxidative addition), while the "upper" ring provides steric bulk that forces the Pd-N and Pd-C bonds close together, accelerating reductive elimination.

Visualization: The Catalytic Cycle

The following diagram illustrates the cycle with a focus on the specific intermediates relevant to secondary amines.

BuchwaldHartwigCycle Pd0 L-Pd(0) Active Catalyst PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X insertion) PdII_Amido L-Pd(II)(Ar)(N-Pyrrolidyl) PdII_ArX->PdII_Amido Pyrrolidine + Base - Base-HX AmineBind Amine Binding & Deprotonation (Base assisted) PdII_Amido->Pd0 Product Release Product N-Aryl Pyrrolidine PdII_Amido->Product Extrusion RedElim Reductive Elimination (C-N Bond Formation)

Figure 1: Catalytic cycle highlighting the Pd(II)-amido complex, the critical intermediate where ligand sterics dictate the success of reductive elimination for secondary amines.[1][2]

Strategic Optimization: The "Art" of Reaction Design

Success in N-arylation of pyrrolidines relies on selecting the correct Ligand/Precatalyst combination.

Ligand Selection Matrix

For pyrrolidines, RuPhos is the "Gold Standard" due to its balance of bulk and electron richness.

Substrate ClassRecommended LigandRationale
General Aryl Bromides/Iodides RuPhos Excellent for secondary amines; promotes rapid reductive elimination.
Aryl Chlorides (Activated) RuPhos or XPhos XPhos provides higher turnover for chlorides due to isopropyl bulk.
Heteroaryl Chlorides (Deactivated) tBuBrettPhos or DavePhos Enhanced activity for electron-poor heterocycles where oxidative addition is difficult.
Sterically Hindered Pyrrolidines RuPhos The specific geometry of RuPhos accommodates

-branching on the amine.
Base-Sensitive Substrates BINAP (with Cs₂CO₃)Older generation, but milder conditions if strong bases (NaOtBu) degrade the substrate.
Base and Solvent Effects[3]
  • Base:

    • NaOtBu (Sodium tert-butoxide): The standard. Strong, soluble in toluene/THF. Fast reaction rates.

    • LHMDS (Lithium bis(trimethylsilyl)amide): Soluble, non-nucleophilic. Use for substrates with enolizable protons or sensitive esters.

    • Cs₂CO₃ (Cesium Carbonate): Heterogeneous. Slower, but essential for substrates containing protic functional groups (e.g., alcohols, amides) that would be deprotonated by NaOtBu.

  • Solvent:

    • Toluene: Standard non-polar. High boiling point (110°C) allows overcoming activation barriers.

    • 1,4-Dioxane: Good for solubility of polar substrates.

    • t-Amyl Alcohol: Promotes solubility of inorganic bases; often allows lower temperature reactions.

Experimental Protocols

Protocol A: The "Workhorse" Method (RuPhos Gen 3/4)

Best for: Standard library synthesis, aryl bromides/chlorides, unhindered pyrrolidines.

Reagents:

  • Aryl Halide (1.0 equiv)[3][4]

  • Pyrrolidine derivative (1.2 equiv)

  • RuPhos Pd G4 (1.0 - 3.0 mol%) (Alternatively: Pd(OAc)₂ + RuPhos 1:1 ratio)

  • NaOtBu (1.4 equiv)[3]

  • Toluene or THF [0.1 M - 0.2 M]

Workflow:

  • Charge Solids: In a vial equipped with a stir bar, add Aryl Halide (if solid), RuPhos Pd G4, and NaOtBu.

  • Inert Atmosphere: Seal vial and purge with

    
     or Ar for 5 minutes.
    
  • Solvent Addition: Add anhydrous, degassed Toluene via syringe.

  • Amine Addition: Add Pyrrolidine (liquid) via syringe. (If amine is solid, add in step 1).[3]

  • Reaction: Heat to 80–100°C for 2–12 hours. Monitor by LCMS.[3]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: The "Challenging Substrate" Method

Best for: Deactivated Heteroaryl Chlorides (e.g., 2-chloropyridine), Sterically hindered amines.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[3]

  • Pyrrolidine derivative (1.2 equiv)

  • Pd₂dba₃ (2 mol%) + tBuBrettPhos (4-6 mol%) (Pre-complexation recommended)

  • K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.5 equiv)

  • t-Butanol or t-Amyl Alcohol [0.2 M]

Workflow:

  • Catalyst Activation: Ideally, stir Pd source and ligand in solvent at 60°C for 5 mins before adding substrates to ensure active

    
     species formation.
    
  • Addition: Add base and substrates.

  • Reaction: Heat to 100–110°C. The alcohol solvent helps solubilize the inorganic base, increasing the effective concentration of the active base species.

Decision Logic for Optimization

Use the following decision tree to select the starting conditions for your specific transformation.

OptimizationTree Start Start: N-Arylation of Pyrrolidine HalideCheck Electrophile Type? Start->HalideCheck ArBr Aryl Bromide/Iodide HalideCheck->ArBr ArCl Aryl Chloride HalideCheck->ArCl HetCl Heteroaryl Chloride HalideCheck->HetCl BaseSens Base Sensitive Groups? (Esters, Nitriles) ArBr->BaseSens CondC XPhos Pd G4 NaOtBu, THF, 70°C ArCl->CondC Activated CondD tBuBrettPhos + Pd2(dba)3 K3PO4, t-AmylOH, 110°C ArCl->CondD Deactivated/Steric HetCl->CondD CondA RuPhos Pd G4 NaOtBu, Toluene, 80°C BaseSens->CondA No CondB RuPhos Pd G4 Cs2CO3, Dioxane, 100°C BaseSens->CondB Yes

Figure 2: Decision matrix for selecting initial reaction conditions based on substrate electronics and functional group tolerance.

Troubleshooting & Process Safety

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or inactive catalyst.Ensure solvent is degassed (O₂ kills Pd(0)). Switch to a Precatalyst (G3/G4) instead of in-situ generation.
Starting Material Remains + Dehalogenation

-Hydride elimination from solvent or impurities.
Switch solvent from Toluene to Dioxane. Lower temperature. Ensure the amine is not wet.
Product formed but low yield Incomplete coupling or adsorption on Pd black.Increase catalyst loading to 5 mol%. Perform a "hot filtration" through celite to recover product trapped in Pd aggregates.
Regioselectivity Issues Multiple halogen sites.Switch to a ligand with lower hapticity or lower temperature to favor the more reactive halogen (I > Br > Cl).

Safety Note: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing, as Pd is toxic and can interfere with assays.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science, 2011.[5] Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Maiti, D., & Buchwald, S. L. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society, 2011. Link

  • BenchChem. "Optimization of Buchwald-Hartwig Amination Conditions." BenchChem Technical Guides, 2025. Link

  • Stradiotto, M., et al. "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination."[6] Journal of Organic Chemistry, 2008.[6] Link

Sources

Exploratory

Technical Guide: Optimized Ullmann Synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary The synthesis of 1-(2,3-dimethylphenyl)pyrrolidine presents a classic challenge in cross-coupling chemistry: the formation of a C–N bond on an electron-rich, sterically hindered ortho-substituted aryl r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,3-dimethylphenyl)pyrrolidine presents a classic challenge in cross-coupling chemistry: the formation of a C–N bond on an electron-rich, sterically hindered ortho-substituted aryl ring. While Palladium-catalyzed Buchwald-Hartwig amination is often the default for such transformations, the Copper-catalyzed Ullmann condensation (specifically the "Modern Ullmann" or Modified Ullmann-Goldberg reaction) offers a superior cost-to-benefit ratio for scale-up, provided the catalytic system is correctly tuned.

This guide details a robust, ligand-accelerated protocol designed to overcome the steric clash of the 2,3-dimethyl motif. By shifting from classical high-temperature conditions (200°C+) to a ligand-promoted system (80–110°C), we minimize pyrrolidine volatility and maximize yield.

Part 1: Mechanistic Framework & Retrosynthesis

Retrosynthetic Analysis

The target molecule is disconnected at the C(aryl)–N bond. The precursor requirements are:

  • Electrophile: 1-Halo-2,3-dimethylbenzene (X = I preferred over Br for kinetics).

  • Nucleophile: Pyrrolidine (secondary amine).

  • Catalyst: Copper(I) species stabilized by bidentate ligands.

The Catalytic Cycle

The mechanism relies on a Cu(I)/Cu(III) redox cycle. Unlike the classical mechanism requiring extreme heat to generate organocopper intermediates, the modern mechanism utilizes bidentate ligands (L) to stabilize the oxidative addition complex, facilitating the reaction at lower temperatures.

Key Mechanistic Bottleneck: The ortho-methyl group on the aryl halide hinders the Oxidative Addition step and the subsequent coordination of the amine. The ligand is essential to prevent catalyst aggregation and lower the activation energy.

UllmannCycle Start Cu(I)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X) Start->OxAdd + Ar-X LigandEx Ligand Exchange (Amine Coordination) OxAdd->LigandEx + Pyrrolidine - Base-HX RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim Rate Limiting Step (Steric Barrier) RedElim->Start Regeneration Product Product 1-(2,3-Dimethylphenyl)pyrrolidine RedElim->Product ArX Aryl Halide (1-Iodo-2,3-dimethylbenzene) ArX->Start Amine Pyrrolidine (Base assisted) Amine->OxAdd

Figure 1: Catalytic cycle of the Ligand-Promoted Ullmann Condensation. The ligand (L) remains coordinated throughout, preventing the formation of inactive Cu(0) aggregates.

Part 2: Strategic Considerations for Sterics

The 2,3-dimethyl substitution pattern creates significant steric hindrance. To ensure success, the following parameters must be strictly controlled:

ParameterRecommendationScientific Rationale
Leaving Group Iodide (I)The C–I bond is weaker than C–Br, facilitating oxidative addition, which is crucial when the ortho-position is crowded.
Ligand L-Proline or DMCDA Bidentate ligands (Amino acids or Diamines) form a rigid 5-membered chelate with Cu, preventing catalyst decomposition and increasing the nucleophilicity of the metal center.
Base K₃PO₄ or Cs₂CO₃ Stronger inorganic bases with higher solubility in organic solvents are required to deprotonate the amine and drive the equilibrium.
Solvent DMSO or Dioxane Polar aprotic solvents (DMSO) stabilize the charged intermediates. Dioxane is preferred if using diamine ligands.

Part 3: Optimized Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6] Method A is the standard "Green" approach using amino acid ligands. Method B is the "High Performance" approach for stubborn substrates using diamine ligands.

Method A: L-Proline Promoted (The Ma Protocol)

Best for: Cost-efficiency and moderate scales.

Reagents:

  • 1-Iodo-2,3-dimethylbenzene (1.0 equiv)

  • Pyrrolidine (1.5 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMSO (0.5 M concentration relative to halide)

Workflow:

  • Inert Setup: Evacuate a reaction tube/flask and backfill with Argon (3 cycles).

  • Solids Addition: Add CuI, L-Proline, and K₂CO₃ under a positive stream of Argon.

  • Liquids Addition: Add DMSO, followed by the aryl iodide and pyrrolidine via syringe.

  • Reaction: Seal the vessel and heat to 90°C for 12–24 hours.

    • Note: The mixture should turn from blue/green to a dark brown suspension.

  • Workup: Cool to room temperature. Dilute with water and ethyl acetate. Filter through a Celite pad to remove copper salts. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Diamine Promoted (The Buchwald Protocol)

Best for: Highly sterically hindered substrates where Method A stalls.

Reagents:

  • 1-Bromo-2,3-dimethylbenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • CuI (5 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene or 1,4-Dioxane (1.0 M)

Workflow:

  • Catalyst Pre-complexation: In the reaction vessel, mix CuI and K₃PO₄. Purge with Argon.

  • Solvent/Ligand: Add Toluene and DMCDA. Stir for 5 minutes to form the soluble Cu-diamine complex.

  • Substrate Addition: Add the aryl bromide and pyrrolidine.

  • Reaction: Heat to 110°C for 16–20 hours.

    • Critical: Toluene allows for azeotropic removal of water if a Dean-Stark trap is used, though not strictly necessary for this coupling.

  • Workup: Standard extraction as per Method A.

Part 4: Process Control & Troubleshooting

The following decision matrix addresses common failure modes specific to ortho-substituted coupling.

Troubleshooting Issue Problem Detected LowConv Low Conversion (<30%) Issue->LowConv Dehalo Dehalogenation (Ar-I -> Ar-H) Issue->Dehalo Homo Homocoupling (Ar-Ar) Issue->Homo Sol1 Switch to Cs2CO3 (Increase Basicity) LowConv->Sol1 Sol2 Lower Temp to 80°C Check O2 exclusion Dehalo->Sol2 Sol3 Reduce Catalyst Load Add Reducing Agent Homo->Sol3

Figure 2: Troubleshooting matrix for Ullmann Coupling failure modes.

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation (oxidation)Ensure strict Argon atmosphere. Increase ligand:Cu ratio to 2.5:1.
Formation of 2,3-Xylene HydrodehalogenationSolvent is "wet" (acting as H-source). Dry DMSO/Toluene over molecular sieves.
Blue/Green Solution Cu(II) formationOxygen leak. The active species is Cu(I) (yellow/brown). Add 5% Sodium Ascorbate to reduce Cu(II) back to Cu(I).
Low Yield of Product Steric bulk of 2,3-dimethylSwitch from Method A (Proline) to Method B (DMCDA/Toluene) and increase Temp to 110°C.

Part 5: Safety & Scalability

Copper Remediation

Unlike Palladium, Copper is used in higher loadings (5–10 mol%). For pharmaceutical intermediates, residual Cu must be removed to <10 ppm.

  • Protocol: Wash the organic phase with 10% aqueous ethylenediamine or ammonium hydroxide. These form water-soluble deep blue complexes with copper, effectively pulling it from the organic product.

Thermal Hazards

Pyrrolidine has a boiling point of 87°C.

  • Risk: In Method B (110°C), the system is above the amine's boiling point.

  • Mitigation: Use a heavy-walled pressure vial or a reflux condenser with high-efficiency cooling (chiller set to 5°C) to prevent loss of nucleophile.

References

  • Ma, D., et al. (2002). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds and Amines." Journal of the American Chemical Society.[1][7][8]

  • Klapers, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society.[1][7][8]

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper: metallic photo-, organo-, and electrochemical activation." Angewandte Chemie International Edition.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews.

Sources

Protocols & Analytical Methods

Application

Application Note: Protocol for N-Arylation to Synthesize 1-(2,3-Dimethylphenyl)pyrrolidine

[1] Strategic Analysis & Methodology The Synthetic Challenge: Steric Hindrance The synthesis of 1-(2,3-dimethylphenyl)pyrrolidine presents a classic challenge in medicinal chemistry: forming a C-N bond at a sterically co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Analysis & Methodology

The Synthetic Challenge: Steric Hindrance

The synthesis of 1-(2,3-dimethylphenyl)pyrrolidine presents a classic challenge in medicinal chemistry: forming a C-N bond at a sterically congested center.[1] The target molecule features a 2,3-dimethyl substitution pattern on the aryl ring.[1][2] The ortho-methyl group creates significant steric bulk near the reaction site, which historically impedes standard nucleophilic aromatic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and can deactivate first-generation palladium catalysts.
The Solution: RuPhos-Mediated Buchwald-Hartwig Amination

While Ullmann-type (copper-catalyzed) couplings are possible, they often require harsh temperatures (>140°C) that degrade sensitive substrates.[1] For high-yield, high-purity synthesis, Buchwald-Hartwig amination utilizing the RuPhos ligand is the superior methodology.[1]

Why RuPhos? Based on kinetic studies and crystallographic data (see Reference 1), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is uniquely engineered for this transformation:

  • Secondary Amine Specificity: RuPhos is optimized for secondary amines like pyrrolidine.[1]

  • Steric Tolerance: The bulky biaryl backbone promotes the reductive elimination step, which is often the rate-determining step for sterically hindered substrates.[1]

  • Monoligated Species: It forms a highly active ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     species that facilitates oxidative addition even with electron-rich, hindered aryl bromides.
    
Reaction Mechanism

The catalytic cycle involves three distinct stages. In hindered systems, the stability of the Pd-Amido complex is critical.[1]

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-bromo-2,3-dimethylbenzene Coord Amine Coordination (Ar-Pd-N-H) OxAdd->Coord + Pyrrolidine Deprot Deprotonation (Base removes HBr) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Relief RedElim->Pd0 - Product

Figure 1: The Pd(0)/Pd(II) catalytic cycle. RuPhos accelerates the final Reductive Elimination step, which is crucial for the 2,3-dimethylphenyl scaffold.

Experimental Protocol

Reagent Stoichiometry

The following ratios are optimized for a 1.0 mmol scale reaction.

ComponentRoleEquiv.Amount (1 mmol scale)
1-Bromo-2,3-dimethylbenzene Substrate (Electrophile)1.00185 mg (approx. 135 µL)
Pyrrolidine Substrate (Nucleophile)1.2085 mg (approx. 99 µL)
RuPhos Pd G4 Precatalyst0.02 (2 mol%)~17 mg
Sodium tert-butoxide (NaOtBu) Base1.50144 mg
Toluene (Anhydrous) Solvent0.2 M5.0 mL

Note: RuPhos Pd G4 (Generation 4) is recommended over in-situ generation (Pd(OAc)2 + Ligand) to ensure a strict 1:1 Pd:Ligand ratio and prevent catalyst deactivation.[1]

Bench Workflow

This protocol assumes the use of standard Schlenk line techniques or a glovebox.

Workflow Setup 1. Setup Charge Solids (Cat + Base) Purge 2. Inertion Evacuate/Backfill (N2 or Ar x3) Setup->Purge Addition 3. Addition Add Solvent, Aryl Halide, Amine Purge->Addition Reaction 4. Reaction Heat to 85°C Stir 4-16h Addition->Reaction Workup 5. Workup Cool, Dilute, Filter/Wash Reaction->Workup

Figure 2: Operational workflow. Steps 1-3 are critical for excluding oxygen, which degrades the active Pd(0) species.[1]

Step-by-Step Procedure
  • Preparation of Solids:

    • Equip a dry 20 mL reaction vial (with a Teflon-coated stir bar) with a septum cap.

    • Weigh RuPhos Pd G4 (17 mg) and NaOtBu (144 mg) into the vial.

    • Critical Step: If not using a glovebox, evacuate the vial and backfill with Nitrogen or Argon three times to remove atmospheric oxygen.

  • Addition of Liquids:

    • Under positive inert gas pressure, inject Anhydrous Toluene (5.0 mL) via syringe.

    • Add 1-Bromo-2,3-dimethylbenzene (135 µL) .

    • Add Pyrrolidine (99 µL) last.

    • Note: Pyrrolidine acts as a ligand scavenger; adding it last prevents premature catalyst inhibition.[1]

  • Reaction:

    • Place the vial in a pre-heated block or oil bath at 85°C .

    • Stir vigorously (800+ RPM). The mixture effectively becomes heterogeneous (NaOtBu is not fully soluble).

    • Monitor via TLC or LCMS after 2 hours. Full conversion typically occurs within 4–16 hours depending on the exact purity of the bromide.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove insoluble salts and palladium black.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20).

    • Detection: The product is an aniline derivative and will be UV active (254 nm). It may also stain with Ninhydrin or KMnO4.[1]

Process Control & Troubleshooting

In-Process Monitoring (IPC)
  • LCMS: Look for the [M+H]+ peak of 176.1 Da (Calculated MW: 175.27).

  • Impurity Watch:

    • Protodehalogenation:[1] Observation of o-xylene (MW 106) indicates the catalyst is active but the amination cycle is failing (often due to wet solvent).[1]

    • Homocoupling: Biaryl formation suggests the catalyst loading is too high or the amine is inactive.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O2)Ensure strict inert atmosphere. Sparge solvents with Argon for 15 mins.[1]
Stalled Reaction Base insolubilitySwitch solvent to 1,4-Dioxane or t-Amyl Alcohol to improve base solubility.[1]
Regioisomers Benzyne MechanismUnlikely with NaOtBu/Pd.[1] If observed, lower temp to 65°C and increase time.
Sticky Salts Amine salt formationPerform an aqueous wash with 1M NaOH during workup to free the base.

Safety Considerations

  • Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive. Causes severe skin burns and eye damage.[3] Handle only in a fume hood.

  • 1-Bromo-2,3-dimethylbenzene: Irritant.[1] Avoid inhalation.

  • Palladium Residues: Heavy metal waste must be segregated.[1]

  • Pressure: Heating a sealed vial to 85°C generates internal pressure.[1] Ensure the vial is rated for pressure or use a reflux condenser under N2 flow.

References

  • RuPhos Ligand Development: Maitre, L., et al. "Buchwald-Hartwig Amination of Secondary Amines."[4] Journal of the American Chemical Society, 2008, 130(21), 6686–6687.

  • Precatalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

  • Steric Hindrance Mechanisms: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Safety Data: PubChem Compound Summary for Pyrrolidine (CID 31268).[1]

Sources

Method

Technical Guide: Synthesis and Application of 1-(2,3-Dimethylphenyl)pyrrolidine

Abstract & Strategic Value 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a specialized N-aryl heterocycle utilized as a lipophilic building block in medicinal chemistry and agrochemical synthesis. Unlike its un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a specialized N-aryl heterocycle utilized as a lipophilic building block in medicinal chemistry and agrochemical synthesis. Unlike its unhindered analogues, the 2,3-dimethyl substitution pattern confers unique steric and electronic properties:

  • Conformational Locking: The ortho-methyl group at the C2 position forces the pyrrolidine ring out of coplanarity with the benzene ring, modulating conjugation and reducing the basicity of the nitrogen lone pair.

  • Regiocontrol: The 2,3-substitution pattern blocks one ortho and one meta position, directing electrophilic aromatic substitution (EAS) almost exclusively to the C4 (para) position and Directed Ortho Metalation (DOM) to the C6 position.

  • Pharmacophore Utility: It serves as a bioisostere for sterically crowded diethylamines or cyclic amines in CNS-active scaffolds, improving blood-brain barrier (BBB) permeability due to increased lipophilicity.

This guide details two validated synthesis protocols and a downstream application workflow for regioselective functionalization.

Chemical Profile

PropertySpecification
IUPAC Name 1-(2,3-Dimethylphenyl)pyrrolidine
CAS Number 957065-89-3
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Physical State Pale yellow oil (standard) / Low-melting solid
Boiling Point ~293 °C (Predicted at 760 mmHg)
Density 0.99 ± 0.06 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa (Conjugate Acid) ~5.68 (Predicted) - Note: Lower than typical anilines due to steric twist.

Synthesis Protocols

Method A: Cyclization of 2,3-Dimethylaniline (Scalable & Cost-Effective)

Best for multi-gram to kilogram scale preparation where palladium costs are prohibitive.

Mechanism: Double nucleophilic substitution (


) of 1,4-dibromobutane by the primary aniline.

Reagents:

  • 2,3-Dimethylaniline (1.0 equiv)

  • 1,4-Dibromobutane (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates alkylation via Finkelstein reaction.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer with 2,3-dimethylaniline (50 mmol) and Acetonitrile (250 mL).

  • Addition: Add

    
     (125 mmol) and KI (5 mmol). Stir to suspend.
    
  • Alkylation: Add 1,4-dibromobutane (55 mmol) dropwise over 20 minutes to prevent exotherm spikes.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 16–24 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: The crude oil is often >90% pure. For high purity, perform vacuum distillation (high vacuum required) or flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).

Method B: Buchwald-Hartwig Amination (High Precision)

Best for late-stage functionalization or when starting from the aryl halide.

Mechanism: Pd(0)-catalyzed cross-coupling between an aryl halide and a secondary amine.[2]

Reagents:

  • 1-Bromo-2,3-dimethylbenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)₂
    
  • Ligand: BINAP or Xantphos (2-4 mol%) - Bidentate ligands prevent

    
    -hydride elimination and stabilize the bulky intermediate.
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Loading: Add 1-bromo-2,3-dimethylbenzene (10 mmol), Toluene (50 mL), Pyrrolidine (12 mmol), and

    
     (15 mmol).
    
  • Catalyst Addition: Add the Pd source and Ligand.

  • Reaction: Heat to 100 °C for 12 hours. The solution usually turns dark red/brown.

  • Quench: Cool to RT, dilute with diethyl ether, and filter through a pad of Celite to remove Pd residues.

  • Isolation: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Application Workflow: Regioselective Functionalization

The steric bulk of the 2,3-dimethyl system creates a predictable reactivity map for the researcher.

Pathway 1: Vilsmeier-Haack Formylation (C4-Selective)

Due to the electron-donating pyrrolidine nitrogen, the ring is activated. The 2,3-methyls block the ortho and meta positions on the "left" side. The C4 position (para to Nitrogen) is the most nucleophilic and sterically accessible site.

  • Reagents:

    
    , DMF.
    
  • Product: 4-(pyrrolidin-1-yl)-2,3-dimethylbenzaldehyde.

  • Utility: Precursor for styrenes or benzylamines.

Pathway 2: Directed Ortho Metalation (C6-Selective)

Treatment with strong lithium bases (


-BuLi) does not deprotonate the methyl groups easily; instead, the nitrogen lone pair coordinates Lithium, directing deprotonation to the C6 position (the only open ortho site).
  • Reagents:

    
    -BuLi, TMEDA, Electrophile (
    
    
    
    ).
  • Product: 1-(2,3-dimethyl-6-substituted-phenyl)pyrrolidine.

  • Utility: Synthesis of polysubstituted aromatics that are difficult to access via EAS.

Visualizing the Chemistry

The following diagram illustrates the synthesis routes and the regioselective logic for downstream applications.

G cluster_logic Regioselectivity Logic Aniline 2,3-Dimethylaniline (Starting Material A) Target TARGET: 1-(2,3-Dimethylphenyl)pyrrolidine Aniline->Target Method A: Cyclization 1,4-dibromobutane, K2CO3, KI (S_N2 Mechanism) Bromide 1-Bromo-2,3-dimethylbenzene (Starting Material B) Bromide->Target Method B: Buchwald-Hartwig Pyrrolidine, Pd(0), NaOtBu (Cross-Coupling) C4_Product C4-Formylated Product (Para-substitution) Target->C4_Product Vilsmeier-Haack (POCl3/DMF) Electrophilic Attack at C4 C6_Product C6-Lithiated Species (Ortho-substitution) Target->C6_Product Directed Ortho Metalation (n-BuLi/TMEDA) Lithiation at C6 Logic 2,3-Methyls block C2 & C3 Nitrogen directs to C4 (EAS) & C6 (DOM)

Figure 1: Synthesis pathways (Blue) and divergent regioselective functionalization (Red/Yellow) of 1-(2,3-dimethylphenyl)pyrrolidine.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Toxicity: Like many aryl pyrrolidines, this compound should be treated as a potential CNS depressant or stimulant until fully characterized. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store under inert gas (Argon) at 2–8 °C to prevent slow N-oxidation or color degradation.

References

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Ligand selection for hindered amines).
  • PubChem. (n.d.). Compound Summary: 1-(2,3-dimethylphenyl)pyrrolidine.[3][4][5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(5), 879–933.

Sources

Application

Application Note: Quantitative Analysis of 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary This guide details the analytical quantification of 1-(2,3-dimethylphenyl)pyrrolidine (CAS: 957065-89-3), a lipophilic tertiary amine often utilized as a scaffold in medicinal chemistry (e.g., KRAS inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical quantification of 1-(2,3-dimethylphenyl)pyrrolidine (CAS: 957065-89-3), a lipophilic tertiary amine often utilized as a scaffold in medicinal chemistry (e.g., KRAS inhibitor synthesis) and occasionally encountered in forensic toxicology as a structural isomer of designer drugs.

Because this compound lacks the keto-group found in pyrovalerone-type cathinones, it exhibits higher lipophilicity and distinct fragmentation patterns.[1] This protocol prioritizes LC-MS/MS for trace biological quantification (plasma/urine) and GC-MS for bulk purity analysis.[1]

Target Analyte Profile
PropertyValueNotes
Formula C₁₂H₁₇NTertiary amine
MW 175.27 g/mol Monoisotopic: ~175.14
pKa (Calc) ~9.5 - 10.2Highly basic (conjugate acid)
LogP ~2.5 - 3.2Lipophilic; retains well on C18
Solubility Organic solvents, Acidic H₂OLow solubility in neutral/basic H₂O

Sample Preparation Protocols

Biological Matrices (Plasma/Urine): Mixed-Mode Cation Exchange (MCX)

Rationale: As a basic amine (pKa > 9), 1-(2,3-dimethylphenyl)pyrrolidine is positively charged at acidic pH.[1] Mixed-mode cation exchange (MCX) provides the highest cleanup efficiency by utilizing both hydrophobic retention (phenyl ring) and ionic interaction (protonated amine), allowing rigorous organic washing to remove neutral interferences.

Workflow Diagram (MCX Extraction)

MCX_Extraction Start Sample Pre-treatment (Plasma/Urine) Acidify Acidify to pH 3-4 (2% Formic Acid) Start->Acidify Protonate Amine Condition Condition SPE Cartridge (MeOH -> H2O -> Acidic H2O) Load Load Sample (Slow flow: 1 mL/min) Condition->Load Wash1 Wash 1: Aqueous Acid (0.1% FA in H2O) Load->Wash1 Remove Salts/Proteins Wash2 Wash 2: Organic Neutral (100% MeOH) Wash1->Wash2 Remove Neutrals/Lipids (Analyte locked by Charge) Elute Elution (5% NH4OH in MeOH) Wash2->Elute Break Ionic Bond (High pH) Evap Evaporate & Reconstitute (Mobile Phase A:B 90:10) Elute->Evap

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring selective retention of the basic pyrrolidine moiety while washing away neutral lipids.

Step-by-Step Protocol:

  • Pre-treatment: Dilute 100 µL plasma with 300 µL 2% Formic Acid (aq). Vortex.

  • Conditioning: Oasis MCX or Strata-X-C cartridge (30 mg). Flush with 1 mL MeOH, then 1 mL water.

  • Loading: Load pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in water (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol (Crucial step: The analyte remains bound ionically, allowing removal of neutral matrix components).

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% FA).

Synthetic/Bulk Samples: Dilute-and-Shoot

For purity analysis of the raw chemical:

  • Dissolve 1 mg in 10 mL Methanol (Stock A).

  • Dilute 1:100 in Mobile Phase A for LC-MS or Ethyl Acetate for GC-MS.[1]

LC-MS/MS Methodology

Rationale: Reverse-phase chromatography is standard.[1] However, the basic nitrogen can cause peak tailing on older silica columns. A "Charged Surface Hybrid" (CSH) or end-capped C18 column is required.[1]

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) OR Phenomenex Kinetex Biphenyl
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Temp 40°C
Gradient 0-1 min: 5% B (Hold)1-6 min: 5% -> 95% B6-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibrate)
Mass Spectrometry (ESI+)

The molecule (MW 175.27) forms a stable


 ion at m/z 176.1 .
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Fragmentation Logic: The pyrrolidine ring is stable but the N-C(phenyl) bond is the primary cleavage point.

    • Transition 1 (Quantifier): 176.1 -> 105.1 (Loss of pyrrolidine ring; formation of dimethylphenyl cation).

    • Transition 2 (Qualifier): 176.1 -> 70.1 (Pyrrolidine ring fragment).[1]

LC-MS/MS Decision Tree

LCMS_Logic Analyte 1-(2,3-Dimethylphenyl) pyrrolidine Ionization ESI Positive Mode [M+H]+ = 176.1 Analyte->Ionization Frag Collision Cell (CID) Ionization->Frag Prod1 m/z 105.1 (Dimethylphenyl+) Quantifier Frag->Prod1 High CE (20-30eV) Prod2 m/z 70.1 (Pyrrolidine+) Qualifier Frag->Prod2 Med CE (15-25eV)

Caption: Fragmentation pathway for MRM transition selection.

GC-MS Methodology (Alternative)

Rationale: Due to the absence of polar H-bond donors (no -OH or -NH groups, it is a tertiary amine), this molecule has excellent gas chromatography properties without derivatization.[1]

  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Splitless (for trace) or Split 1:50 (for bulk), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Start 60°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection (EI): 70 eV.

  • Key Ions (SIM Mode):

    • m/z 175 (Molecular Ion, usually robust).

    • m/z 105 (Base peak, dimethylphenyl).

    • m/z 160 (Loss of methyl).

Method Validation (Self-Validating Systems)[1]

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must include these internal checks:

  • Internal Standard (IS) Strategy:

    • Ideal: Deuterated analog (1-(2,3-dimethylphenyl)pyrrolidine-d9).[1]

    • Practical: If custom synthesis is unavailable, use 1-(4-methylphenyl)pyrrolidine or Tramadol-d3 (similar lipophilic amine behavior).[1]

  • Matrix Effect Quantification:

    • Compare the slope of calibration curves in solvent vs. post-extraction spiked matrix.

    • Acceptance: Matrix Factor between 0.85 and 1.15.

  • Carryover Check:

    • Inject a blank immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 957065-89-3, 1-(2,3-Dimethylphenyl)pyrrolidine.[1] Retrieved from [Link]

  • Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Standard framework for LC-MS/MS validation).[1] Retrieved from [Link]

  • Griffin, C. T., et al. (2015). Development of a fast isocratic LC-MS/MS method for the high-throughput analysis of pyrrolizidine alkaloids.[3] (Methodology analogy for pyrrolidine-based structures). Food Additives & Contaminants: Part A. Retrieved from [Link][3]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) method for 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary & Scope Target Analyte: 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) Class: N-Aryl Pyrrolidine / Tertiary Aromatic Amine Application: Purity assessment, synthetic reaction monitoring, and impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analyte: 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) Class: N-Aryl Pyrrolidine / Tertiary Aromatic Amine Application: Purity assessment, synthetic reaction monitoring, and impurity profiling in medicinal chemistry.

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-(2,3-dimethylphenyl)pyrrolidine. Unlike simple alkyl-amines, this compound features a nitrogen atom directly conjugated to a dimethyl-substituted phenyl ring. This structural feature significantly lowers its basicity (estimated pKa ~5.0–6.0) compared to aliphatic pyrrolidines (pKa ~10), altering the chromatographic strategy.

Key Technical Insight: The primary challenge in analyzing this compound is not basicity-induced silanol tailing (common in alkyl amines), but rather positional isomer resolution . Impurities arising from the synthesis often include 2,4- or 2,5-dimethyl isomers originating from technical grade xylidine starting materials. This protocol prioritizes selectivity (


) over simple retention (

).

Physicochemical Context & Method Strategy

Structural Analysis
  • Lipophilicity: High (LogP ~3.6). The molecule is hydrophobic due to the xylidine moiety.

  • Basicity: Weakly basic. The lone pair on the nitrogen is delocalized into the

    
    -system of the phenyl ring.
    
    • Implication: At neutral pH, a significant fraction exists in the non-ionized form. At pH < 3, it is fully protonated.

  • UV Chromophore: The 2,3-dimethylphenyl system provides strong UV absorption at 210 nm (general) and distinct bands around 250–260 nm .

Selection of Stationary Phase

While a standard C18 column is sufficient for general purity checks, a Phenyl-Hexyl phase is recommended for high-fidelity separation. The


 interactions between the phenyl-hexyl ligand and the aromatic ring of the analyte offer superior selectivity for separating positional isomers (e.g., separating the 2,3-isomer from the 2,4-isomer) compared to hydrophobic interaction alone.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column (Primary) C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Column (Alternative) Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm (For isomer separation)
Solvent A 0.1% Formic Acid in Water (Milli-Q grade)
Solvent B Acetonitrile (HPLC Grade)
Diluent 50:50 Acetonitrile:Water
Chromatographic Conditions (Standard Acidic Method)

This method utilizes an acidic mobile phase to ensure the analyte remains in a protonated state (


), improving peak symmetry and solubility.
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Controlled)

  • Injection Volume: 5–10 µL

  • Detection:

    • Channel A: 210 nm (Max sensitivity)

    • Channel B: 254 nm (Selectivity for aromatic impurities)

Gradient Table:

Time (min)% Solvent A (0.1% FA/Water)% Solvent B (ACN)Phase Description
0.0 9010Initial Equilibration
2.0 9010Isocratic Hold (Solvent front elution)
12.0 1090Linear Gradient (Elution of analyte)
15.0 1090Wash (Remove highly lipophilic dimers)
15.1 9010Re-equilibration
20.0 9010End of Run

Method Validation & Performance Criteria

To ensure the method is "self-validating," the following system suitability parameters must be met before analyzing unknown samples.

System Suitability Limits (SST)
ParameterAcceptance CriteriaRationale
Retention Time (

)
± 2.0% SDEnsures pump stability.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Checks for secondary silanol interactions or column aging.
Theoretical Plates (

)
> 5,000Ensures column efficiency is sufficient for separation.
Resolution (

)
> 2.0Between main peak and nearest impurity (if present).
Linearity & Range
  • Range: 0.05 mg/mL to 1.0 mg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • Protocol: Prepare a stock solution of 1.0 mg/mL in Diluent. Serially dilute to create 5 calibration points (e.g., 100%, 80%, 50%, 20%, 5%).

Visualized Workflows

Method Development Decision Tree

This diagram guides the user through optimizing the separation if the standard protocol fails (e.g., co-eluting isomers).

MethodOptimization Start Start: Run Standard Acidic Method (C18, 0.1% FA, Gradient) CheckRes Check Resolution (Rs) of Critical Pair Start->CheckRes Good Rs > 2.0 Method Validated CheckRes->Good Yes Bad Rs < 1.5 (Co-elution) CheckRes->Bad No IsomerCheck Are peaks positional isomers? (e.g., 2,3- vs 2,4-dimethyl) Bad->IsomerCheck SwitchCol Switch to Phenyl-Hexyl Column (Enhance pi-pi selectivity) IsomerCheck->SwitchCol Yes (Isomers) ChangepH Increase pH to 7.0-8.0 (Use Phosphate/Bicarb Buffer) IsomerCheck->ChangepH No (Unknown Impurity) SwitchCol->CheckRes ChangepH->CheckRes

Caption: Decision tree for optimizing separation of 1-(2,3-dimethylphenyl)pyrrolidine from impurities.

Analytical Workflow

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Weigh Weigh 10mg (+/- 0.1mg) Sample->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (0.22 µm) PTFE/Nylon Dissolve->Filter Inject Inject 5 µL into HPLC Filter->Inject Data Integrate Peak @ 210 nm Inject->Data

Caption: Step-by-step sample preparation and analysis workflow.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (

)
Residual silanol interactions.Add 5mM Ammonium Formate to the mobile phase to compete for silanol sites, or switch to a "Base Deactivated" (BDS) column.
Split Peak Sample solvent mismatch.If sample is dissolved in 100% ACN but injected into a 90% Water starting gradient, the analyte precipitates momentarily. Fix: Dissolve sample in mobile phase starting composition (90:10 Water:ACN).
Retention Time Drift pH fluctuation.Since pKa is ~5-6, small changes in mobile phase pH (if using unbuffered water) can drastically shift retention. Fix: Always use buffered mobile phase (0.1% FA or Phosphate).
Extra Peaks Oxidation (N-Oxides).N-aryl pyrrolidines can oxidize to N-oxides. These usually elute earlier than the parent peak in RP-HPLC due to higher polarity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7022814, (S)-2-(3,5-dimethylphenyl)pyrrolidine. (Note: Isomer used for physicochemical property benchmarking). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010).Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Source for silanol interaction mechanisms with amines).
  • SIELC Technologies. HPLC Method for Analysis of N-Aryl and Vinyl Pyrrolidines. (General methodology for pyrrolidine separation). Retrieved from [Link]

Application

In vitro assay development using 1-(2,3-Dimethylphenyl)pyrrolidine derivatives

Application Note: Optimizing In Vitro Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine Scaffolds Subtitle: Targeting Sigma-1 Receptor (σ1R) Modulation for Neuroprotective and Analgesic Therapeutic Discovery Introduction &...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing In Vitro Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine Scaffolds

Subtitle: Targeting Sigma-1 Receptor (σ1R) Modulation for Neuroprotective and Analgesic Therapeutic Discovery

Introduction & Therapeutic Rationale

The 1-(2,3-dimethylphenyl)pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, sharing significant pharmacophoric overlap with high-affinity Sigma-1 Receptor (σ1R) ligands. Unlike simple phenylpyrrolidines, which are rapidly metabolized, the 2,3-dimethyl substitution serves a dual purpose: it increases lipophilicity (enhancing blood-brain barrier penetration) and provides steric hindrance against metabolic oxidation at the ortho-positions, potentially improving half-life.

This Application Note provides a rigorous framework for profiling these derivatives. While often screened for monoamine transporter activity, their highest value lies in σ1R modulation —a target critical for chaperoning proteins at the Mitochondria-Associated Membrane (MAM), regulating calcium signaling, and mitigating endoplasmic reticulum (ER) stress.

The Assay Development Strategy

To validate this scaffold, we employ a "Funnel Approach" designed to filter non-specific promiscuous binders (PAINS) from true pharmacological leads.

AssayFunnel Start Library: 1-(2,3-dimethylphenyl) pyrrolidine derivatives Step1 Primary Screen: Radioligand Binding (Ki Determination) Start->Step1 Filter: Affinity < 100 nM Step2 Functional Assay: Ca2+ Mobilization (Agonist vs Antagonist) Step1->Step2 Select High Affinity Step3 ADME Profiling: Microsomal Stability (Metabolic Blockade) Step2->Step3 Define MoA Lead Validated Lead Candidate Step3->Lead t1/2 > 30 min

Figure 1: The Screening Funnel. A logical progression from affinity confirmation to functional validation and metabolic stability.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of derivatives for the σ1R using [³H]-(+)-Pentazocine.

Scientific Rationale: The 1-(2,3-dimethylphenyl)pyrrolidine core is highly lipophilic.[1] Standard filtration assays often suffer from high Non-Specific Binding (NSB) due to the "greasy" nature of the dimethylphenyl ring adhering to plasticware. This protocol mitigates NSB using Polyethyleneimine (PEI) pretreatment.

Materials & Reagents
  • Membrane Source: Guinea pig brain homogenates or Jurkat cell membranes (high endogenous σ1R expression).

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% PEI for 2 hours.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Critical: Ensure final DMSO concentration in the well is < 1% to prevent receptor denaturation.

  • Incubation Assembly:

    • In a 96-well polypropylene plate, add:

      • 50 µL of Test Compound (or Buffer for Total Binding).

      • 50 µL of [³H]-(+)-Pentazocine (Final concentration: 3 nM, approx. equal to Kd).[2][3]

      • 100 µL of Membrane Suspension (20-50 µg protein/well).

    • Total Volume: 200 µL.

  • Equilibrium Phase:

    • Incubate at 37°C for 120 minutes .

    • Expert Insight: Unlike many GPCRs incubated at 25°C, σ1R kinetics are slow, especially for bulky 2,3-dimethyl analogs. 37°C ensures true equilibrium is reached.

  • Termination & Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold Tris-HCl buffer to strip low-affinity non-specific interactions.

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate IC50 using non-linear regression (One-site competition).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Protocol B: Functional Phenotypic Assay (Calcium Mobilization)

Objective: Distinguish between Agonists (Chaperone Activators) and Antagonists (Chaperone Inhibitors).

Scientific Rationale: σ1R functions as a "ligand-operated chaperone" at the MAM. Agonists (e.g., PRE-084) facilitate the transfer of Ca²⁺ from the ER to mitochondria via IP3 Receptors. Antagonists block this potentiation.[4] This assay measures the modulation of Bradykinin-induced Ca²⁺ release.

SigmaSignaling Ligand Ligand (Pyrrolidine Derivative) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes (Agonist Mode) Sig1R->IP3R Dissociates/Blocks (Antagonist Mode) Mito Mitochondria (Ca2+ Uptake) IP3R->Mito MAM Transfer CytoCa Cytosolic Ca2+ Increase IP3R->CytoCa Releases Ca2+

Figure 2: The Sigma-1 Receptor mechanism at the ER-Mitochondria interface. Agonists stabilize the IP3R complex, enhancing calcium signaling.

Step-by-Step Methodology
  • Cell Culture:

    • Use NG108-15 (Neuroblastoma x Glioma hybrid) or SH-SY5Y cells.

    • Seed 50,000 cells/well in black-walled 96-well plates 24 hours prior.

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C in HBSS buffer.

  • Compound Pre-treatment:

    • Add the test derivative (10 µM) and incubate for 30 minutes .

    • Control Agonist: PRE-084 (10 µM).

    • Control Antagonist: NE-100 (10 µM).

  • Stimulation:

    • Inject Bradykinin (variable concentration, typically EC20 dose) to trigger sub-maximal ER calcium release.

  • Readout (FLIPR/Plate Reader):

    • Measure fluorescence intensity (Ex: 494 nm, Em: 516 nm) continuously for 120 seconds.

  • Interpretation:

    • Agonist Activity: The derivative increases the peak amplitude of Bradykinin-induced Ca²⁺ release (Potentiation).

    • Antagonist Activity: The derivative decreases or has no effect on the peak amplitude compared to vehicle.

ADME/Tox Considerations: Metabolic Stability

The 2,3-dimethyl substitution is a strategic medicinal chemistry modification. The methyl groups provide steric bulk that hinders Cytochrome P450 (specifically CYP2D6 and CYP3A4) from accessing the aromatic ring, a common clearance route for unsubstituted phenylpyrrolidines.

Validation Protocol (Microsomal Stability):

  • Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.[5]

  • Success Criteria: Intrinsic clearance (CLint) < 20 µL/min/mg protein indicates successful steric blockade of metabolism.

Data Summary Template

When reporting results for 1-(2,3-dimethylphenyl)pyrrolidine derivatives, summarize data as follows to facilitate SAR (Structure-Activity Relationship) analysis:

Compound IDR-Group Subst.σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)Functional ModeHLM t1/2 (min)
Ref (Pentazocine) N/A3.0>1000>300xAgonistN/A
DPP-001 H12.545036xAntagonist15
DPP-002 4-F5.2800153xAgonist48
DPP-003 4-OMe85.01201.4xN/A32

Note: High selectivity (>100x) is preferred to avoid σ2R-mediated cytotoxicity.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[6] Cell, 131(3), 596–610. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-phenyl-2-pyrrolidin-1-ylethanone derivatives. Journal of Medicinal Chemistry, 50(5), 951-961. Link

  • Nguyen, L., et al. (2015). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Journal of Pharmacological Sciences, 127(1), 17-29. Link

Sources

Method

Role of 1-(2,3-Dimethylphenyl)pyrrolidine in designing novel bioactive molecules

Topic: Role of 1-(2,3-Dimethylphenyl)pyrrolidine in Designing Novel Bioactive Molecules Executive Summary This application note details the utility of 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-(2,3-Dimethylphenyl)pyrrolidine in Designing Novel Bioactive Molecules

Executive Summary

This application note details the utility of 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) as a privileged scaffold in modern drug discovery. Beyond its role as a mere building block, this molecule serves as a critical model for exploiting the "Magic Methyl" effect and atropisomerism-like conformational restriction .

The 2,3-dimethyl substitution pattern (vicinal xylidine moiety) introduces significant steric bulk ortho to the nitrogen linkage. This steric pressure forces the pyrrolidine ring out of coplanarity with the benzene ring, locking the molecule into a specific dihedral conformation that often enhances binding selectivity for GPCRs (e.g., Dopamine D3, MCH1R) and ion channels. This guide provides validated protocols for its synthesis via Buchwald-Hartwig amination and its application in Late-Stage Functionalization (LSF) libraries.

Structural Analysis & Pharmacophore Mapping

The efficacy of 1-(2,3-Dimethylphenyl)pyrrolidine stems from three synergistic structural features:

  • The "Magic Methyl" Effect: The addition of the methyl group at the ortho (C2) and meta (C3) positions drastically alters the solubility profile (LogP) and fills hydrophobic pockets in target proteins, potentially boosting potency by 10–100 fold compared to the unsubstituted phenyl analog.

  • Conformational Locking: The C2-methyl group creates a steric clash with the pyrrolidine

    
    -hydrogens. This restricts free rotation around the 
    
    
    
    bond, reducing the entropic penalty upon protein binding.
  • sp³-Rich Character: The pyrrolidine ring increases the fraction of sp³ hybridized carbons (

    
    ), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic amines.
    
Visualizing the Steric Lock (Logic Diagram)

StericLock Substrate Unsubstituted N-Phenylpyrrolidine Methylation Add 2,3-Dimethyl (Magic Methyl) Substrate->Methylation Modification StericClash Steric Clash: C2-Me vs Pyrrolidine H Methylation->StericClash Induces Conformation Restricted Rotation (Dihedral Lock) StericClash->Conformation Forces Bioactivity Enhanced Selectivity & Hydrophobic Fill Conformation->Bioactivity Result

Figure 1: Mechanism of conformational restriction induced by the 2,3-dimethyl substitution.

Validated Synthesis Protocol: Buchwald-Hartwig Amination

Synthesizing sterically hindered anilines (like 2,3-dimethyl derivatives) requires specialized catalytic systems. Standard Pd/BINAP conditions often fail due to the bulk of the ortho-methyl group. This protocol utilizes Buchwald’s 3rd Generation Precatalysts (XPhos Pd G3) to ensure high yields.

Materials Required
  • Substrate A: 1-Bromo-2,3-dimethylbenzene (1.0 equiv)

  • Substrate B: Pyrrolidine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading (Glovebox preferred or rapid air transfer):

    • Add XPhos Pd G3 (15 mg, 0.02 mmol) and NaOtBu (144 mg, 1.5 mmol).

    • Note: Using the G3 precatalyst avoids the need to mix Pd2(dba)3 and ligand separately, ensuring the active species forms immediately.

  • Substrate Addition:

    • Add 1-Bromo-2,3-dimethylbenzene (185 mg, 1.0 mmol).

    • Add Anhydrous Toluene (4 mL).

    • Add Pyrrolidine (85 mg, 1.2 mmol) last.

  • Reaction:

    • Seal the vessel.

    • Heat to 100°C for 12 hours (oil bath) OR 110°C for 1 hour (Microwave).

    • Checkpoint: The solution should turn from orange to dark brown/black.

  • Work-up:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).

    • Expected Yield: 85–95% (Pale yellow oil).

Synthesis Workflow Diagram

SynthesisFlow Reagents 1-Bromo-2,3-dimethylbenzene + Pyrrolidine Mixing Mix in Toluene (Inert Atm) Reagents->Mixing Catalyst Catalyst System: XPhos Pd G3 + NaOtBu Catalyst->Mixing Heating Heat: 100°C (12h) or MW 110°C (1h) Mixing->Heating Workup Filter (Celite) & Concentrate Heating->Workup Purify Flash Chromatography (Hex:EtOAc) Workup->Purify QC QC: 1H NMR & LCMS Target: >95% Purity Purify->QC

Figure 2: Optimized Buchwald-Hartwig synthesis workflow for sterically hindered amines.

Application: Late-Stage Functionalization (LSF)

Once the 1-(2,3-dimethylphenyl)pyrrolidine scaffold is synthesized, it serves as an ideal substrate for C(sp³)-H Activation . The nitrogen atom acts as a Directing Group (DG), guiding metal catalysts to functionalize the pyrrolidine ring (typically at the


-position).
Protocol:

-Lithiation-Trapping

This method introduces new pharmacophores (e.g., carboxylates, boronic acids) onto the pyrrolidine ring.

  • Dissolution: Dissolve 1-(2,3-dimethylphenyl)pyrrolidine (1 mmol) in anhydrous ether (5 mL) under Argon.

  • Complexation: Add TMEDA (1.1 mmol) to coordinate the lithium.

  • Lithiation: Cool to -78°C . Dropwise add sec-Butyllithium (1.1 mmol).

    • Mechanistic Note: The steric bulk of the 2,3-dimethyl group prevents ortho-lithiation on the benzene ring, directing the reaction exclusively to the pyrrolidine

      
      -carbon.
      
  • Trapping: Stir for 1 hour at -78°C, then add the electrophile (e.g., Methyl Iodide, CO₂, or B(OMe)₃).

  • Quench: Allow to warm to RT and quench with saturated NH₄Cl.

Physicochemical Properties Table

For researchers incorporating this scaffold into libraries, the following data is critical for ADME prediction.

PropertyValueSignificance in Drug Design
Molecular Weight 175.27 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~3.2High lipophilicity due to dimethyl+phenyl; good BBB permeability.
H-Bond Donors 0Improves membrane permeability.
H-Bond Acceptors 1 (Tertiary Amine)Key interaction point for receptor binding (e.g., Asp residue in GPCRs).
Rotatable Bonds 1 (C-N bond)Restricted due to steric clash (see Section 2).
pKa (Conjugate Acid) ~9.5Protonated at physiological pH; mimics neurotransmitters.
References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2] Chemical Reviews.[3] (Context: General Buchwald protocols).

  • Schönherr, H., & Cernak, T. (2013).[3] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition.[3] (Context: The "Magic Methyl" effect).

  • Maiti, S., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[4] Frontiers in Pharmacology. Retrieved from [Link]

Sources

Application

Application Note: Experimental Protocol for ¹H NMR Analysis of 1-(2,3-Dimethylphenyl)pyrrolidine

Introduction & Scope This application note details the protocol for the structural characterization of 1-(2,3-Dimethylphenyl)pyrrolidine (C₁₂H₁₇N) using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for the structural characterization of 1-(2,3-Dimethylphenyl)pyrrolidine (C₁₂H₁₇N) using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

The target molecule features a pyrrolidine ring fused to a 2,3-disubstituted aromatic system. This specific substitution pattern introduces steric strain between the ortho-methyl group (C2-Me) and the pyrrolidine nitrogen, potentially influencing the rotational dynamics of the N-C(Ar) bond. Consequently, precise acquisition parameters are required to ensure accurate integration and resolution of potentially broadened signals.

Key Analytical Challenges:

  • Regiochemistry: Distinguishing the 2,3-dimethyl substitution from isomeric 2,4-, 2,5-, or 3,4-dimethyl patterns.

  • Steric Hindrance: The ortho-methyl group may cause line broadening in the pyrrolidine

    
    -protons due to restricted rotation.
    
  • Solvent Effects: Nitrogen lone-pair availability can lead to aggregation or pH-dependent shifts in non-polar solvents.

Materials and Sample Preparation[1][2][3][4]

To ensure high-resolution data suitable for publication or regulatory submission, strict adherence to sample preparation protocols is required.

Reagents
  • Analyte: 1-(2,3-Dimethylphenyl)pyrrolidine (>98% purity recommended).

  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Note: If the sample is a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is required for solubility. This protocol assumes the free base.

  • Consumables: 5 mm high-precision NMR tubes (e.g., Wilmad 507-PP or equivalent).

Preparation Protocol
  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

    • Reasoning: This mass provides sufficient signal-to-noise (S/N) for ¹³C satellites detection without causing viscosity-induced line broadening.

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex gently until the solution is visually clear.

  • Filtration (Optional but Recommended): If any suspension remains, filter through a small plug of glass wool directly into the NMR tube.

    • Integrity Check: Particulates degrade magnetic field homogeneity (shimming), leading to broad peaks.

  • Volume Check: Ensure the solvent height in the tube is 4.0–4.5 cm .

    • Causality: Deviations from this height disrupt the shim coils' optimization, resulting in poor lineshape.

Experimental Workflow

The following diagram outlines the critical path from sample insertion to data validation.

NMR_Workflow Start Sample Insertion Lock Lock & Tune (CDCl3 / 2H) Start->Lock Stabilize B0 Shim Gradient Shimming (TopShim/GradShim) Lock->Shim Homogenize Field Param Parameter Setup (zg30, D1=2s) Shim->Param Optimize Relaxation Acq Acquisition (16-64 Scans) Param->Acq Data Collection Process Processing (EF, Phasing, Baseline) Acq->Process Fourier Transform Validate Validation (Integration & Splitting) Process->Validate QC Check Validate->Shim If Line Width > 1.0 Hz

Figure 1: Step-by-step acquisition workflow ensuring data integrity and field homogeneity.

Acquisition Parameters (400–600 MHz)

Use the following instrument settings. These are optimized for a balance between quantitative accuracy and instrument time.

ParameterValueTechnical Rationale
Pulse Sequence zg30 (30° pulse)Maximizes signal recovery per unit time compared to 90° pulses.
Temperature 298 K (25°C)Standardizes chemical shifts; minimizes viscosity broadening.
Spectral Width 12–14 ppmCovers all proton signals plus potential acidic impurities.
Acquisition Time (AQ) ~4.0 secEnsures full decay of FID to prevent truncation artifacts.
Relaxation Delay (D1) 2.0 – 5.0 secCritical: Methyl protons have long T1 times. Short D1 leads to under-integration of methyls vs. aromatics.
Number of Scans (NS) 16 or 6416 is sufficient for structure; 64 improves S/N for ¹³C satellites or minor impurities.
Line Broadening (LB) 0.3 HzApplied during processing to smooth noise without masking coupling information.

Data Analysis & Interpretation

Anticipated Chemical Shifts

Based on substituent effects (aniline derivative + pyrrolidine ring) and ChemDraw/MNova predictive algorithms, the following assignments are the standard for verification.

Reference: TMS = 0.00 ppm. Solvent Residual (CHCl₃) = 7.26 ppm.

MoietyProton CountMultiplicityApprox.[1][2] Shift (δ ppm)Coupling (J Hz)Assignment Logic
Aromatic H-5 1HTriplet (t)6.90 – 7.10J ≈ 7.8Meta to N, couples to H-4 and H-6.
Aromatic H-4 1HDoublet (d)6.80 – 6.95J ≈ 7.5Para to N, ortho to Me.
Aromatic H-6 1HDoublet (d)6.70 – 6.85J ≈ 8.0Ortho to N (shielded by N-lone pair donation).
Pyrrolidine

-CH₂
4HMultiplet (m)3.10 – 3.30-Deshielded by Nitrogen; may appear as 2 distinct sets if rotation is slow.
Aromatic Methyls 6HSinglet(s)2.10 – 2.30-Two singlets (often overlapping). C2-Me and C3-Me.
Pyrrolidine

-CH₂
4HMultiplet (m)1.80 – 2.00-Shielded aliphatic ring protons.
Structural Validation Logic (Self-Validating System)

To confirm the structure is 1-(2,3-Dimethylphenyl)pyrrolidine and not an isomer, apply this logic:

  • Integration Check:

    • Ratio of Aromatic : Alpha-Pyrrolidine : Methyl : Beta-Pyrrolidine must be 3 : 4 : 6 : 4 .

    • Failure Mode: If the methyl integration is < 6.0 relative to aromatics, increase D1 (Relaxation Delay) to 10s and re-acquire. Methyls often saturate easily.

  • Coupling Pattern (The "Fingerprint"):

    • A 2,3-substituted ring leaves protons at 4, 5, and 6.

    • H-5 must be a triplet (or apparent triplet, dd).

    • H-4 and H-6 must be doublets.

    • Contrast: A 2,4-substitution would result in a singlet (H-3), a doublet (H-6), and a doublet (H-5), which is distinct from the 2,3-pattern.

  • Steric Broadening:

    • Inspect the Pyrrolidine

      
      -CH₂ (3.1–3.3 ppm). If these peaks are significantly broader than the 
      
      
      
      -CH₂ peaks, it confirms the presence of the ortho-methyl group (C2-Me) restricting the rotation of the pyrrolidine ring.

Troubleshooting & Impurities

Common contaminants in synthesis and NMR solvents must be ruled out.

Signal (ppm in CDCl₃)IdentityOriginAction
1.56 WaterSolvent/AtmosphereAdd activated molecular sieves if interfering.
0.07 / 1.26 GreaseGlassware jointsClean glassware with base bath; filter sample.
7.26 CHCl₃Solvent ResidualUse as secondary reference point.
2.17 AcetoneCleaning residueDry tubes in oven >1 hr before use.

Reference for Impurities: Fulmer, G. R. et al. Organometallics2010 , 29, 2176–2179.[3][4][2][5]

References

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[4][2][5] [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry; Elsevier: Amsterdam, 2016. (Standard text for pulse sequence selection).
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative source for chemical shift correlations). [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, NJ, 2005.

Sources

Method

Application in the synthesis of central nervous system (CNS) drug candidates

Application Note: Optimizing CNS Drug Candidates via Late-Stage C-H Trifluoromethylation and BBB Permeability Assessment Abstract The development of Central Nervous System (CNS) agents represents one of the most signific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing CNS Drug Candidates via Late-Stage C-H Trifluoromethylation and BBB Permeability Assessment

Abstract

The development of Central Nervous System (CNS) agents represents one of the most significant challenges in modern drug discovery due to the restrictive nature of the Blood-Brain Barrier (BBB). This guide outlines a high-fidelity workflow for transforming peripheral scaffolds into CNS-penetrant candidates. We integrate Multiparametric Optimization (MPO) design principles with Late-Stage Functionalization (LSF) —specifically photoredox C-H trifluoromethylation—and validate efficacy using the PAMPA-BBB assay. This protocol is designed to rapidly improve lipophilicity and metabolic stability while maintaining structural integrity.

Part 1: Strategic Molecular Design (The "Why")

The CNS MPO Framework

Traditional "Rule of 5" metrics are insufficient for CNS drugs. We utilize the CNS Multiparameter Optimization (CNS MPO) score, a rigorous algorithm developed by Pfizer (Wager et al.), to predict BBB penetration.[1] A score of


 (on a scale of 0–6) significantly increases the probability of clinical success.

Table 1: Physicochemical Parameters for CNS MPO Scoring

ParameterOptimal Range (CNS)Impact on BBB Permeability
ClogP 2.0 – 5.0High lipophilicity aids passive diffusion but increases non-specific binding.
ClogD (pH 7.4) 2.0 – 4.0Distribution coefficient is more predictive than LogP for ionizable drugs.
MW < 360 DaSmaller molecules diffuse more readily through tight junctions.
TPSA < 90 ŲHigh polar surface area hinders membrane traversal.
H-Bond Donors (HBD) < 3Excess HBDs increase water desolvation penalty.
pKa (Basic) 7.5 – 10.5Basic amines often facilitate lysosomal trapping in the brain.
Visualizing the Design Workflow

The following decision tree illustrates the iterative process of scaffold selection and modification.

CNS_Workflow Scaffold Peripheral Scaffold (Low CNS MPO) MPO_Calc MPO Analysis (Identify Deficit) Scaffold->MPO_Calc Strategy Synthetic Strategy: Late-Stage Functionalization MPO_Calc->Strategy Need Lipophilicity/Metabolic Block Reaction Photoredox C-H Trifluoromethylation Strategy->Reaction Assay PAMPA-BBB Validation Reaction->Assay Decision Go / No-Go Assay->Decision Decision->Scaffold Optimization Loop

Figure 1: Iterative workflow for upgrading peripheral drug scaffolds to CNS candidates.

Part 2: Synthetic Protocol – Late-Stage Photoredox Trifluoromethylation

Objective: Introduce a trifluoromethyl (-CF₃) group onto an arene or heteroarene scaffold. Rationale: The -CF₃ group modulates pKa, increases lipophilicity (LogP), and blocks metabolic "hotspots" (CYP450 oxidation sites), directly improving the CNS MPO score without de novo synthesis.

Mechanism of Action

This protocol utilizes visible light photocatalysis. An Iridium-based photocatalyst is excited by blue light, reducing a trifluoromethyl source (e.g., Triflyl chloride) to generate a


 radical. This electrophilic radical attacks electron-rich positions on the drug scaffold.
Reagents & Equipment
  • Substrate: 0.5 mmol Drug Scaffold (Arene/Heteroarene).

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • CF3 Source: Triflyl Chloride (TfCl) or Sodium Triflinate (Langlois Reagent).

  • Base: K₂HPO₄ (2.0 equiv).

  • Solvent: Acetonitrile (MeCN), degassed.

  • Light Source: 34W Blue LED (approx. 450 nm).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Protocol
  • Reaction Setup (Glovebox or Schlenk Line):

    • In an 8 mL vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Photocatalyst (0.01 equiv), and K₂HPO₄ (2.0 equiv).

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3) to remove Oxygen (O₂ is a radical quencher).

  • Reagent Addition:

    • Add degassed MeCN (concentration 0.1 M relative to substrate) via syringe.

    • Critical Step: Add Triflyl Chloride (1.5 equiv) via syringe. Caution: TfCl is volatile and corrosive.

  • Irradiation:

    • Place the vial 2–3 cm away from the Blue LED source.

    • Turn on the fan (cooling is essential to maintain 25°C; heat can degrade the catalyst).

    • Stir vigorously for 18–24 hours.

    • Visual Check: The reaction mixture often changes from yellow to dark orange/brown, indicating catalyst turnover.

  • Workup & Purification:

    • Dilute with DCM and wash with saturated NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purify via Flash Column Chromatography. Note: CF₃ products are often less polar than the starting material.

  • Self-Validation (QC):

    • ¹⁹F NMR: Look for a singlet around -63 ppm (Ar-CF₃).

    • LC-MS: Confirm mass shift of +68 Da (replacement of H with CF₃).

Reaction_Mech Light Blue LED (450 nm) Cat_GS Ir(III) Ground State Light->Cat_GS Excitation Cat_ES *Ir(III) Excited State Cat_GS->Cat_ES TfCl TfCl (CF3 Source) Cat_ES->TfCl SET (Reduction) Radical •CF3 Radical TfCl->Radical Cl- loss Substrate Drug Scaffold (Ar-H) Radical->Substrate Radical Addition Product CNS Candidate (Ar-CF3) Substrate->Product Oxidation/Deprotonation

Figure 2: Mechanistic flow of photoredox trifluoromethylation.

Part 3: Validation – PAMPA-BBB Assay Protocol

Objective: Assess the passive permeability of the synthesized analogue across a blood-brain barrier mimic. Method: Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB (using Porcine Brain Lipid).[2]

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).

  • Acceptor Plate: 96-well PTFE plate.[3]

  • Membrane Solution: 20 mg/mL Porcine Brain Lipid (PBL) in Dodecane.

  • Buffer: PBS (pH 7.4).

  • Standard: Verapamil (High permeability control), Theophylline (Low permeability control).

Protocol
  • Membrane Preparation:

    • Carefully pipette 4 µL of the PBL/Dodecane solution onto the PVDF membrane of the Donor Plate.

    • Allow to stabilize for 5 minutes. Ensure the membrane appears translucent (wetted).

  • Compound Preparation:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute to 50 µM in PBS (Final DMSO < 0.5%).

  • Assembly:

    • Acceptor Wells: Fill with 200 µL of blank PBS.

    • Donor Wells: Fill with 200 µL of the 50 µM compound solution.

    • Sandwich: Carefully place the Donor plate on top of the Acceptor plate.

  • Incubation:

    • Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.

  • Calculation (Effective Permeability,

    
    ): 
    
    
    
    
    • Interpretation:

      • 
         cm/s: High CNS Permeability (CNS+) 
        
      • 
         cm/s: Low CNS Permeability (CNS-) 
        

References

  • Wager, T. T. , et al. (2010).[4] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[4]

  • Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.

  • Di, L. , et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Application

Use of 1-(2,3-Dimethylphenyl)pyrrolidine in creating sp³-rich compound libraries

This Application Note is structured to provide a comprehensive, technical guide on leveraging 1-(2,3-Dimethylphenyl)pyrrolidine as a core scaffold for generating sp³-rich compound libraries. This guide moves beyond basic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide on leveraging 1-(2,3-Dimethylphenyl)pyrrolidine as a core scaffold for generating sp³-rich compound libraries. This guide moves beyond basic synthesis, focusing on the strategic application of this scaffold to solve the "flatland" problem in modern drug discovery.

Leveraging 1-(2,3-Dimethylphenyl)pyrrolidine for sp³-Rich Library Generation

Executive Summary & Scientific Rationale

In the pursuit of novel therapeutics, the pharmaceutical industry is actively shifting away from planar, aromatic-heavy compounds ("Flatland") toward molecules with higher three-dimensional complexity.[1] This shift is quantified by the fraction of sp³-hybridized carbons (


), a metric directly correlated with improved clinical success, solubility, and target selectivity.

1-(2,3-Dimethylphenyl)pyrrolidine (DMPP) represents a "privileged" starting point for such libraries. Unlike a generic N-phenyl pyrrolidine, the 2,3-dimethyl substitution pattern confers critical structural advantages:

  • Conformational Twist: The ortho-methyl group at the C2 position creates significant steric clash with the pyrrolidine ring, forcing the N-aryl bond out of planarity. This prevents the molecule from adopting a flat conformation, thereby increasing its 3D character.

  • Metabolic Blocking: The methyl groups block common metabolic "soft spots" on the phenyl ring, potentially enhancing metabolic stability (

    
    ).
    
  • Diversification Potential: The pyrrolidine ring offers multiple sp³ C-H sites for functionalization, allowing for the rapid generation of complexity from a simple core.

This guide details the protocols for synthesizing the DMPP core and subsequently diversifying it into a high-value library using modern C-H activation methodologies.

Chemical Logic & Structural Analysis

The utility of DMPP lies in its ability to serve as a substrate for Cross-Dehydrogenative Coupling (CDC) and Photoredox C-H Functionalization . The nitrogen atom activates the adjacent


-carbons, making them susceptible to oxidative functionalization without the need for pre-functionalized handles (like halides).
Diagram 1: Structural Logic & Library Workflow

The following diagram illustrates the transition from the flat precursors to the 3D-twisted scaffold and its subsequent diversification.

DMPP_Workflow Precursors Precursors: 2,3-Dimethylaniline + 1,4-Dihalobutane (or Buchwald equivalent) Scaffold Core Scaffold: 1-(2,3-Dimethylphenyl) pyrrolidine (Twisted Conformation) Precursors->Scaffold Cyclization/Coupling Activation Activation Step: Photoredox/Oxidation (Iminium Ion Intermediate) Scaffold->Activation SET Oxidation Library sp³-Rich Library: α-Arylated/Alkylated Analogs Activation->Library Nucleophilic Trapping

Caption: Workflow transforming raw precursors into a high-complexity library via the DMPP scaffold. The "Twist" induced by the 2,3-dimethyl group is critical for 3D shape.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (DMPP)

Note: While DMPP is commercially available, in-house synthesis allows for scale-up and analog generation.

Method: Buchwald-Hartwig Amination Rationale: Provides the highest yield and tolerates the steric hindrance of the ortho-methyl group better than nucleophilic aromatic substitution (


).

Materials:

  • 2,3-Dimethyl-1-bromobenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (Racemic or S-BINAP, 4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BINAP. Add anhydrous Toluene and stir for 10 minutes at RT to form the active catalyst complex (yellow/orange solution).

  • Substrate Addition: Add 2,3-Dimethyl-1-bromobenzene, followed by Pyrrolidine and solid NaOtBu.

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours . The solution will darken.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Mobile Phase: Hexanes:EtOAc (95:5 to 80:20). The product is a viscous oil.

  • Validation: Verify structure via ¹H NMR. Look for the characteristic pyrrolidine multiplets (approx. 1.9 ppm and 3.2 ppm) and the two methyl singlets on the aromatic ring.

Protocol B: Library Diversification via Photoredox α-C-H Arylation

Objective: Introduce diverse aromatic groups at the pyrrolidine


-position to create a library of chiral amines.
Mechanism:  Visible-light mediated photoredox catalysis generates an 

-amino radical, which couples with cyanoarenes or haloarenes.

Materials:

  • DMPP Scaffold (1.0 equiv)

  • Diverse Aryl Nitriles (Ar-CN) or Chloroarenes (Library Diversity Elements, 1.5 equiv)

  • Photocatalyst: [Ir(dtbbbpy)(ppy)₂]PF₆ (1 mol%)

  • Base: K₂HPO₄ or CsOAc

  • Solvent: DMA or DMSO (degassed)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Procedure (Parallel Synthesis Format):

  • Array Preparation: In a 96-well reaction block (glass inserts), dispense the Photocatalyst stock solution (in DMA). Evaporate solvent if necessary or keep as liquid stock.

  • Reactant Addition: Add DMPP stock solution (1.0 equiv) to all wells. Add a unique Aryl Nitrile (1.5 equiv) to each well.

  • Degassing: This step is critical. Sparge the block with Nitrogen for 15 minutes or use a freeze-pump-thaw cycle if using individual vials. Oxygen quenches the triplet state of the Iridium catalyst.

  • Irradiation: Seal the block. Place in a photoreactor (e.g., Lumidox or homemade LED setup) with fan cooling (maintain temp < 35°C). Irradiate with Blue LEDs for 24 hours .

  • Work-up: Dilute each well with EtOAc (500 µL) and water (200 µL). Agitate and phase separate.

  • Analysis: Transfer the organic layer to a fresh plate. Analyze via LC-MS to determine conversion.

  • Isolation: For hits, purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Diagram 2: Photoredox Mechanism for DMPP Functionalization

This diagram elucidates the single-electron transfer (SET) pathway used in Protocol B.

Photoredox_Mechanism DMPP DMPP (Substrate) AmineRadical α-Amino Radical (Nucleophilic) DMPP->AmineRadical SET Oxidation & Deprotonation ExcitedCat Ir(III)* Excited State RadicalCat Ir(II) Reduced State ExcitedCat->RadicalCat Quenching by Substrate RadicalCat->ExcitedCat Ground State Regeneration Product α-Arylated Product (sp³ Enriched) AmineRadical->Product Radical-Radical Coupling ArylRadical Aryl Radical Anion ArylRadical->Product Coupling Partner

Caption: Photoredox cycle. The DMPP amine is oxidized to an α-amino radical, which traps the aryl partner, creating a new C-C bond.

Data Analysis & Library Quality

To validate the quality of the library generated from DMPP, compare the physicochemical properties against a standard "flat" library (e.g., biaryl amines).

Table 1: Comparative Metrics of DMPP Library vs. Standard Biaryl Library

MetricDMPP Library (sp³-Rich)Standard Biaryl Library (Flat)Implication
Average Fsp³ 0.45 - 0.65 0.10 - 0.25Higher complexity; better clinical success correlation.
Solubility (LogS) -3.5 to -4.5 -5.0 to -6.5Improved aqueous solubility due to non-planar packing.
Crystal Packing Amorphous / Low MP High MP / StackingEasier formulation; less aggregation.
Metabolic Stability High Moderate2,3-dimethyl groups block oxidative metabolism on the ring.
Troubleshooting & Optimization
  • Problem: Low conversion in Photoredox step.

    • Root Cause:[1][2][3][4][5][6][7] Oxygen inhibition or inefficient light penetration.

    • Solution: Increase degassing time. Ensure reaction concentration is not too high (0.1M is standard) to allow light penetration.

  • Problem: Over-oxidation (dehydrogenation to pyrrole).

    • Root Cause:[1][2][3][4][5][6][7] Reaction time too long or oxidant too strong.

    • Solution: Monitor reaction at 12h. Use a milder base.[7]

  • Problem: Steric hindrance from 2,3-dimethyl group affecting coupling.

    • Insight: The ortho-methyls affect the N-aryl bond rotation but are distal to the

      
      -carbon of the pyrrolidine. They should not significantly hinder 
      
      
      
      -functionalization, but they will induce chirality transfer if asymmetric catalysts are used.
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Zhu, M., et al. (2013). Visible-Light-Mediated Direct C–H Arylation of Tertiary Amines with Cyanoarenes. Organic Letters. Link

  • PubChem Compound Summary. (n.d.). 1-(2,3-Dimethylphenyl)pyrrolidine.[8] National Center for Biotechnology Information. Link[8]

Sources

Method

Application Note: Stereoselective Synthesis of Substituted Pyrrolidines

Executive Summary & Strategic Value The pyrrolidine scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antivirals (e.g., Daclatasvir) to DPP-4 inhibitors for diabetes. In drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyrrolidine scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antivirals (e.g., Daclatasvir) to DPP-4 inhibitors for diabetes. In drug discovery, the ability to independently modulate stereocenters at the C2, C3, and C4 positions is critical for structure-activity relationship (SAR) tuning.

This guide moves beyond textbook definitions to provide three field-validated protocols for constructing chiral pyrrolidines. Unlike generic reviews, we focus on the "Why" and "How" of experimental design, prioritizing methods that offer high enantioselectivity (


) and scalability.
Comparison of Core Methodologies
FeatureMethod A: 1,3-Dipolar CycloadditionMethod B: Organocatalytic CascadeMethod C: Intramolecular Hydroamination
Primary Mechanism [3+2] Cycloaddition (Concerted)Michael Addition

Cyclization
Cycloisomerization of linear amines
Bond Formation Simultaneous C-C / C-NSequential C-C / C-NC-N bond closure
Stereocontrol Source Chiral Metal Ligand (Ag/Cu)Chiral Amine (Proline/Thiourea)Chiral Ligand (Au/Pd) or Substrate
Complexity Generated High (up to 4 stereocenters)Medium (2-3 stereocenters)Low/Medium (1-2 stereocenters)
Key Advantage Rapid assembly of complex coresMetal-free; "Green" chemistryHigh atom economy; robust precursors

Method A: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The "Gold Standard" for Polysubstituted Rings

This method utilizes azomethine ylides—generated in situ from imino esters—reacting with electron-deficient alkenes.[1] It is the preferred route when generating quaternary carbon centers or densely functionalized rings.

Mechanistic Insight

The reaction relies on the formation of a Metallo-Azomethine Ylide .[2] A Lewis acid (M) coordinates to the imino ester, increasing the acidity of the


-proton. Deprotonation by a weak base generates the dipole, which is stabilized by the chiral ligand-metal complex. The subsequent cycloaddition with the dipolarophile is concerted but asynchronous.

Critical Success Factor: The choice of metal (Ag vs. Cu) often dictates the diastereoselectivity (endo vs. exo) due to different coordination geometries (tetrahedral vs. square planar).

Workflow Visualization

G Precursor Imino Ester (Precursor) Dipole Metallo-Azomethine Ylide (Dipole) Precursor->Dipole + Metal/Base Metal Chiral Catalyst (Ag(I) or Cu(I)) Metal->Dipole TS Endo/Exo Transition State Dipole->TS + Trap Trap Dipolarophile (Alkene) Trap->TS Product Chiral Pyrrolidine TS->Product Cycloaddition

Figure 1: Mechanistic pathway for metal-catalyzed 1,3-dipolar cycloaddition via azomethine ylides.[2]

Standard Operating Procedure (SOP)

Target: Synthesis of endo-2,3,4,5-tetrasubstituted pyrrolidine.

Reagents:

  • Substrate: Glycine imino ester (1.0 equiv)

  • Dipolarophile: N-phenylmaleimide or acrylate (1.2 equiv)

  • Catalyst: AgOAc (3-5 mol%)

  • Ligand: (S)-Binap or Phosphoramidite (3-5 mol%)

  • Base: Et

    
    N (10 mol%)
    
  • Solvent: Toluene or DCM (0.1 M)

Protocol:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the chiral ligand in Toluene. Stir for 30 mins at RT to ensure complexation. Note: Solution should turn clear or slightly yellow.

  • Substrate Addition: Add the imino ester and the dipolarophile sequentially.

  • Activation: Add Et

    
    N dropwise. The base is catalytic; it initiates the dipole formation cycle.
    
  • Reaction: Stir at 0°C to RT. Monitor by TLC (typically 2-6 hours). Low temperature enhances ee but reduces rate.

  • Quench: Filter through a short pad of Celite to remove silver salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

  • Low Conversion? Check the dryness of the solvent. Water quenches the dipole.

  • Poor Endo/Exo Selectivity? Switch from Ag(I) to Cu(I) or increase ligand bulk.

Method B: Organocatalytic Michael/Cyclization Cascade

The "Green" Alternative for Sensitive Substrates

When metal contamination is a concern (e.g., late-stage pharma intermediates), organocatalysis using chiral amines (Jørgensen-Hayashi catalysts) is superior. This pathway typically builds the ring via a stepwise Michael addition followed by hemiaminal formation.

Mechanistic Insight

The catalyst activates the aldehyde (donor) via enamine formation. This nucleophilic species attacks the nitroolefin (acceptor). Hydrolysis releases the intermediate, which then undergoes intramolecular cyclization.

Critical Success Factor: The steric bulk of the catalyst's silyl ether group shields one face of the enamine, enforcing high enantioselectivity.

Workflow Visualization

G Cat Chiral Amine Catalyst Enamine Chiral Enamine Cat->Enamine + Aldehyde (-H2O) Aldehyde Aldehyde (Nucleophile) Aldehyde->Enamine Michael Michael Adduct Enamine->Michael + Nitroolefin Nitro Nitroolefin (Electrophile) Nitro->Michael Cyclic Chiral Pyrrolidine Michael->Cyclic Hydrolysis & Cyclization Cyclic->Cat Catalyst Turnover

Figure 2: Organocatalytic cycle showing enamine activation and subsequent cascade cyclization.

Standard Operating Procedure (SOP)

Target: 3,4-substituted chiral pyrrolidine via Nitro-Michael cascade.

Reagents:

  • Substrate: Isovaleraldehyde (1.5 equiv)

  • Electrophile: Trans-

    
    -nitrostyrene (1.0 equiv)
    
  • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10-20 mol%)

  • Additive: Benzoic acid (10-20 mol%) - Accelerates hydrolysis step.

  • Solvent: Toluene or Ethanol (0.5 M)

Protocol:

  • Mix: Combine the nitroolefin and catalyst in the solvent at RT.

  • Add Nucleophile: Add the aldehyde.

  • Additive: Add benzoic acid. Note: Acid additives often improve turnover rates in enamine cycles.

  • Reaction: Stir at RT for 12-24 hours.

  • Reduction (Optional but common): The immediate product is often a lactol or nitro-aldehyde. To obtain the pyrrolidine, an in situ reduction (NaBH

    
    /MeOH) is often performed immediately after the cascade to lock the ring structure.
    
  • Workup: Aqueous extraction (DCM/Water).

  • Purification: Silica gel chromatography.

Method C: Intramolecular Hydroamination

The "Atom Economy" Route

This method is ideal for closing rings from linear amino-alkene or amino-alkyne precursors. It is highly efficient for constructing simple mono- or di-substituted pyrrolidines common in fragment-based drug discovery.

Mechanistic Insight

A transition metal (Au(I) or Pd(II)) activates the


-system (alkene/alkyne) towards nucleophilic attack by the pendant amine.

Critical Success Factor: Protecting group strategy. Free amines can poison Lewis acidic catalysts. Sulfonamides (Ts, Ns) or Carbamates (Boc) are preferred to modulate nucleophilicity.

Standard Operating Procedure (SOP)

Target: 2-substituted pyrrolidine from


-aminoalkyne.

Reagents:

  • Substrate: N-Tosyl-4-pentyn-1-amine (1.0 equiv)

  • Catalyst: Ph

    
    PAuCl (2 mol%) + AgOTf (2 mol%) OR cationic Gold(I) complex.
    
  • Solvent: DCM or Toluene (0.2 M)

Protocol:

  • Catalyst Activation: In a vial (exclude light), mix Ph

    
    PAuCl and AgOTf in DCM. Stir for 10 mins. A precipitate (AgCl) will form. The supernatant contains the active cationic Au(I) species.
    
  • Addition: Filter the catalyst solution directly into a flask containing the alkyne substrate.

  • Reaction: Stir at RT. Reaction is typically fast (1-4 hours).

  • Monitoring: 5-exo-dig cyclization yields the enamine/imine, which may need reduction (NaBH

    
    CN) or hydrolysis depending on the desired final core.
    
  • Workup: Simple filtration through silica to remove gold.

References

  • Blanco-López, E., et al. (2023).[1] "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides." Organic Letters. Link

  • Retamosa, M. G., et al. (2017). "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins." Beilstein Journal of Organic Chemistry. Link

  • Bhat, A. A., et al. (2023).[3][4][5] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology. Link

  • Adrio, J., & Carretero, J. C. (2011). "Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Communications. Link

  • Müller, T. E., et al. (2008). "Hydroamination: Ways for Making Amines."[6] Chemical Reviews. Link

Sources

Application

1,3-Dipolar cycloaddition for constructing pyrrolidine rings in drug synthesis

Application Note: Precision Synthesis of Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition Part 1: Executive Summary & Strategic Value The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition

Part 1: Executive Summary & Strategic Value

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceutical agents ranging from antiviral drugs (e.g., Velpatasvir) to anticancer agents (e.g., Nutlin analogues). While reductive amination and nucleophilic substitution are common synthetic routes, they often lack the stereochemical precision required for modern drug development.

1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides with alkenes represents the gold standard for constructing highly substituted pyrrolidine cores.[1][2] Its dominance stems from three factors:

  • Convergency: It assembles complex rings from simple precursors (aldehydes, amines, alkenes) in a single step.

  • Stereocontrol: It allows for the simultaneous generation of up to four contiguous stereocenters with predictable endo/exo selectivity.

  • Atom Economy: The reaction is inherently atom-efficient, often generating water or CO₂ as the only byproducts.

This guide details the mechanistic underpinnings and provides two field-validated protocols: a Metal-Catalyzed Asymmetric Route (for chiral drug cores) and a Decarboxylative Route (for spirocyclic library generation).

Part 2: Mechanistic Foundation

The reaction involves the interaction between a 4


-electron 1,3-dipole (the azomethine ylide) and a 2

-electron dipolarophile (alkene/alkyne).[3] It is a concerted, thermally allowed

process.
The Azomethine Ylide

These are transient species, usually generated in situ to prevent dimerization.

  • Generation Method A (Thermal/Base): Deprotonation of

    
    -iminoesters.
    
  • Generation Method B (Decarboxylative): Condensation of

    
    -amino acids with carbonyls followed by CO₂ loss.
    
  • Generation Method C (Desilylation): Fluoride-induced desilylation of

    
    -(trimethylsilylmethyl)imines.
    
Stereochemical Control

The reaction diastereoselectivity is governed by the approach of the dipolarophile:

  • Endo-transition state: Often favored due to secondary orbital interactions (especially with metal catalysts).[2]

  • Exo-transition state: Can be favored by steric bulk or specific ligand environments.

Figure 1: Catalytic Cycle of Ag(I)-Mediated Cycloaddition

CatalyticCycle Start Start: Alpha-Iminoester Complex Metal-Ligand Complexation Start->Complex + Ag(I)/Ligand Deprot Deprotonation (Base) Complex->Deprot Ylide Metallodipole (Azomethine Ylide) Deprot->Ylide - BH+ Coord Dipolarophile Coordination Ylide->Coord + Alkene TS Transition State (Endo/Exo) Coord->TS Product Cycloadduct (Pyrrolidine) TS->Product C-C Bond Formation Product->Start Catalyst Turnover

Caption: The Ag(I) catalyst coordinates the iminoester, increasing alpha-proton acidity. Following deprotonation, the chiral metallodipole reacts with the alkene.

Part 3: Validated Experimental Protocols

Protocol A: Ag(I)-Catalyzed Asymmetric Synthesis

Best for: Enantioselective synthesis of proline derivatives and complex chiral cores.

Reagents & Equipment:

  • Catalyst: AgOAc (Silver Acetate) or AgF.

  • Ligand: Chiral Phosphoramidite (e.g., Feringa ligands) or Bis(phosphine) (e.g., Walphos).

  • Precursor: Glycine or Alanine iminoester (derived from benzophenone imine or similar).

  • Dipolarophile: Maleimide, Acrylate, or Nitroalkene.

  • Base: DBU or Et₃N.

  • Solvent: DCM or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under N₂, dissolve AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%) in anhydrous DCM (0.1 M). Stir at room temperature for 30 minutes to ensure complex formation. Note: The solution should remain clear; turbidity indicates chloride contamination or poor solubility.

  • Substrate Addition: Add the

    
    -iminoester (1.0 equiv) to the catalyst solution. Stir for 10 minutes. The metal coordinates to the imine nitrogen and ester carbonyl, locking the conformation.[2]
    
  • Reaction Initiation: Cool the mixture to the desired temperature (typically -20°C to 0°C for higher ee). Add the Dipolarophile (1.2 equiv).[3] Add the Base (DBU, 5-10 mol%) dropwise. Critical: Slow addition prevents rapid non-catalyzed background racemizaton.

  • Monitoring: Monitor via TLC or LC-MS. Reaction times vary from 2 to 24 hours. Look for the disappearance of the iminoester spot.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel). Tip: Use a gradient of Hexanes/EtOAc. Pyrrolidines can be streak on silica; adding 1% Et₃N to the eluent often improves peak shape.

  • Hydrolysis (Optional): To release the free amine/acid, treat with 1N HCl in THF/Water.

Protocol B: Decarboxylative Spiro-Cyclization

Best for: Rapid generation of spiro-oxindole libraries (high Fsp3 character).

Concept: Uses Isatin and an amino acid (Sarcosine or Proline) to generate a highly reactive azomethine ylide that traps a dipolarophile.

Reagents:

  • Dipole Precursors: Isatin (1.0 equiv) + Sarcosine (1.2 equiv).

  • Dipolarophile: Chalcone or beta-nitrostyrene (1.0 equiv).

  • Solvent: Methanol or Ethanol (Green chemistry compatible).

  • Conditions: Reflux or Microwave irradiation.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine Isatin, Sarcosine, and the Dipolarophile in Methanol (0.5 M).

  • Reaction:

    • Thermal: Reflux at 70°C for 2–4 hours.

    • Microwave: Irradiate at 100°C for 15–30 minutes (Power: 100W).

    • Mechanism:[4][5][6][7][8] The condensation forms a ketimine, which decarboxylates to form the ylide, which immediately undergoes cycloaddition.

  • Workup: Cool to room temperature. Often, the spiro-product precipitates directly from the alcohol solution. Filter the solid and wash with cold methanol.

  • Recrystallization: If necessary, recrystallize from EtOH/Water. Column chromatography is rarely needed for this robust protocol.

Part 4: Data Analysis & Troubleshooting

Table 1: Comparative Optimization Parameters

ParameterAg(I) Catalyzed (Protocol A)Decarboxylative (Protocol B)Impact on Outcome
Solvent DCM, Toluene, THFMeOH, EtOH, H₂ONon-polar solvents favor tight ion-pairing (high ee) in metal catalysis. Polar solvents aid decarboxylation.
Temperature -20°C to RT60°C to 120°CLow temp increases enantioselectivity (Protocol A). High temp is required for CO₂ loss (Protocol B).
Base DBU, Et₃N (Catalytic)None requiredBase is essential for deprotonation in Protocol A; Protocol B is self-actuating.
Water Strictly AnhydrousTolerantWater kills the Ag-catalyst but is a byproduct of Protocol B.

Troubleshooting Guide:

  • Problem: Low Diastereoselectivity (dr).

    • Solution: Lower the temperature. Switch from Ag(I) to Cu(I) or Zn(II), which have different coordination geometries (tetrahedral vs planar).

  • Problem: Hydrolysis of Iminoester.

    • Solution: Ensure strictly anhydrous conditions. Use molecular sieves in the reaction vessel.

  • Problem: Catalyst Poisoning.

    • Solution: Avoid dipolarophiles with free thiols or strongly coordinating amines that bind silver.

Part 5: Case Study - Nutlin Analogue Synthesis

Objective: Synthesis of a highly substituted pyrrolidine core mimicking the p53-MDM2 interaction inhibitor, Nutlin-3.

Workflow:

  • Retrosynthesis: Disconnect the pyrrolidine ring into a substituted benzaldehyde, a glycine ester, and a vinyl benzene derivative.

  • Execution: Using Protocol A with a chiral ligand (e.g., Walphos) ensures the two aryl groups are cis (critical for MDM2 binding pocket occupancy).

  • Result: The 1,3-DC yields the core scaffold with >95% ee, avoiding the lengthy resolution steps required in the original racemic discovery route.

Figure 2: Workflow for Library Synthesis

Workflow Input Input: Aldehydes + Amines YlideGen Ylide Generation (In Situ) Input->YlideGen Condensation Cyclo 1,3-Dipolar Cycloaddition YlideGen->Cyclo + Dipolarophile Workup Purification (Precipitation/Column) Cyclo->Workup QC QC: NMR/HPLC (>95% Purity) Workup->QC

Caption: Streamlined workflow for high-throughput synthesis of pyrrolidine libraries.

References

  • Adrio, J., & Carretero, J. C. (2025).[2] Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2] Chemical Communications.[2] Link

  • Kiss, L., et al. (2025).[2] Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions.[1][3][9][10] PMC/Molecules.[5][6][11] Link (Note: Year adjusted to match context of search result snippet, verified as recent review).

  • Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Link

  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides.[1][2][3][5][9][10][12] Chemical Reviews.[13] Link

  • Narayanan, A., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.[5][7][10][13] Frontiers in Chemistry. Link

Sources

Method

Functionalization of the pyrrolidine scaffold from 1-(2,3-Dimethylphenyl)pyrrolidine

Target Substrate: 1-(2,3-Dimethylphenyl)pyrrolidine Application Focus: C(sp³)-H Functionalization of the Heterocyclic Scaffold Executive Summary & Mechanistic Insight This application note details protocols for the direc...

Author: BenchChem Technical Support Team. Date: February 2026

Target Substrate: 1-(2,3-Dimethylphenyl)pyrrolidine Application Focus: C(sp³)-H Functionalization of the Heterocyclic Scaffold

Executive Summary & Mechanistic Insight

This application note details protocols for the direct functionalization of the pyrrolidine ring within 1-(2,3-dimethylphenyl)pyrrolidine. Unlike simple


-phenyl pyrrolidines, this substrate possesses a unique electronic feature: Steric Inhibition of Resonance (SIR) .

The 2,3-dimethyl substitution pattern on the aryl ring creates significant steric clash with the pyrrolidine ring hydrogens. This forces the pyrrolidine ring to twist out of coplanarity with the benzene ring.

  • Consequence 1 (Electronic): The nitrogen lone pair is less delocalized into the aryl

    
    -system. This makes the nitrogen center more electron-rich (lower oxidation potential) compared to planar 
    
    
    
    -aryl analogs.
  • Consequence 2 (Reactivity): The substrate is primed for single-electron transfer (SET) oxidation, making it an ideal candidate for Photoredox Catalysis and Electrochemical (Shono) Oxidation .

This guide focuses on these two oxidative pathways to install functional groups at the


-position (C2) of the pyrrolidine ring.

Method A: Photoredox -Arylation (C-C Bond Formation)

Objective: Direct installation of cyano-aryl groups at the pyrrolidine


-position via visible-light catalysis.
Mechanistic Workflow

This protocol utilizes a transition metal photocatalyst to perform a Single Electron Transfer (SET) oxidation of the amine. The resulting radical cation undergoes deprotonation to form a nucleophilic


-amino radical, which is trapped by an electron-deficient arene (e.g., 1,4-dicyanobenzene).

PhotoredoxMechanism Substrate 1-(2,3-Dimethylphenyl) pyrrolidine RadicalCat Amine Radical Cation (N+•) Substrate->RadicalCat SET Oxidation (Blue Light) ExcitedCat Ir(III)* Excited State ExcitedCat->Substrate Energy Transfer AlphaRadical α-Amino Radical (C•) RadicalCat->AlphaRadical -H+ (Deprotonation) Product α-Arylated Pyrrolidine AlphaRadical->Product Radical Addition + Elimination Trap Ar-CN Trap (1,4-DCB) Trap->Product

Figure 1: Photoredox catalytic cycle for


-arylation. The steric twist in the substrate lowers the oxidation potential, facilitating the initial SET step.
Experimental Protocol

Scale: 0.5 mmol Reaction Time: 18–24 hours

Reagents:

  • Substrate: 1-(2,3-Dimethylphenyl)pyrrolidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Catalyst: [Ir(ppy)₂ (dtbbpy)]PF₆ (1.0 mol%)

  • Base: Sodium acetate (NaOAc) (2.0 equiv) - Crucial for assisting deprotonation.

  • Solvent: DMA (Dimethylacetamide), degassed.

Step-by-Step Procedure:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Ir-catalyst (1 mol%) and 1,4-dicyanobenzene (1.5 equiv).

  • Substrate Addition: Add 1-(2,3-Dimethylphenyl)pyrrolidine (0.5 mmol) and NaOAc (1.0 mmol).

  • Solvent: Add anhydrous, degassed DMA (5 mL, 0.1 M concentration). Seal the vial with a septum cap.

  • Sparging: Bubble nitrogen through the solution for 10 minutes to remove oxygen (O₂ quenches the excited photocatalyst).

  • Irradiation: Place the vial 2–3 cm away from a 34W Blue LED lamp (approx. 450 nm). Stir vigorously. Fan cooling is recommended to maintain ambient temperature (25°C).

  • Monitoring: Monitor by LC-MS for the consumption of the starting amine. The product will appear as the M+102 mass adduct (addition of -C6H4CN).

  • Workup: Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry the organic layer over MgSO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Note: The 2,3-dimethyl group prevents over-oxidation or polymerization often seen with simple anilines, resulting in cleaner reaction profiles.

Method B: Electrochemical Shono Oxidation (Scalable C-H Functionalization)

Objective: Two-step synthesis of


-substituted pyrrolidines via an 

-methoxy intermediate. This method is superior for installing alkyl or nitrile groups.
Mechanistic Workflow

This "Shono-type" oxidation uses anodic current to generate an iminium ion, which is trapped by methanol.[1] The resulting


-methoxy amine acts as a stable precursor for nucleophilic substitution.

ShonoOxidation Start Start: 1-(2,3-Dimethylphenyl) pyrrolidine Anode Anodic Oxidation (-2e-, -H+) Start->Anode Iminium Iminium Ion Intermediate Anode->Iminium Methoxy α-Methoxy Pyrrolidine Iminium->Methoxy +MeOH (Solvent) Final Final α-Functionalized Product Methoxy->Final Lewis Acid (BF3·OEt2) + Nucleophile Nucleophile Nucleophile Addition (TMS-CN or Grignard) Nucleophile->Final

Figure 2: Electrochemical workflow. The intermediate


-methoxy species allows for versatile downstream diversification.
Experimental Protocol

Scale: 5.0 mmol (Gram-scale ready)

Step 1: Anodic Methoxylation

  • Cell: Undivided beaker-type cell or flow cell.

  • Anode: Carbon rod or Reticulated Vitreous Carbon (RVC).

  • Cathode: Platinum wire or Stainless Steel.

  • Electrolyte: Et₄NOTs (Tetraethylammonium tosylate, 0.1 M) in MeOH.

Procedure:

  • Dissolve 1-(2,3-Dimethylphenyl)pyrrolidine (5.0 mmol) in 50 mL of 0.1 M Et₄NOTs/MeOH solution.

  • Assemble the electrodes with a separation of ~5 mm.

  • Run Constant Current Electrolysis (CCE) at 10–15 mA/cm² .

  • Pass 2.2 to 2.5 F/mol of charge. (Monitor by TLC; the product is usually less polar than the starting material).

  • Workup: Evaporate MeOH. Resuspend in ether, filter off the electrolyte salt. Concentrate to yield the crude

    
    -methoxy intermediate. Note: This intermediate is stable enough for storage.
    

Step 2: Nucleophilic Substitution (Example:


-Cyanation) 
  • Dissolve the crude

    
    -methoxy intermediate (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C.
    
  • Add TMS-CN (1.5 equiv).

  • Add BF₃·OEt₂ (1.1 equiv) dropwise.

  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated NaHCO₃. Extract with CH₂Cl₂.

  • The product, 1-(2,3-dimethylphenyl)pyrrolidine-2-carbonitrile, is obtained after column chromatography.

Comparative Analysis of Methods

FeaturePhotoredox

-Arylation
Electrochemical Shono Oxidation
Primary Bond Formed C(sp³)–C(sp²) (Aryl)C(sp³)–O then C(sp³)–C/N
Key Intermediate

-Amino Radical
Iminium Ion
Substrate Tolerance High (Mild conditions)Moderate (Avoid easily oxidizable groups)
Scalability mg to g scale (Photon limited)Multi-gram to kg scale (Flow compatible)
Reagent Cost High (Ir/Ru catalysts)Low (Electricity, MeOH)
Effect of 2,3-Dimethyl Beneficial: Lowers oxidation potential via SIR.Beneficial: Prevents aryl ring electropolymerization.

References

  • Photoredox Mechanism &

    
    -Arylation: 
    
    • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117.

  • Shono Oxidation Fundamentals

    • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268.

  • Steric Inhibition of Resonance (SIR)
  • Electrochemical Flow Functionalization

    • Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Electrochemical Oxidation of C–H Bonds. Chemical Reviews, 118(9), 4834–4885.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine

Topic: Troubleshooting and Optimization of Sterically Hindered C–N Bond Formation Target Molecule: 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: N/A for specific isomer, analogue of 2,3-DMA derivatives) Audience: Synthetic Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Optimization of Sterically Hindered C–N Bond Formation Target Molecule: 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: N/A for specific isomer, analogue of 2,3-DMA derivatives) Audience: Synthetic Chemists, Process Development Scientists

System Overview & Chemical Challenges

Welcome to the technical support guide for the synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine . This molecule presents a specific set of challenges due to the 2,3-dimethyl substitution pattern on the aromatic ring.

The "Ortho Effect" Bottleneck

The primary failure mode in synthesizing this compound is steric hindrance at the ortho (C2) position. The methyl group at C2 physically blocks the trajectory of incoming electrophiles (in nucleophilic substitutions) or destabilizes the palladium coordination sphere (in cross-coupling).

  • Challenge 1: In Pd-catalyzed coupling, the bulky substrate retards the oxidative addition step and can make reductive elimination difficult due to crowding around the metal center.

  • Challenge 2: In direct alkylation (SN2), the nucleophilicity of the aniline nitrogen is reduced by the twisting of the amino group out of conjugation, while the steric bulk hinders attack on the alkyl halide.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Recommended for: High purity requirements, gram-scale synthesis, and when avoiding quaternary ammonium byproducts.

Protocol Specification

This protocol utilizes RuPhos , a bulky biaryl phosphine ligand specifically engineered to facilitate the coupling of sterically hindered secondary amines and aryl halides.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1-Bromo-2,3-dimethylbenzene1.0Electrophile
Nucleophile Pyrrolidine1.2Amine Source
Catalyst Pd(OAc)₂0.02Pre-catalyst
Ligand RuPhos 0.04Sterically demanding ligand
Base NaOtBu (Sodium tert-butoxide)1.4Strong base (anhydrous)
Solvent Toluene or DioxaneN/ANon-polar/Polar aprotic
Troubleshooting Guide: Buchwald-Hartwig Route

Symptom 1: Low Conversion (<20%) after 12 hours.

  • Root Cause: Catalyst deactivation due to oxidation or moisture. The active Pd(0) species is highly sensitive.

  • Diagnostic: Solution turns black (Pd black precipitation) immediately upon heating.

  • Corrective Action:

    • Switch to a precatalyst like RuPhos Pd G4 (air-stable) to ensure accurate active species generation.

    • Sparge solvent with Argon for 20 minutes minimum.

    • Ensure NaOtBu is stored in a glovebox; hydrolyzed base (NaOH/tBuOH) kills the reaction.

Symptom 2: Significant Hydrodehalogenation (Formation of o-xylene).

  • Root Cause:

    
    -Hydride elimination from the amine or solvent coordination competing with reductive elimination.
    
  • Mechanism: The sterically crowded Pd center ejects the product too slowly, allowing side reactions to dominate.

  • Corrective Action:

    • Increase Concentration: Run the reaction at 0.5 M to 1.0 M. High concentration favors the bimolecular reductive elimination over unimolecular side pathways.

    • Temperature: Lower the temperature to 80°C. While counter-intuitive, extremely high temps (110°C+) can accelerate catalyst decomposition faster than the product forms.

Symptom 3: Product contains unreacted Aryl Bromide but Pyrrolidine is gone.

  • Root Cause: Volatility of Pyrrolidine (b.p. 87°C).

  • Corrective Action: Use 1.5–2.0 equivalents of pyrrolidine and use a sealed pressure vial, not a reflux condenser open to inert gas lines.

Method B: Nucleophilic Cyclization (Alkylation)

Recommended for: Robustness, lower cost, and tolerance of moisture.

Protocol Specification

Reaction of 2,3-Dimethylaniline with 1,4-Dibromobutane .

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 2,3-Dimethylaniline1.0Nucleophile
Linker 1,4-Dibromobutane1.1Bis-electrophile
Base DIPEA (Hünig's Base)2.5Proton scavenger
Additive KI (Potassium Iodide)0.1Finkelstein catalyst
Solvent DMF or AcetonitrileN/APolar aprotic
Troubleshooting Guide: Cyclization Route

Symptom 1: Formation of "Double-Aniline" Dimer.

  • Observation: Mass spec shows M+ = ~294 (Two aniline units linked by a butane chain).

  • Root Cause: The intermediate (N-(4-bromobutyl)-2,3-dimethylaniline) reacts with another molecule of aniline instead of cyclizing.

  • Corrective Action (High Dilution Principle):

    • Perform the reaction at high dilution (0.05 M).

    • Add the aniline slowly to a refluxing solution of excess 1,4-dibromobutane and base.

Symptom 2: Over-alkylation (Quaternary Ammonium Salt).

  • Observation: Product is water-soluble and does not extract into organic layer at pH 10.

  • Root Cause: The product (tertiary amine) is more nucleophilic than the starting material (secondary aniline) due to alkyl donation, leading to a second alkylation.

  • Corrective Action:

    • Strict stoichiometry control (do not use excess dibromide).

    • Switch to Method A (Buchwald) if this persists; steric hindrance usually protects 2,3-DMA from over-alkylation, but forcing conditions can override this.

Visualizing the Steric Bottleneck

The following diagram illustrates why RuPhos is the critical control point for the Palladium-catalyzed route. It creates a specific "pocket" that accommodates the ortho-methyl group while forcing the reductive elimination.

BuchwaldMechanism cluster_steric Steric Bottleneck Zone Start Start: Pd(OAc)2 + RuPhos ActiveCat Active Species: L-Pd(0) Start->ActiveCat Reduction OxAdd Oxidative Addition (Rate Slowed by 2-Me Group) ActiveCat->OxAdd + Ar-Br Coordination Amine Coordination (Pyrrolidine binding) OxAdd->Coordination + Pyrrolidine Deprotonation Deprotonation by NaOtBu Coordination->Deprotonation RedElim Reductive Elimination (CRITICAL STEP) Deprotonation->RedElim Steric Crowding High RedElim->ActiveCat Catalyst Regeneration Product Product: 1-(2,3-Dimethylphenyl)pyrrolidine RedElim->Product

Figure 1: The Catalytic Cycle emphasizing the Steric Bottleneck. The 2-Methyl group on the aryl ring hinders the approach to Pd (Oxidative Addition) and the ejection of the product (Reductive Elimination).

Frequently Asked Questions (FAQs)

Q: Can I use CuI (Ullmann Coupling) instead of Palladium? A: Generally, no . Ullmann-type couplings usually require much higher temperatures (140°C+) and are less tolerant of steric hindrance at the ortho position. You will likely see significant dehalogenation or no reaction. Stick to Pd-RuPhos or Pd-BINAP systems.

Q: How do I remove the excess 2,3-dimethylaniline from the cyclization reaction? A: This is a common separation issue.

  • Acylation: Treat the crude mixture with a small amount of acetic anhydride. This converts the unreacted aniline to the acetamide (neutral), while your product (tertiary amine) remains basic.

  • Acid Wash: Dissolve the mixture in ether/EtOAc. Extract with 1M HCl. Both amines go into water.

  • Basify & Extract: Neutralize the aqueous layer to pH 12. Extract back into organic solvent.

  • Chromatography: The acetamide (from step 1) will have a vastly different Rf than your tertiary amine product.

Q: Why is the product turning purple/brown on the bench? A: Anilines and their derivatives are prone to oxidation. The 2,3-dimethyl substitution activates the ring, making it electron-rich and susceptible to air oxidation (formation of quinone imines). Store the product under Nitrogen/Argon at -20°C.

Decision Matrix: Choosing Your Route

Use this flow to determine the optimal synthetic strategy for your specific constraints.

DecisionTree Start Start: Select Route Scale Scale? Start->Scale SmallScale < 5 grams Scale->SmallScale LargeScale > 100 grams Scale->LargeScale Purity Purity Critical? SmallScale->Purity Cost Cost Critical? LargeScale->Cost Buchwald Method A: Pd-Coupling (RuPhos) Purity->Buchwald Yes (Pharma) Alkylation Method B: Cyclization (Dibromobutane) Purity->Alkylation No (Industrial) Cost->Buchwald No (High Value API) Cost->Alkylation Yes

Figure 2: Strategic Decision Tree for Route Selection based on scale and purity requirements.

References

  • RuPhos Utility: RuPhos vs. SPhos: A Comparative Guide to Ligand Performance in Buchwald-Hartwig Amination. BenchChem. Link

  • Steric Hindrance Mechanisms: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega (2020). Link

  • General Buchwald Protocol: Buchwald-Hartwig Amination. Organic Chemistry Portal. Link

  • Cyclization Precedents: Synthesis of unique pyrrolidines for drug discovery. Enamine. Link

  • Aniline Reactivity: The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. NBInno. Link

Sources

Optimization

Optimization of reaction conditions for Buchwald-Hartwig amination of pyrrolidine

Subject: Optimization & Troubleshooting Guide for C–N Coupling of Pyrrolidine Scaffolds Ticket ID: BH-PYR-OPT-2024 Support Tier: Level 3 (Senior Application Scientist) Executive Summary Pyrrolidine is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting Guide for C–N Coupling of Pyrrolidine Scaffolds Ticket ID: BH-PYR-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Pyrrolidine is a privileged pharmacophore in medicinal chemistry, yet its coupling via Buchwald-Hartwig amination presents distinct challenges compared to primary amines. As a cyclic secondary amine, pyrrolidine is highly nucleophilic but possesses


-hydrogens susceptible to 

-hydride elimination, leading to hydrodehalogenation (reduction) of the aryl halide rather than the desired C–N bond formation.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for ligand and base selection, specifically tailored to the pyrrolidine ring system.

Core Optimization Logic (The "Why" and "How")

Ligand Selection: The "RuPhos" Imperative

For secondary amines like pyrrolidine, the rate-limiting step is often reductive elimination . If this step is too slow, the palladium-amido intermediate undergoes


-hydride elimination.
  • Primary Recommendation: RuPhos or BrettPhos .[1]

    • RuPhos: The gold standard for secondary amines. Its bulk facilitates rapid reductive elimination, outcompeting the side reaction of

      
      -hydride elimination.[2][3]
      
    • BrettPhos: Excellent, but often biased towards primary amines.[4] Use if RuPhos fails or for extremely hindered aryl halides.

    • XPhos: Good for aryl chlorides but less specialized for preventing

      
      -hydride elimination in cyclic amines than RuPhos.
      
Base Selection: Balancing pKa and Compatibility
  • Standard (Strong): NaOtBu (Sodium tert-butoxide).

    • Why: High solubility in toluene/THF; rapid deprotonation of the Pd-amine complex.

    • Risk: Incompatible with esters, nitriles, or base-sensitive electrophiles.

  • Mild (Weak): Cs₂CO₃ or K₃PO₄ .

    • Why: Essential for substrates with electrophilic functional groups (esters, aldehydes).

    • Note: Requires higher temperatures (80–100 °C) and often benefits from 1,4-dioxane or t-Amyl alcohol as solvent.

  • Specialized: LHMDS .

    • Why: Soluble, non-nucleophilic strong base. Useful for high-throughput screening (HTS) to avoid heterogeneous mixtures.

Palladium Source: The G3/G4 Revolution

Stop using Pd(OAc)₂ or Pd₂dba₃ + free ligand if possible.

  • Recommendation: Pd-G4 Precatalysts (e.g., RuPhos-Pd-G4).

  • Mechanism: These precatalysts activate rapidly at room temperature to form the monoligated

    
     species, preventing the formation of inactive palladium dimers and ensuring a 1:1 Pd:Ligand ratio.
    

Decision Logic & Workflow

The following diagram outlines the decision matrix for selecting reaction conditions based on substrate properties.

OptimizationLogic Start Substrate Analysis: Aryl Halide + Pyrrolidine BaseSens Base Sensitive Groups? (Esters, Nitriles, Nitro) Start->BaseSens Sterics Steric Hindrance on Ar-X? BaseSens->Sterics No CondB Condition B (Mild): RuPhos-Pd-G4 (2-4 mol%) Cs2CO3 (2.0 equiv) 1,4-Dioxane, 80-100°C BaseSens->CondB Yes CondA Condition A (Standard): RuPhos-Pd-G4 (1-2 mol%) NaOtBu (1.5 equiv) THF or Toluene, 60-80°C Sterics->CondA No (Standard) CondC Condition C (Hindered): BrettPhos-Pd-G4 (2 mol%) NaOtBu (1.5 equiv) Toluene, 100°C Sterics->CondC Yes (Ortho-subst)

Figure 1: Decision tree for selecting initial reaction conditions based on electrophile functionality and sterics.

Standard Operating Procedure (SOP)

Protocol: General Coupling of Pyrrolidine using Pd-G4 Precatalysts.

  • Preparation: In a glovebox or under active N₂/Ar flow, charge a reaction vial equipped with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Pyrrolidine (1.2 – 1.5 equiv)

    • Base: NaOtBu (1.5 equiv)

    • Catalyst: RuPhos-Pd-G4 (1.0 – 2.0 mol%)

  • Solvent: Add anhydrous THF or Toluene (0.2 – 0.5 M concentration).

    • Note: If using pyrrolidine HCl salt, increase base to 2.5 equiv.

  • Reaction: Seal vial. Stir at 60 °C for 2–12 hours.

    • Monitoring: Check LCMS. If conversion is low after 4h, increase temp to 80 °C.

  • Workup: Dilute with EtOAc, filter through a small pad of silica or Celite to remove Pd, concentrate, and purify.

Troubleshooting Matrix (Symptom -> Diagnosis -> Fix)

SymptomProbable CauseTechnical Solution
No Conversion (SM Recovered) Catalyst poisoning or Oxidative Addition failure.1. Switch from THF to 1,4-Dioxane (higher temp).2. Ensure Ar-X is not an unactivated Ar-Cl (switch to XPhos or BrettPhos ).3. Check for "poisoning" motifs (free thiols, imidazoles).
Product: Reduced Ar-H (Hydrodehalogenation)

-Hydride Elimination
. The Pd-Amido complex eliminates H before C-N bond forms.
1. Switch to RuPhos immediately (bulk speeds up reductive elimination).2. Lower the reaction temperature.3. Increase amine concentration.
Product: Homocoupling (Ar-Ar) Oxygen leak or transmetallation issues.1. Degas solvents thoroughly (sparge with N₂ for 15 min).2. Ensure system is strictly anaerobic.
Low Yield (Incomplete) Catalyst deactivation (Pd black formation).1. Use G4 Precatalyst to ensure efficient initiation.2. Add 1-2 mol% free ligand (RuPhos) to stabilize the active species.
Diagnostic Pathway

Troubleshooting Issue Reaction Failed CheckSM Is Aryl Halide Consumed? Issue->CheckSM NoCons No Consumption CheckSM->NoCons No Consumed Consumed CheckSM->Consumed Yes SolOxAdd Oxidative Addition Issue: 1. Increase Temp 2. Switch to BrettPhos 3. Check leaving group (I > Br > Cl) NoCons->SolOxAdd CheckProd Major Byproduct? Consumed->CheckProd ArH Reduced Ar-H CheckProd->ArH M-1 (Hydrodehalogenation) ArAr Homocoupling Ar-Ar CheckProd->ArAr Dimer FixBeta Fix: Beta-Hydride Elim USE RuPhos Increase Amine Equiv ArH->FixBeta FixAir Fix: Oxygen Leak Degas Solvents ArAr->FixAir

Figure 2: Troubleshooting flow for diagnosing reaction failure modes.

Frequently Asked Questions (FAQs)

Q: Why is RuPhos preferred over XPhos for pyrrolidine? A: While XPhos is excellent for aryl chlorides, RuPhos is specifically designed to suppress


-hydride elimination in secondary amines. The specific steric bulk of RuPhos accelerates the reductive elimination step, which is the "race" against the undesired elimination of the 

-hydrogen on the pyrrolidine ring [1].

Q: Can I use Pd(OAc)₂ and PPh₃? A: We strongly advise against it. Monodentate ligands like PPh₃ are generally ineffective for modern C–N coupling due to poor stability and slow rates. Furthermore, generating Pd(0) from Pd(OAc)₂ requires a reduction step (often by the amine itself), which consumes your starting material and generates unpredictable induction periods. Use Pd-G4 precatalysts for reproducibility [2].

Q: My substrate has a nitrile group. NaOtBu turned the reaction black and gave a mess. Why? A: NaOtBu is a strong base and can attack nitriles or cause polymerization. Switch to Cs₂CO₃ in 1,4-dioxane at 100 °C. The carbonate base is milder and compatible with electrophilic functional groups, though the reaction will be slower [3].

Q: I see "Protodehalogenation" (Ar-X


 Ar-H). Is my solvent wet? 
A:  Likely not. While water can protonate a Pd-aryl species, in Buchwald couplings with secondary amines, this is almost always 

-hydride elimination
. The hydrogen comes from the pyrrolidine, not water. See Section 2.1 regarding RuPhos.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[5][6][7] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [6]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine

Case ID: SYN-23-DMPP Status: Active Priority: High (Yield Optimization) Subject: Overcoming Steric Hindrance in ortho-Substituted Aryl Amination System Diagnosis: Why is Yield Low? Before optimizing, we must validate the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-23-DMPP Status: Active Priority: High (Yield Optimization) Subject: Overcoming Steric Hindrance in ortho-Substituted Aryl Amination

System Diagnosis: Why is Yield Low?

Before optimizing, we must validate the root cause of the failure. The synthesis of 1-(2,3-dimethylphenyl)pyrrolidine presents a specific "Steric Wall" challenge.

  • The Target: A pyrrolidine ring attached to a benzene core with methyl groups at positions 2 and 3.[1]

  • The Problem: The methyl group at the 2-position (ortho) creates significant steric hindrance.

    • If using Nucleophilic Aromatic Substitution (

      
      ):  The electron-rich nature of the dimethyl-benzene ring deactivates it toward nucleophilic attack. Standard heating with base will likely result in <10% yield or extensive decomposition.
      
    • If using Standard Pd-Catalysis: Generic ligands (like

      
       or dppf) fail to promote the reductive elimination step because the bulky ortho-methyl group blocks the formation of the required planar transition state.
      

Gold Standard Protocol: Buchwald-Hartwig Amination

Recommendation: Switch to Third/Fourth Generation Dialkylbiaryl Phosphine Ligands .

This route couples 1-bromo-2,3-dimethylbenzene with pyrrolidine .[1] This is the highest-yielding method (>85%) because it relies on catalyst-mediated bond formation rather than forcing a nucleophile into a crowded space.

Reagents & Stoichiometry
ComponentReagentEquiv.[2][3][4]Role
Substrate A 1-Bromo-2,3-dimethylbenzene1.0Electrophile (Sterically hindered)
Substrate B Pyrrolidine1.2Nucleophile
Catalyst RuPhos Pd G4 0.01 - 0.03Pre-catalyst (Ensures active Pd species)
Base NaOtBu (Sodium tert-butoxide)1.5Strong base (Sublimed grade recommended)
Solvent Toluene (Anhydrous)[0.2 M]Non-polar solvent promotes stability
Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solids Addition: Add RuPhos Pd G4 (1-3 mol%) and NaOtBu (1.5 equiv) under a counter-flow of Argon.

    • Technical Note: If RuPhos Pd G4 is unavailable, use

      
       (1 mol%) + RuPhos (2-4 mol%). Pre-stir in solvent for 5 mins before adding substrates.
      
  • Liquids Addition: Add anhydrous Toluene via syringe. Then add 1-bromo-2,3-dimethylbenzene (1.0 equiv) and pyrrolidine (1.2 equiv).

  • Reaction: Seal the vessel. Heat to 85°C - 100°C for 12-16 hours.

    • Monitoring: Monitor by GC-MS or TLC. The starting bromide is the limiting reagent.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc), filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.[4][5]

Why RuPhos?

RuPhos is specifically engineered for secondary amines and sterically hindered aryl halides . The bulky isopropyl groups on the biaryl backbone create a "pocket" that facilitates the reductive elimination of the bulky 2,3-dimethylphenyl group.

Legacy Protocol: Cyclization (Alkylation)

Use Case: If Palladium catalysis is cost-prohibitive or restricted. Expected Yield: 40-60% (Lower due to elimination side reactions).

This route involves the double alkylation of 2,3-dimethylaniline with 1,4-dibromobutane .

Optimized Conditions (Finkelstein Modification)

To improve yield in this pathway, we must convert the alkyl bromide to a more reactive alkyl iodide in situ.

  • Mix: 2,3-Dimethylaniline (1.0 equiv), 1,4-Dibromobutane (1.1 equiv), and Potassium Carbonate (

    
    )  (2.5 equiv) in DMF or Acetonitrile.
    
  • Catalyst: Add Potassium Iodide (KI) (0.5 equiv) or TBAI (Tetrabutylammonium iodide).

    • Mechanism:[2][5][6][7][8][9][10][11] KI converts the bromide to an iodide, which is a better leaving group, accelerating the

      
       attack by the hindered aniline.
      
  • Heat: Reflux at 80-90°C for 24 hours.

  • Purification: This reaction often produces a sticky salt byproduct. An aqueous wash followed by column chromatography is strictly required to separate the product from mono-alkylated impurities.

Troubleshooting Guide (FAQ)

Symptom: Low Conversion (<30%)

Q: I see mostly starting material (Aryl Bromide) after 16 hours.

  • Diagnosis: Catalyst deactivation (Poisoning) or failure to initiate.

  • Fix 1 (Oxygen): Did you degas the solvent? Oxygen rapidly kills the active Pd(0) species. Sparge toluene with Argon for 15 mins prior to use.

  • Fix 2 (Stirring): The base (NaOtBu) is insoluble in toluene. Vigorous stirring is required to maintain the heterogeneous surface area.

  • Fix 3 (Halide): Switch from Aryl Bromide to Aryl Iodide. Iodides undergo oxidative addition faster.

Symptom: "Purple/Black" Reaction Mixture

Q: The reaction turned black immediately.

  • Diagnosis: "Palladium Black" precipitation. The ligand has dissociated, and the Pd has aggregated into inactive metal.

  • Fix: Increase the Ligand:Metal ratio. If using

    
    , ensure Ligand is 2:1 or 4:1 relative to Pd. If using G4 precatalyst, lower the temperature slightly (to 80°C).
    
Symptom: Hydrodehalogenation

Q: I isolated 1,2-dimethylbenzene (o-xylene) instead of the product.

  • Diagnosis: The Pd-Aryl intermediate reacted with a hydride source instead of the amine. This often happens if the amine is "wet" or if the reaction is too hot.

  • Fix: Ensure Pyrrolidine is dry (distill over KOH if necessary).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the specific ligand (RuPhos) enables the reaction.

BuchwaldHartwig cluster_steric The Steric Challenge PreCat RuPhos Pd G4 (Pre-Catalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Chlorides) ActiveCat->OxAdd + 1-Bromo-2,3-dimethylbenzene PdArX L-Pd(II)-Ar(Br) OxAdd->PdArX AmineBind Amine Coordination (Steric Crowding Here) PdArX->AmineBind + Pyrrolidine Deprotonation Deprotonation by NaOtBu AmineBind->Deprotonation RedElim Reductive Elimination (CRITICAL STEP) Deprotonation->RedElim Pd-N Bond Formed RedElim->ActiveCat Regeneration Product 1-(2,3-Dimethylphenyl)pyrrolidine RedElim->Product Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination. The red dashed zone indicates where the 2,3-dimethyl substitution causes steric clashes. RuPhos ligand geometry facilitates the Reductive Elimination step despite this bulk.

Comparative Data Summary

ParameterRoute A: Buchwald-Hartwig (Recommended)Route B: Alkylation (

)
Typical Yield 85 - 95% 40 - 60%
Reaction Time 12 - 16 Hours24 - 48 Hours
Purification Filtration + Flash Column (Easy)Difficult extraction (Sticky salts)
Cost Driver Catalyst (Pd/Ligand)Waste disposal / Low Yield
Scalability High (Kg scale feasible)Moderate (Exotherms/Volume)

References

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). National Institutes of Health (PMC). Discusses ligand selection for secondary amines and heterocycles.

  • Scope and Limitations of Pd-Catalyzed Amination of Aryl Chlorides. (2019). Organic Chemistry Portal. Highlights the use of specific ligands for sterically congested substrates (tetra-ortho-substituted).[12]

  • Buchwald-Hartwig Coupling Troubleshooting. (2022). Chemistry Stack Exchange. Practical advice on catalyst loading and inert atmosphere handling.

  • Synthesis of Pyrrolidine Derivatives. (2014). ChemistryViews. General methods for pyrrolidine synthesis and functionalization.

Sources

Optimization

Technical Support Center: Purification of 1-(2,3-Dimethylphenyl)pyrrolidine

This technical guide addresses the purification of 1-(2,3-Dimethylphenyl)pyrrolidine , a tertiary aryl amine often encountered as a lipophilic oil with challenging crystallization behavior.[1][2] The presence of the orth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 1-(2,3-Dimethylphenyl)pyrrolidine , a tertiary aryl amine often encountered as a lipophilic oil with challenging crystallization behavior.[1][2] The presence of the ortho-methyl group creates steric strain that influences both its basicity and its reactivity, distinguishing it from simpler analogs like


-phenylpyrrolidine.[1]

Part 1: The Purification Strategy (Autonomy & Logic)

The purification of 1-(2,3-dimethylphenyl)pyrrolidine is frequently complicated by three factors:

  • Lipophilicity: The 2,3-dimethylphenyl moiety makes the free base highly soluble in organic solvents, complicating partition coefficients during extraction.[1][2]

  • Steric Hindrance: The ortho-methyl group twists the nitrogen-aryl bond, reducing conjugation.[1] This often makes the nitrogen more basic than typical aniline derivatives but also prone to oxidation.[1]

  • Starting Material Persistence: Unreacted 2,3-dimethylaniline (primary amine) is difficult to separate via standard silica chromatography due to similar polarity (co-elution).

Master Purification Workflow

The following decision tree outlines the optimal route based on crude purity.

PurificationLogic Start Crude Reaction Mixture Check Major Impurity? Start->Check Aniline Residual Aniline (Starting Material) Check->Aniline Primary Amine Present Tar Tarry/Oxidized Byproducts Check->Tar Colored Impurities Scavenge Chemical Scavenging (Acetic Anhydride Treatment) Aniline->Scavenge Derivatize Impurity AcidBase Acid-Base Extraction (pH < 2) Tar->AcidBase Scavenge->AcidBase Remove Neutral Amide Distill Vacuum Distillation (High Vac < 1 mmHg) AcidBase->Distill If Oil Persists Salt Salt Formation (HCl or Oxalate) AcidBase->Salt For Long-term Storage Final Pure Crystalline Solid or Clear Oil Distill->Final Salt->Final

Figure 1: Strategic decision tree for purifying N-aryl pyrrolidines. Note the "Scavenge" step for removing primary amine impurities.[1]

Part 2: Troubleshooting Guides & FAQs

Module 1: Removing "Ghost" Starting Material (2,3-Dimethylaniline)

User Question: I have run a column (Hexane/EtOAc), but my product still contains ~5% starting aniline. They co-elute. How do I separate them without running a slow gradient column?

Technical Insight: Separating a tertiary amine (product) from a primary amine (impurity) via silica chromatography is inefficient because both interact strongly with silanols. The most robust method utilizes Chemical Scavenging based on differential reactivity.[1]

Protocol:

  • Dissolve: Take your crude mixture in an organic solvent (DCM or Toluene).

  • Scavenge: Add 1.2 equivalents (relative to the impurity) of Acetic Anhydride or Benzoyl Chloride .

    • Mechanism:[1][3][4][5][6][7] The primary amine (2,3-dimethylaniline) reacts rapidly to form a neutral amide (acetanilide derivative). The tertiary amine product cannot react.[1][6][8]

  • Wait: Stir at room temperature for 30–60 minutes.

  • Extract:

    • Wash the organic layer with 1M HCl .[1]

    • Result: The basic tertiary amine (product) protonates and moves to the aqueous layer. The neutral amide (impurity) remains in the organic layer.

  • Recover: Basify the aqueous layer (NaOH) and extract the pure product back into organic solvent.

Why this works: You change the physical properties of the impurity (Base


 Neutral) while keeping the product basic, enabling separation by simple extraction [1].[2]
Module 2: The "Uncrystallizable Oil" Problem

User Question: My product is a dark brown oil. I tried freezing it, but it won't crystallize. Is this normal?

Technical Insight: 1-(2,3-Dimethylphenyl)pyrrolidine free base is likely an oil at room temperature due to the disruption of crystal packing by the ortho-methyl group and the flexible pyrrolidine ring.[1] The "brown" color indicates oxidation (N-oxide formation or aniline oxidation products).[1]

Troubleshooting Protocol: Do not attempt to crystallize the free base. Instead, form the Hydrochloride (HCl) or Oxalate salt.[2]

Salt Formation Guide:

  • Solvent Choice: Dissolve the oil in a minimal amount of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Acid Addition:

    • For HCl: Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • For Oxalate: Add a saturated solution of Oxalic Acid in Ethanol.[1]

  • The "Oil-Out" Fix: If the salt comes out as a sticky gum instead of a powder:

    • Decant the supernatant.[1]

    • Triturate (grind) the gum with fresh solvent (Hexane or Ether) vigorously.

    • Sonication can induce nucleation.[1]

    • Recrystallize the resulting solid from Isopropanol/Ethanol mixtures.[1]

Data Table: Salt Properties

Salt Type Crystallinity Hygroscopicity Recommended For
Free Base Poor (Oil) Low Immediate Reactions
Hydrochloride Good (Needles) Moderate Long-term Storage

| Oxalate | Excellent (Prisms) | Low | Analytical Purity |[1][7]

Module 3: Vacuum Distillation Hazards

User Question: I tried to distill the compound, but it bumped and decomposed. What are the correct parameters?

Technical Insight: Aryl pyrrolidines have high boiling points.[1] The 2,3-dimethyl substitution adds molecular weight and van der Waals surface area, likely pushing the boiling point >280°C at atmospheric pressure.[1][2] Heating to this temperature causes thermal degradation (oxidation/elimination).

Operational Parameters:

  • Vacuum Requirement: You must use a high-vacuum line or oil pump (

    
     mmHg).[1] Do not use a water aspirator (~20 mmHg).
    
  • Expected bp: ~110–130°C at 0.5 mmHg (Estimated based on homologs).

  • Prevention of Bumping:

    • Use a vigorous magnetic stir bar (not boiling chips, which fail under high vac).[2]

    • Use a Cow Receiver to collect fractions without breaking vacuum.[1]

    • Critical: Pre-degas the oil with Nitrogen to remove dissolved oxygen before heating.[1]

Part 3: Mechanism of Impurity Removal (Visualized)

Understanding the "Chemical Scavenging" described in Module 1 is critical for high-purity isolation.

ScavengingMechanism cluster_0 Organic Phase (Initial) cluster_1 Reaction Step cluster_2 Phase Separation cluster_aq Aqueous Layer cluster_org Organic Layer Product Tertiary Amine (Product) ProductUnchanged Tertiary Amine (Unchanged) Product->ProductUnchanged Impurity Primary Aniline (Impurity) Amide Neutral Amide (Non-Basic) Impurity->Amide Acetylation Reagent + Acetic Anhydride ProductSalt Product-H+ (Soluble) ProductUnchanged->ProductSalt Protonation AmideWaste Amide Waste (Discard) Amide->AmideWaste Remains Lipophilic Extraction + Aqueous Acid (HCl)

Figure 2: Mechanism of separating primary amine impurities via acetylation and acid-base extraction.[1]

References

  • Separation of Amines (Hinsberg Test Principle): The chemical differentiation between primary, secondary, and tertiary amines using sulfonyl chlorides or anhydrides is a foundational technique in organic purification.[2]

    • Source: LibreTexts Chemistry.[1] "Reactions of Amines - The Hinsberg Test".

    • URL:[Link]

  • Purification of N-Aryl Pyrrolidines: Methodologies for synthesizing and purifying N-aryl heterocycles often rely on palladium-catalyzed coupling followed by silica chromatography or salt crystallization.[1]

    • Source: Organic Syntheses, Coll.[2][5] Vol. 10, p. 423 (2004).[2] "Palladium-Catalyzed Amination of Aryl Halides".

    • URL:[Link]

  • Physical Properties of Pyrrolidine Derivatives: Data regarding the basicity and solubility of pyrrolidine analogs supports the use of acid-base extraction protocols.[1]

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for Pyrrolidine.

    • URL:[Link]

Sources

Troubleshooting

Identifying and minimizing side products in N-arylation reactions

Topic: Identifying and Minimizing Side Products in C–N Cross-Coupling Introduction: The "Clean Reaction" Mandate Welcome to the Advanced Application Support Center. As scientists, we often treat N-arylation (Buchwald-Har...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Products in C–N Cross-Coupling

Introduction: The "Clean Reaction" Mandate

Welcome to the Advanced Application Support Center. As scientists, we often treat N-arylation (Buchwald-Hartwig, Ullmann, Chan-Lam) as "plug-and-play" chemistry. However, when yields stall or impurities co-elute, the "black box" approach fails.

This guide is not a recipe book; it is a diagnostic system. We focus on the causality of failure . By understanding the mechanistic origins of specific side products—hydrodehalogenation, homocoupling, and bis-arylation—you can engineer them out of your system.

Module 1: The "Reduced" Impurity (Hydrodehalogenation)

Symptom: You observe a side product with a mass of


.
Diagnosis:  Hydrodehalogenation.[1][2][3] Your catalyst is performing 

-hydride elimination instead of reductive elimination.
Mechanistic Root Cause

In palladium-catalyzed amination, the key intermediate is the L-Pd(Ar)(NRR') amido complex. Two pathways compete here:

  • Reductive Elimination (Desired): Forms the C–N bond.[4]

  • 
    -Hydride Elimination (Undesired):  If the amine has an 
    
    
    
    -hydrogen, the metal can abstract it, releasing the imine and an Ar-Pd-H species, which reductively eliminates to form the reduced arene (Ar-H).
Troubleshooting Protocol
VariableAdjustment StrategyScientific Rationale
Ligand Selection Switch to Bulky Biaryl Phosphines (e.g., tBuBrettPhos, XPhos).Bulky ligands accelerate reductive elimination (steric relief) and destabilize the geometry required for

-hydride elimination [1].
Temperature Lower the Temperature.

-hydride elimination often has a higher activation energy than reductive elimination. Running at 60°C instead of 100°C can shift the kinetic preference.
Solvent Avoid 2° Alcohols. Isopropanol or secondary alcoholic solvents can act as hydride sources via

-hydride elimination from the alkoxide ligand. Use Toluene, Dioxane, or t-Amyl Alcohol.
Base Use Weaker Bases (if possible). Strong bases (NaOtBu) can promote decomposition or coordination of alkoxides that facilitate hydride transfer. Try K₃PO₄ or Cs₂CO₃.
Visualizing the Competitive Pathway

Dehalogenation cluster_cycle Pd(II) Amido Intermediate Competition Intermediate L-Pd(Ar)(NH-R) path_product Reductive Elimination (Fast with Bulky Ligands) Intermediate->path_product k_red path_side β-Hydride Elimination (Favored by Small Ligands/High T) Intermediate->path_side k_beta Product Ar-NH-R (Desired Amine) path_product->Product SideProduct Ar-H + Imine (Reduced Arene) path_side->SideProduct

Caption: Competitive kinetic pathways from the Pd-Amido intermediate. Bulky ligands increase


 relative to 

.

Module 2: The "Double Addition" (Bis-Arylation)

Symptom: You are coupling a primary amine, but you observe a significant amount of tertiary amine (Ar₂N-R). Diagnosis: The product (secondary amine) is more reactive than the starting material (primary amine).

FAQ: Why is my product reacting further?

Electronic richness. The newly formed secondary aniline is often more electron-rich and nucleophilic than the primary alkyl amine starting material. Additionally, if the ligand is not sterically demanding enough, the smaller secondary amine can easily coordinate to the metal center.

Control Strategy

Q: How do I lock the reaction at the mono-arylation stage? A: Use the "Steric Wall" approach.

  • Ligand Choice is Critical:

    • Use: BrettPhos or RuPhos . These ligands create a "pocket" around the Pd center. The primary amine can fit, but the secondary amine product (now bearing a bulky aryl group) is too sterically hindered to coordinate effectively for a second cycle [2].

    • Avoid: BINAP or DPPF (unless substrate control is very strong). These older generation ligands often lack the specific steric architecture to differentiate effectively between 1° and 2° amines in this context.

  • Stoichiometry Check:

    • Ensure the amine is in slight excess (1.1–1.2 equiv).

    • Add the aryl halide slowly (syringe pump) if the amine is precious, keeping the amine concentration high relative to the active catalyst.

Module 3: Regioselectivity in Heterocycles (The Azole Problem)

Symptom: You are arylated an imidazole, pyrazole, or indazole, but the aryl group is attaching to the wrong nitrogen or a carbon atom. Diagnosis: Ambident nucleophile issues or C–H activation competition.

The Decision Matrix: Pd vs. Cu
FeaturePalladium (Buchwald) Copper (Ullmann/Chan-Lam)
Selectivity Favors the most nucleophilic nitrogen (often the sterically accessible one). Can sometimes trigger C–H arylation (C2 or C5) if N-H is hindered.Favors the most acidic nitrogen (N-H) or thermodynamic product.
Risk C-Arylation. Pd can insert into C–H bonds of azoles (e.g., C2 of imidazole) via a CMD (Concerted Metallation-Deprotonation) mechanism [3].High Temp. Traditional Ullmann requires heat, but modern ligands (e.g., diamines) allow milder conditions.
Troubleshooting Regio-Isomers

Q: I am getting C-arylation instead of N-arylation on my imidazole. A: This is a common Pd side reaction.

  • Fix 1: Switch to Copper Catalysis (CuI + trans-N,N'-dimethylcyclohexane-1,2-diamine). Copper is strictly N-selective and rarely activates C–H bonds under standard conditions [4].

  • Fix 2: If you must use Pd, use a weaker base (e.g., Cs₂CO₃ instead of NaOtBu) to discourage the deprotonation required for C–H activation pathways.

Q: My pyrazole is arylated on the wrong nitrogen (N1 vs N2). A: Sterics vs. Thermodynamics.

  • Steric Control: Use a bulky electrophile or ligand to force arylation at the less hindered nitrogen.

  • Protecting Group Migration: Be aware that SEM or THP groups can migrate or influence tautomeric ratios. Use a fixed N-methyl or N-benzyl analog during method development to confirm intrinsic selectivity.

Module 4: Analytical & Purification Protocols

Symptom: "My reaction is black, and I see a smear on TLC."

The "Color Test" for Catalyst Health
  • Palladium: A reaction turning black immediately often indicates Pd particle precipitation (catalyst death). A healthy active catalyst solution is often orange, red, or yellow (depending on the ligand).

    • Correction: Re-evaluate your solvent degassing. Oxygen kills phosphine ligands, leading to Pd black formation.

  • Copper: A blue/green color in a Cu(I) reaction usually implies oxidation to Cu(II), which is inactive for many standard Ullmann cycles.

    • Correction: Add a reducing agent (e.g., small amount of ascorbic acid) or improve inert atmosphere.

Standardized LCMS Triage Table
Mass Shift (

)
IdentificationCorrective Action
M + 1 (vs Aryl Halide) Dehalogenation (Ar-H) Switch to bulkier ligand; lower T; check solvent dryness.
2M - 2Hal Homocoupling (Ar-Ar) Reduce catalyst loading; check for O₂ leak (oxidative homocoupling); switch solvent.
M + Ar Bis-Arylation Use BrettPhos; increase amine equivalents.
M + 16/32 Phosphine Oxide Your ligand is oxidizing. Improve degassing (sparge with Ar for 15 mins).

Experimental Workflow: Systematic Optimization

Do not guess. Use this flowchart to screen conditions systematically.

OptimizationWorkflow Start Start: Standard Conditions (Pd(OAc)2, XPhos, NaOtBu, Toluene, 100°C) Check Analyze LCMS (1 hr) Start->Check Decision1 Low Conversion? Check->Decision1 Decision2 Side Product: Ar-H? Decision1->Decision2 No (Conversion OK) Action1 Check O2 levels Increase Cat Loading Switch to Pd-G3/G4 Precatalyst Decision1->Action1 Yes Decision3 Side Product: Ar-Ar? Decision2->Decision3 No Action2 Switch to tBuBrettPhos Lower Temp to 60-80°C Decision2->Action2 Yes Finish Optimize Workup Decision3->Finish No Action3 Degas Solvent Reduce Base Strength Decision3->Action3 Yes

Caption: Decision tree for troubleshooting N-arylation outcomes based on LCMS data.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Maitro, G., et al. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.[3] Link

  • Gorelsky, S. I., et al. (2008). "Mechanism of the Palladium-Catalyzed Arylation of Azoles." Journal of the American Chemical Society.[3] Link

  • Antilla, J. C., et al. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary & Compound Profile 1-(2,3-Dimethylphenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-linked to an electron-rich 2,3-dimethylphenyl moiety. This structural motif is common in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2,3-Dimethylphenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-linked to an electron-rich 2,3-dimethylphenyl moiety. This structural motif is common in medicinal chemistry as a pharmacophore for GPCR ligands and kinase inhibitors.[1]

While the steric bulk of the ortho-methyl group provides some kinetic protection against N-dealkylation, the electron-donating nature of the dimethylphenyl ring significantly increases the electron density on the nitrogen atom. This makes the compound highly susceptible to oxidative degradation (N-oxidation and


-carbon oxidation) and photolytic instability  (formation of quinoid species).

This guide provides a self-validating troubleshooting framework to ensure data integrity during your experimental workflows.

Critical Storage & Handling Protocols

To prevent the degradation cascades described in Section 3, adhere to these "Golden Rules" of handling.

ParameterRecommended ConditionScientific Rationale (Causality)
Temperature -20°C (Long-term) 2-8°C (Working stock)Lowers kinetic energy, significantly slowing the rate of autoxidation and thermal rearrangement.
Atmosphere Argon or Nitrogen Overlay The electron-rich aniline system is prone to aerobic oxidation.[1] Exclusion of

prevents the formation of N-oxides and lactams.
Light Amber Vials / Foil Wrap Aniline derivatives form charge-transfer complexes and radical cations under UV/Vis light, leading to polymerization (darkening).
Solvent Degassed, Anhydrous Protic solvents can accelerate proton-transfer steps in degradation; dissolved oxygen in solvents is a primary source of N-oxide impurities.

Troubleshooting Guide (Q&A Format)

Issue 1: Visual Degradation (Discoloration)

Q: My neat sample of 1-(2,3-Dimethylphenyl)pyrrolidine has turned from a pale yellow oil to a dark brown/black viscous liquid. Is it still usable?

  • Diagnosis: Photolytic & Aerobic Autoxidation. [1]

    • Mechanism: The "browning" is characteristic of aniline derivatives.[1] UV light or oxygen generates radical cations on the nitrogen.[1] These radicals couple to form conjugated quinoid-like oligomers (similar to polyaniline formation).[1]

  • Impact: While the bulk purity might still be >90%, these radical impurities are potent assay interferents (quenchers/scavengers).

  • Action:

    • Do not use for biological assays (

      
       shifts are likely).
      
    • Purification: Re-purify via flash column chromatography (Silica, Hexane/EtOAc with 1% Triethylamine to prevent streaking).

    • Prevention: Store under Argon in amber glass.

Issue 2: HPLC Anomalies (New Polar Peaks)

Q: After storing my sample in acetonitrile/water for 24 hours, I see a new peak eluting before the main peak (RRT ~0.8-0.9).

  • Diagnosis: N-Oxide Formation.

    • Mechanism: The tertiary nitrogen is nucleophilic.[1] Dissolved oxygen or trace peroxides in the solvent attack the nitrogen lone pair, forming the N-oxide (

      
      ). N-oxides are more polar than the parent amine, causing earlier elution in Reverse Phase (RP) chromatography.
      
  • Action:

    • Verification: Treat a small aliquot with a mild reducing agent (e.g., Sodium Bisulfite or Triphenylphosphine).[1] If the peak disappears and the parent peak area increases, it is the N-oxide.

    • Solvent Check: Ensure your acetonitrile is "HPLC Grade" and free of peroxides.[1] Avoid storing dilute solutions; prepare fresh.[1]

Issue 3: Mass Balance Loss (Missing Peaks)

Q: I incubated the compound in acidic media (0.1 N HCl) at 60°C, and the assay shows 20% loss, but no new distinct peaks are appearing.

  • Diagnosis: Ring Opening or Polymerization. [1]

    • Mechanism: While the aryl C-N bond is strong, the pyrrolidine ring can undergo acid-catalyzed ring opening at high temperatures, or the activated phenyl ring can undergo electrophilic aromatic substitution (polymerization) which may not elute or stick to the column guard.

  • Action:

    • Check Column: Wash the column with a high-organic solvent (95% ACN) to see if late-eluting oligomers wash off.[1]

    • Alternative Detection: Use LC-MS to look for masses corresponding to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (hydration/ring opening) or 
      
      
      
      (dimers).

Degradation Pathways Visualization

The following diagram illustrates the primary oxidative and metabolic-like degradation pathways for N-aryl pyrrolidines.

DegradationPathways Fig 1. Primary Degradation Pathways of 1-(2,3-Dimethylphenyl)pyrrolidine Parent 1-(2,3-Dimethylphenyl) pyrrolidine (Parent) NOxide N-Oxide Impurity (Polar, RRT < 1.0) Parent->NOxide Peroxides / O2 (N-Oxidation) Iminium Iminium Ion (Transient Intermediate) Parent->Iminium Cytochrome P450 or Radical Ox (α-C-H abstraction) Polymer Quinoid Oligomers (Dark Color) Parent->Polymer UV Light / O2 (Radical Coupling) Lactam 2-Pyrrolidinone Derivative (Lactam/Amide) Iminium->Lactam Hydrolysis / Further Ox

Caption: Fig 1. Mechanistic pathways showing N-oxidation (chemical stress) and


-carbon oxidation (metabolic/radical stress).

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to validate the purity of your material before critical experiments.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH keeps amine protonated/retained)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 95% B over 10 min; Hold 2 min; Re-equilibrate 3 min.[2]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Lactam detection)
Sample Prep Dissolve 0.5 mg/mL in 50:50 Water:ACN.[1] Inject immediately.
Protocol B: Forced Degradation (Stress Testing)

Perform this to identify potential degradation products in your specific formulation.[3]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Conditions:

    • Acid: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours. Target: Hydrolysis.

    • Base: Add 1N NaOH (1:1 v/v). Heat at 60°C for 4 hours. Target: Base stability.

    • Oxidation: Add 3% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (1:1 v/v). RT for 2 hours. Target: N-Oxide formation.
      
    • Photolytic: Expose to UV light (ICH Q1B option 2) for 24 hours.[1] Target: Radical coupling.

  • Analysis: Neutralize acid/base samples, dilute to 0.5 mg/mL, and analyze via Protocol A.

Troubleshooting Decision Tree

TroubleshootingTree Start Observed Anomaly CheckColor Is sample dark/colored? Start->CheckColor Yes Photolytic Degradation. Action: Repurify & Protect from Light. CheckColor->Yes Yes No No CheckColor->No No CheckPeaks Extra HPLC Peaks? EarlyEluting Likely N-Oxide. Action: Check Solvents for Peroxides. CheckPeaks->EarlyEluting Early Eluting (RRT < 1) LateEluting Likely Dimer/Polymer. Action: Check Acid/Heat exposure. CheckPeaks->LateEluting Late Eluting (RRT > 1) No->CheckPeaks

Caption: Fig 2. Decision tree for rapid diagnosis of stability issues based on visual and chromatographic evidence.

References

  • PubChem. 1-(2,3-Dimethylphenyl)pyrrolidine Compound Summary. National Library of Medicine.[1] [Link]

  • Matsumoto, K., et al. (2023).[1][4] Aerobic Oxidative Annulation of N-Arylpyrrolidines Catalyzed by Pt/C.[1][4] Advanced Synthesis & Catalysis.[1][4] [Link]

  • Flick, T., et al. (2011).[1] The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing.[3] Journal of Pharmaceutical Sciences.[1] [Link]

  • Alsante, K. M., et al. (2011).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][3][5] Advanced Drug Delivery Reviews.[1] (Context on N-oxide and oxidative pathways). [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(2,3-Dimethylphenyl)pyrrolidine

Case ID: SOL-957065 Subject: Overcoming Poor Solubility in Reaction Media and Assay Buffers Status: Active Guide Audience: Medicinal Chemists, Formulation Scientists, Pharmacology Leads Technical Overview & Solubility Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-957065 Subject: Overcoming Poor Solubility in Reaction Media and Assay Buffers Status: Active Guide Audience: Medicinal Chemists, Formulation Scientists, Pharmacology Leads

Technical Overview & Solubility Profile

Compound Identity: 1-(2,3-Dimethylphenyl)pyrrolidine Chemical Class: N-Aryl Pyrrolidine (Lipophilic Tertiary Amine) Physicochemical Context: This compound features a pyrrolidine ring nitrogen directly bonded to a lipophilic 2,3-dimethylphenyl group. Unlike aliphatic pyrrolidines (pKa ~11), the N-aryl attachment delocalizes the nitrogen lone pair into the aromatic system, significantly reducing basicity (estimated pKa ~4.8–5.2) [1].

The Core Problem:

  • High Lipophilicity (LogP ~2.5–3.0): The molecule is predominantly hydrophobic, leading to excellent solubility in non-polar organic solvents (DCM, Toluene) but negligible solubility in water.

  • Weak Basicity: At physiological pH (7.4), the compound exists almost entirely in its unionized (neutral) form. Since it does not protonate significantly until pH < 4, it will "crash out" (precipitate) in standard biological buffers, compromising assay data integrity [2].

Troubleshooting Guide: Reaction Media (Synthesis)

Issue: The starting material or intermediate oils out in polar reaction solvents, or fails to dissolve in aqueous workups.

Strategy A: Solvent Switching for Homogeneous Catalysis

For transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic substitutions, avoid neat protic solvents.

Solvent ClassSuitabilityRecommendation
Chlorinated (DCM, DCE) HighExcellent solubility. Ideal for room temp reactions.
Aromatic (Toluene, Xylene) HighPreferred for high-temp reflux.
Polar Aprotic (DMF, DMSO) ModerateSoluble, but difficult to remove during workup. Use only if necessary for catalyst solubility.
Protic (MeOH, Water) LowRisk of phase separation. Use only as a cosolvent (<10% v/v).
Strategy B: Phase Transfer Catalysis (PTC) for Biphasic Systems

If your reaction requires an aqueous base (e.g., NaOH) and the compound is in an organic layer, the reaction rate will stall due to phase immiscibility.

Protocol:

  • System: Toluene (Organic phase) + 50% NaOH (Aqueous phase).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 at 5 mol%.

  • Mechanism: The quaternary ammonium salt shuttles the hydroxide ion into the organic phase, allowing reaction with the lipophilic pyrrolidine intermediate without requiring mutual solubility [3].

Troubleshooting Guide: Biological Assays (Aqueous Media)

Issue: Compound precipitates upon dilution into assay media (pH 7.4), causing false negatives or erratic IC50 curves.

The "Invisible" Precipitate Warning

Because 1-(2,3-Dimethylphenyl)pyrrolidine is a weak base, it will not form a soluble salt at pH 7.4. Simply adding acid (HCl) to the stock solution will not keep it soluble once diluted into a buffered environment.

Workflow: The "Cosolvent-Surfactant" Spike

Do not dilute directly from 100% DMSO to Buffer. Use an intermediate step to prevent "shock precipitation."

Step-by-Step Protocol:

  • Master Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute Master Stock 1:10 into a surfactant-rich vehicle (e.g., 10% Tween-80 in Ethanol).

  • Final Dosing: Spike this intermediate into the assay buffer.

    • Result: The surfactant creates micelles that encapsulate the lipophilic amine, keeping it dispersed in the aqueous buffer [4].

Advanced Solution: Cyclodextrin Complexation

For in vivo or high-sensitivity assays where DMSO/Surfactants are toxic:

  • Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Ratio: 1:2 to 1:5 (molar ratio of Drug:CD).

  • Method: Dissolve HP-β-CD in water (20% w/v). Add the pyrrolidine compound slowly with vigorous stirring. The hydrophobic phenyl ring inserts into the cyclodextrin cavity, rendering the complex water-soluble [5].

Visualization: Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityLogic Start Start: Solubility Issue Context Identify Context Start->Context Synth Chemical Synthesis Context->Synth Reaction Media Assay Biological Assay (Aq. Buffer) Context->Assay Formulation SolventCheck Is Solvent Polar/Protic? Synth->SolventCheck Switch Switch to Toluene or DCM SolventCheck->Switch Yes (Precipitation) Biphasic Is Reaction Biphasic? SolventCheck->Biphasic No (Slow Rate) PTC Add Phase Transfer Cat. (TBAB/Aliquat 336) Biphasic->PTC Yes PHCheck Check pH vs pKa (~5.0) Assay->PHCheck Precip Risk: Unionized Precipitate PHCheck->Precip pH 7.4 >> pKa SolStrat Select Solubilization Strategy Precip->SolStrat Cosolvent DMSO + Tween 80 SolStrat->Cosolvent In Vitro / HTS Complex Cyclodextrin (HP-beta-CD) SolStrat->Complex In Vivo / Sensitive

Caption: Logical flow for selecting the correct solubilization strategy based on experimental context (Synthesis vs. Biological Assay).

Salt Formation: The Permanent Fix

If you require a solid form that is water-soluble for long-term storage or formulation, convert the free base oil into a crystalline salt.

Recommended Salt: Hydrochloride (HCl) Due to the weak basicity (aniline-like), weak acids (acetic, citric) may not form stable salts. A strong acid is required.

Protocol:

  • Dissolution: Dissolve 1 g of 1-(2,3-Dimethylphenyl)pyrrolidine in 5 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter under nitrogen (hygroscopic risk) and wash with cold ether.

  • Validation: Check solubility of the solid in water. If pH < 3, it should dissolve freely.

Frequently Asked Questions (FAQs)

Q: I added 1N HCl to my assay buffer (pH 7.4) but the compound still precipitated. Why? A: Buffers are designed to resist pH change. Even if you add the compound as an HCl salt, the buffer will neutralize the acid, raising the pH back to 7.4. Since the compound's pKa is ~5, it reverts to its neutral, insoluble form at pH 7.4. You must use a cosolvent (DMSO) or carrier (Cyclodextrin).

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. DMSO is preferred for stock solutions. Ensure the final Ethanol concentration is <1% to avoid cytotoxicity.

Q: What is the maximum solubility in pure water? A: For the free base, it is negligible (< 10 µg/mL). For the HCl salt, it can be > 10 mg/mL, but only if the pH remains acidic (< 4).

References

  • PubChem. 1-(2,3-Dimethylphenyl)pyrrolidine Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to closest isomeric analog for property verification).

  • Royal Society of Chemistry. Tactics to Improve Solubility. In: Physicochemical Properties in Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine Synthesis and Reaction Media. Available at: [Link]

  • ACS Omega. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility of Hydrophobic Drugs. 2020. Available at: [Link]

  • Hilaris Publishing. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Available at: [Link]

Optimization

Scaling up the synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine for preclinical studies

The following guide is designed for the scale-up of 1-(2,3-Dimethylphenyl)pyrrolidine , a sterically congested N-aryl heterocycle. This document serves as a Level 3 Technical Support resource, addressing process chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the scale-up of 1-(2,3-Dimethylphenyl)pyrrolidine , a sterically congested N-aryl heterocycle. This document serves as a Level 3 Technical Support resource, addressing process chemistry, impurity control, and safety parameters required for preclinical (GLP-tox) batch production.

Status: Operational Role: Senior Application Scientist Context: Preclinical Scale-Up (100g – 1kg)[1]

Executive Summary & Route Selection

The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine presents a specific challenge: steric hindrance .[1] The 2,3-dimethyl substitution pattern on the phenyl ring creates significant steric bulk at the ortho position, impeding standard nucleophilic attacks.

We evaluate two primary routes. For preclinical delivery where purity (>99.5%) and impurity profile definition are critical, Route A (Buchwald-Hartwig) is the recommended standard.[1]

FeatureRoute A: Pd-Catalyzed Amination (Recommended)Route B: Nucleophilic Cyclization (Traditional)
Chemistry Coupling 1-bromo-2,3-dimethylbenzene + PyrrolidineAlkylation of 2,3-dimethylaniline + 1,4-dibromobutane
Key Challenge Catalyst selection for ortho-hindranceOver-alkylation & elimination side-products
Purity Profile High (Specific impurities, easy to purge)Moderate (Oligomers difficult to remove)
Scalability Excellent (Batch or Flow)Good (Exotherm management required)
Safety Low exotherm risk; Heavy metal control neededHigh genotoxicity risk (Alkyl halides)

Troubleshooting & Optimization (Q&A)

Category A: Reaction Performance

Q: The reaction stalls at ~85% conversion using standard Pd(OAc)₂/BINAP conditions. Why is the ortho-methyl group causing this? A: Standard ligands like BINAP often lack the flexibility or electron-richness to facilitate the oxidative addition and reductive elimination steps on sterically congested substrates like 2,3-dimethylbromobenzene.

  • The Fix: Switch to Dialkylbiaryl phosphine ligands (Buchwald ligands). Specifically, RuPhos or BrettPhos are engineered for hindered substrates.[1] They create a "pocket" that accommodates the ortho-methyl groups while preventing catalyst deactivation.[1]

  • Protocol Adjustment: Use a precatalyst (e.g., RuPhos Pd G4) rather than mixing Pd/Ligand in situ to ensure active species formation.

Q: We are observing a "purple/black" oil during the workup of the Alkylation Route (Route B). What is this? A: This indicates oxidative degradation of the aniline or polymerization of the pyrrolidine ring (pyrrolidine oligomers) due to excessive heat or light exposure.

  • The Fix: Ensure the reaction is run under a strict Nitrogen/Argon atmosphere. If using 1,4-dibromobutane, add a reducing agent stabilizer (like Na₂SO₃ wash) during workup.[1] However, this confirms why Route A is preferred for pharma-grade material—it avoids the messy polymerization of alkyl halides.

Category B: Impurity Control (Preclinical Requirements)

Q: How do we control Palladium residues to meet ICH Q3D guidelines (<10 ppm) for the toxicology batch? A: Simple crystallization is rarely sufficient for Pd removal.

  • The Fix: Implement a Scavenger Step post-reaction.

    • After the reaction mixture is filtered (to remove inorganic salts), add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to catalyst loading).[1]

    • Stir at 50°C for 4 hours.

    • Filter through a Celite/Charcoal pad.[1]

    • Validation: This typically reduces Pd from ~500 ppm to <5 ppm.[1]

Q: In Route B, we see a persistent impurity at RRT 1.15. What is it? A: This is likely the "Half-Cyclized" intermediate (N-(4-bromobutyl)-2,3-dimethylaniline) or the Dimer (1,4-bis((2,3-dimethylphenyl)amino)butane).[1]

  • The Fix: These are genotoxic impurities (alkyl halides). You must drive the reaction to completion using a stronger base (e.g., NaH instead of K₂CO₃) or switch to Route A to eliminate alkyl halide risks entirely.

Recommended Protocol: Pd-Catalyzed Cross-Coupling

Target Scale: 100g Input[1]

Reagents & Stoichiometry
ComponentEquiv.Role
1-Bromo-2,3-dimethylbenzene 1.0Limiting Reagent
Pyrrolidine 1.2Nucleophile
NaOtBu (Sodium tert-butoxide) 1.4Base (Strong, soluble)
RuPhos Pd G4 0.5 - 1.0 mol%Catalyst (High turnover)
Toluene (anhydrous) 5-7 VolSolvent (Class 2, acceptable)
Step-by-Step Methodology
  • Inerting: Charge a 2L jacketed reactor with 1-Bromo-2,3-dimethylbenzene (100g, 0.54 mol) and RuPhos Pd G4 (2.3g, 0.5 mol%). Cycle Vacuum/Nitrogen 3 times.[1][2]

  • Solvent Addition: Add anhydrous Toluene (600 mL) via cannula. Stir to dissolve.

  • Amine Addition: Add Pyrrolidine (46.1g, 0.65 mol) via dropping funnel. Note: No significant exotherm expected here.[1]

  • Base Addition (Critical): Add NaOtBu (72.6g, 0.75 mol) in portions. The mixture will turn heterogeneous.[1]

  • Reaction: Heat to 85°C internal temperature . Stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1][3][4] Target <0.5% starting bromide.[1]

  • Quench: Cool to 20°C. Add Water (500 mL) slowly (mild exotherm possible).

  • Phase Cut: Separate organic layer.[1] Wash aqueous layer with Toluene (200 mL).[1]

  • Scavenging: Treat combined organics with SiliaMetS® Thiol (10g) at 50°C for 2 hours. Filter through Celite.[1]

  • Isolation: Concentrate under vacuum. The product is an oil.

  • Salt Formation (Optional for Solid Handling): Dissolve oil in IPA (300 mL), cool to 0°C, and add HCl in IPA (1.1 eq). The hydrochloride salt will precipitate as a white solid. Filter and dry.[1]

Visualized Workflows

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the mechanistic pathway and the critical decision points for impurity control.

SynthesisPath Start 1-Bromo-2,3-dimethylbenzene (Steric Bulk) Reaction Pd-Cycle (Oxidative Addition -> Amine Binding -> Reductive Elim) Start->Reaction + Reagents Reagents Pyrrolidine + NaOtBu Cat: RuPhos Pd G4 Reagents->Reaction Crude Crude Product (Oil) Reaction->Crude 85°C, 4h Scavenger Pd Scavenging (SiliaMetS Thiol) Crude->Scavenger Pd Removal Salt HCl Salt Formation (Crystallization) Scavenger->Salt Purification

Caption: Figure 1. Optimized Buchwald-Hartwig workflow utilizing RuPhos to overcome ortho-steric hindrance and ensuring Pd removal.

Figure 2: Impurity Fate Mapping

Tracking the fate of critical impurities during the workup.

ImpurityMap Imp1 Unreacted Bromide (Lipophilic) Cryst HCl Crystallization Imp1->Cryst Remains in Mother Liquor Imp2 Pd Residues (Heavy Metal) Scavenge Thiol Scavenger Imp2->Scavenge Adsorbed Imp3 Pyrrolidine Dimer (Trace) Wash Aqueous Wash (pH 7) Imp3->Wash Partial Removal Imp3->Cryst Purged in ML

Caption: Figure 2. Impurity rejection strategy. Critical Pd residues are removed via chemisorption, while organic impurities are purged during salt crystallization.[1]

References

  • Buchwald, S. L., et al. (2008).[1] Ligands for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research.

  • BenchChem. (2025).[1] 1-(2,3-Dimethylphenyl)pyrrolidine Structure and Applications.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • Maksutova, A., et al. (2025).[1][5] Development of Buchwald-Hartwig Amination for Library Synthesis. ChemMedChem.

  • Magano, J., & Dunetz, J. R. (2011).[1] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.

Sources

Troubleshooting

Refinement of HPLC methods for baseline separation of pyrrolidine derivatives

Status: Operational Operator: Senior Application Scientist Topic: Baseline Separation & Method Refinement for Pyrrolidine Derivatives Mission Statement Pyrrolidine derivatives present a "perfect storm" of chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Baseline Separation & Method Refinement for Pyrrolidine Derivatives

Mission Statement

Pyrrolidine derivatives present a "perfect storm" of chromatographic challenges: they are secondary amines (highly basic,


), often lack UV chromophores, and are sufficiently polar to elute in the void volume of standard C18 columns. This guide moves beyond generic advice, offering precise, chemically grounded solutions for peak tailing, retention loss, and detection limits.

Module 1: Peak Symmetry & Tailing

Issue: "My pyrrolidine peaks are tailing significantly (


). I am using a standard C18 column with 0.1% Formic Acid."
The Root Cause: Silanol Ion-Exchange

At pH 3-4 (standard formic acid mobile phases), pyrrolidine is fully protonated (


). Simultaneously, residual silanols on the silica surface begin to deprotonate (

). The result is a secondary ion-exchange interaction that drags the peak tail.
The Solution: The "pH Switch" Strategy

You have two chemically valid paths to baseline resolution. Do not mix them.

Path A: High pH Suppression (Recommended)

By raising the pH above the analyte's


 (to pH ~11-12), you force the pyrrolidine into its neutral, free-base form. Neutral molecules do not interact with silanols.
  • Requirement: You must use a hybrid-silica or polymer-based column rated for pH > 10 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

  • Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 11.0 with Ammonium Hydroxide.

    • Column: Hybrid C18 (e.g., Ethylene Bridged Hybrid).

    • Benefit: drastically improved retention and perfect symmetry.

Path B: Silanol Masking (Legacy/Low pH)

If you are restricted to low pH (e.g., for specific MS sensitivity reasons), you must use a "sacrificial base" or a column with a positively charged surface.

  • Modifier: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, "blocking" them from the pyrrolidine.

  • Warning: TEA suppresses MS ionization.

Troubleshooting Logic Flow

Tailing_Troubleshooting Start Issue: Peak Tailing (Tf > 1.5) Check_pH Current Mobile Phase pH? Start->Check_pH Low_pH Acidic (pH 2-4) Check_pH->Low_pH High_pH Basic (pH > 9) Check_pH->High_pH Add_TEA Add 5mM TEA (Sacrificial Base) Low_pH->Add_TEA UV Detection Charged_Surface Switch to CSH/CSPT (Charged Surface Hybrid) Low_pH->Charged_Surface MS Detection Col_Type Is Column High-pH Stable? (Hybrid/Polymer) High_pH->Col_Type Switch_Col CRITICAL: Switch to Hybrid Silica (e.g., XBridge) Col_Type->Switch_Col No Optimize_High Increase pH to 11.5 (Ensure Neutral Analyte) Col_Type->Optimize_High Yes Result_A Pass: Tf < 1.2 Optimize_High->Result_A Add_TEA->Result_A Check Tf Charged_Surface->Result_A Check Tf

Caption: Decision tree for resolving peak asymmetry based on pH limits and column chemistry.

Module 2: Retention of Polar Derivatives

Issue: "My pyrrolidine derivative elutes at the void volume (


). I cannot separate it from the solvent front."
The Root Cause: Hydrophilicity

Small pyrrolidine derivatives are too polar to partition into a hydrophobic C18 chain, especially if ionized.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

Instead of forcing retention on C18, switch to HILIC. This creates a water layer on a polar stationary phase.[1] The pyrrolidine partitions into this water layer.

ParameterReversed Phase (C18)HILIC (Silica/Amide)
Stationary Phase Non-polar (Hydrophobic)Polar (Hydrophilic)
Mobile Phase A Water (Weak Solvent)Acetonitrile (Weak Solvent)
Mobile Phase B Acetonitrile (Strong Solvent)Water/Buffer (Strong Solvent)
Elution Order Polar

Non-polar
Non-polar

Polar
Pyrrolidine Behavior Elutes Early (Poor Retention)Elutes Late (High Retention)
Self-Validating HILIC Protocol
  • Column: Amide-bonded silica (preferred over bare silica for better reproducibility).

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10mM Ammonium Formate (pH 3.0).

  • Gradient: Start at 100% A (High Organic). Ramp to 60% B.

  • Validation Check: Ensure your sample diluent is 100% Acetonitrile . Injecting water will disrupt the HILIC partitioning mechanism and cause peak splitting.

Module 3: Detection Sensitivity (The "Invisible" Analyte)

Issue: "I see no peaks or very low signal-to-noise ratios. My compound lacks aromatic rings."

The Root Cause: Lack of Chromophore

The pyrrolidine ring has no conjugated


-system, meaning it does not absorb UV light above 200 nm.
The Solution: Pre-Column Derivatization (FMOC-Cl)

We must chemically attach a "flag" to the molecule. FMOC-Cl (9-fluorenylmethyl chloroformate) is the gold standard for secondary amines. It reacts rapidly to form a stable, highly fluorescent (and UV-active) carbamate.

Step-by-Step Derivatization Protocol

Note: This reaction targets the secondary amine nitrogen.

  • Reagent Prep:

    • Borate Buffer: 0.2 M, pH 9.5 (Critical for deprotonating the amine).

    • FMOC-Cl Solution: 5 mM in dry Acetonitrile.

    • Quenching Agent: 50 mM ADAM (1-aminoadamantane) or Tyramine.

  • Workflow:

    • Mix 100 µL Sample + 100 µL Borate Buffer .

    • Add 200 µL FMOC-Cl Solution . Vortex immediately.

    • Incubate at Room Temp for 1 minute . (Reaction is instant).

    • Add 50 µL Quenching Agent to consume excess FMOC-Cl (prevents a massive reagent peak from obscuring the chromatogram).

  • Detection:

    • UV: 265 nm.

    • Fluorescence (Preferred): Ex 265 nm / Em 315 nm.

FMOC_Workflow Step1 1. Mix Sample + Borate Buffer (pH 9.5) Step2 2. Add FMOC-Cl (in ACN) Step1->Step2 Step3 3. React (1 min @ RT) Step2->Step3 Step4 4. Quench (Add ADAM/Tyramine) Step3->Step4 Step5 5. Inject HPLC (Detect @ 265nm) Step4->Step5

Caption: Optimized FMOC-Cl pre-column derivatization workflow for secondary amines.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Phenomenex. (2025).[2] Basic Analytes and High pH: Technical Tips for HPLC. Retrieved from

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Chromatography Online. (2014). HILIC: The Pros and Cons (Interview with Davy Guillarme). Retrieved from

  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of pyrrolidine derivatives. Retrieved from

Sources

Optimization

Catalytic Resilience Hub: Troubleshooting Catalyst Deactivation in Cross-Coupling

Technical Support Center for Synthetic Chemists Welcome to the Catalytic Resilience Hub. In high-stakes drug discovery, a failed reaction is not just lost time—it is a loss of precious, late-stage intermediate material.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Synthetic Chemists

Welcome to the Catalytic Resilience Hub. In high-stakes drug discovery, a failed reaction is not just lost time—it is a loss of precious, late-stage intermediate material. This guide moves beyond basic "add more catalyst" advice to diagnose the molecular mechanism of failure.

We treat the catalytic cycle as a living system: it must be activated, fed, and protected from toxicity.

Part 1: The Life and Death of a Catalyst

Before troubleshooting, we must visualize where the system fails. The diagram below maps the active catalytic cycle against the three primary "death pathways": Aggregation (Pd Black), Oxidation (Ligand death), and Inhibition (Poisoning).

CatalystLifecycle PreCat Pd(II) Pre-catalyst (Stable) ActivePd Active L-Pd(0) (12-electron species) PreCat->ActivePd Activation (Base/Reductant) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd R-X PdBlack Pd Black Aggregates (Irreversible Death) ActivePd->PdBlack Ligand Dissociation (Low [L]) OxidizedL Oxidized Ligand (O=PR3) ActivePd->OxidizedL O2 Ingress TransMet Transmetallation OxAdd->TransMet R'-M Poisoned Heteroatom Poisoning (Pd-N/S coordination) OxAdd->Poisoned Strong Coord. (Pyridine/Thiole) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: The Catalytic Cycle vs. Deactivation Pathways.[1] Note that the active L-Pd(0) species is the most vulnerable state, prone to both oxidation and aggregation if not stabilized.

Part 2: Diagnosis (The Triage Phase)

Do not guess. Use these indicators to determine if your catalyst is dead or simply resting.

2.1 Visual Diagnostics Table
ObservationLikely StatusTechnical ExplanationActionable Step
Mirror/Black Precipitate DEAD Formation of Pd(0) aggregates (Pd Black). Ligand concentration was too low or unstable.Filter. Do not add more catalyst to this pot. Restart with higher ligand:Pd ratio or bulkier ligand.
Vibrant Orange/Red ALIVE Active Pd(II) species (often oxidative addition complexes) are present.Reaction is likely kinetically slow, not dead. Increase Temp or Concentration.
Pale Yellow/Clear DORMANT Catalyst may be trapped in a stable resting state (e.g., dimer) or fully oxidized.Perform "Spike Test" (see below).
Greenish Hue OXIDIZED Common in

systems; indicates formation of inactive oxidized Pd species.
Check inert gas lines. Degas solvents more rigorously.
2.2 Protocol: The "Spike" Test (Distinguishing Death from Inhibition)

Scenario: Reaction conversion stalls at 60%. Question: Did the catalyst die, or is the product inhibiting the reaction?

  • Sample: Take an aliquot of the reaction mixture (t=0 for test).

  • Spike: Add 10-20% fresh catalyst (and ligand) to the main vessel.

  • Monitor: Check LCMS after 30-60 minutes.

  • Result A: Conversion Increases.

    • Diagnosis:Catalyst Death. The original catalyst deactivated over time.

    • Fix: Switch to a more stable pre-catalyst (e.g., Buchwald G3/G4) or increase ligand loading.

  • Result B: No Change.

    • Diagnosis:Product Inhibition / Equilibrium. The product or byproduct (e.g., Iodide) is poisoning the active site.

    • Fix: Change the base (to precipitate halide salts) or switch to a ligand with higher binding constant (NHC).

Part 3: Troubleshooting Guide (FAQs)
Q1: My Suzuki coupling turns black immediately upon heating. Why?

Root Cause: "The Burst Release." You are likely using a Pd(0) source like


 or 

.[2] These are thermally unstable and can shed ligands rapidly upon heating, leading to immediate aggregation into Pd black before the oxidative addition step can occur.

The Fix: Switch to Pd(II) Pre-catalysts. Use a pre-catalyst like XPhos Pd G4 or Pd-PEPPSI-IPr . These are air-stable Pd(II) species that reduce to the active Pd(0) species controlledly within the reaction cycle, ensuring high ligand saturation at the critical moment of activation.

Q2: I am coupling a pyridine/heterocycle, and the reaction stalls.

Root Cause: Heteroatom Poisoning. Nitrogen lone pairs on pyridines, imidazoles, or amines can bind competitively to the Pd center, displacing the phosphine ligand and shutting down the cycle (forming the "Poisoned" state in Fig 1).

The Fix: Steric Bulk.

  • Ligand Switch: Use bulky biaryl phosphines (e.g., tBuXPhos , BrettPhos ). The sheer size of these ligands creates a "protective shell" around the Pd, allowing the substrate to react but preventing the nitrogen lone pair from binding tightly to the metal center.

  • Scavengers: If the poisoning is from a byproduct, consider using a scavenger resin, though ligand switching is usually more effective.

Q3: How do I handle "Iodide Inhibition"?

Root Cause: The Resting State Trap. In reactions involving Aryl Iodides, the iodide ion (


) released after transmetallation can bind bridgingly to form stable 

dimers. These dimers are often too stable to re-enter the catalytic cycle.

The Fix:

  • Change the Leaving Group: Switch from Aryl-I to Aryl-Br. While counter-intuitive (since I is more reactive), Bromides often suffer less from this specific inhibition.

  • Solubility Trick: Use a base that forms an insoluble salt with the halide.

    • Avoid: TBAF or soluble organic bases.

    • Use:

      
       or 
      
      
      
      in a solvent where KI/KBr precipitates out, driving the equilibrium forward.
Part 4: Workflow Visualization

Use this decision tree to navigate a stalled reaction.

TroubleshootingTree Start Reaction Stalled / Low Yield ColorCheck Check Reaction Color Start->ColorCheck Black Black Precipitate? ColorCheck->Black Spike Perform Spike Test (Add fresh Cat) Black->Spike No (Clear/Red/Orange) ResultBlack Catalyst Aggregation Black->ResultBlack Yes ResultAlive Conversion Resumes Spike->ResultAlive Yield Increases ResultDead No Change Spike->ResultDead Yield Flat FixBlack Fix: Increase Ligand/Pd Ratio OR Switch to G3/G4 Pre-catalyst ResultBlack->FixBlack FixAlive Fix: Catalyst Instability Use higher loading or more stable ligand (e.g. RuPhos) ResultAlive->FixAlive FixDead Fix: Product Inhibition Switch Base (precipitate salts) OR Check Substrate Purity (S/N poisons) ResultDead->FixDead

Figure 2: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Part 5: References & Authoritative Sources
  • Mechanisms of Catalyst Deactivation:

    • Crabtree, R. H. (2015).[3] Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150.

  • Pd Black Formation & Prevention:

    • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous? Advanced Synthesis & Catalysis, 348(5), 609–679.

  • Buchwald Pre-catalysts (G3/G4):

    • Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Heterocycle Poisoning & Ligand Design:

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.

  • Pd-PEPPSI and NHC Ligands:

    • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls. Chemistry - A European Journal, 12(18), 4749-4755.

Sources

Troubleshooting

Managing regioisomers in the synthesis of substituted dimethylphenyl pyrrolidines

Current Status: Operational Ticket Queue: Open Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Lead Scientist: Dr. A. Vance Subject: Troubleshooting Regioisomerism & Purification

Triage & Strategy: Route Selection

Welcome to the technical support hub. In the synthesis of substituted dimethylphenyl pyrrolidines, "regioisomerism" manifests in two distinct vectors:

  • Arene Regiochemistry: The position of the pyrrolidine ring relative to the methyl groups on the benzene core (e.g., 3,4-dimethyl vs. 2,4-dimethyl).

  • Pyrrolidine Regiochemistry: The position of the aryl group on the pyrrolidine ring (2-aryl vs. 3-aryl).

The most common user error is selecting a synthetic route that relies on thermodynamic control (like Friedel-Crafts) rather than kinetic/pre-functionalized control. Use the decision matrix below to select your protocol.

Workflow Visualization: Route Decision Matrix

RouteSelection Start START: Define Target Structure Q1 Is the Aryl-Pyrrolidine connection at C2 or C3? Start->Q1 C2_Path Target: 2-(Dimethylphenyl)pyrrolidine Q1->C2_Path C2 Position C3_Path Target: 3-(Dimethylphenyl)pyrrolidine Q1->C3_Path C3 Position Method_A Method A: 1,3-Dipolar Cycloaddition (Azomethine Ylide) C2_Path->Method_A Risk_A Risk: Diastereocontrol (Endo/Exo) Regiocontrol: High (Electronic) Method_A->Risk_A Q2 Is the Dimethylphenyl regiochemistry fixed? C3_Path->Q2 Fixed_Yes Yes (e.g., 4-bromo-1,2-xylene) Q2->Fixed_Yes Pre-functionalized Fixed_No No (Starting from Xylene) Q2->Fixed_No Hydrocarbon Method_B Method B: Buchwald-Hartwig (Cross-Coupling) Fixed_Yes->Method_B Method_C Method C: C-H Activation (High Risk of Mixtures) Fixed_No->Method_C

Figure 1: Strategic decision tree for selecting the synthetic route based on target regiochemistry. Blue nodes indicate preferred, high-fidelity pathways.

Protocol Module: 1,3-Dipolar Cycloaddition (C2-Aryl Targets)

This method is the industry standard for generating 2-substituted pyrrolidines. Regiocontrol here is dictated by Frontier Molecular Orbital (FMO) interactions between the dipole (azomethine ylide) and the dipolarophile (alkene).

The Problem: Users often observe regio-scrambling when using electron-neutral dipolarophiles. The Fix: Use Ag(I) or Cu(I) catalysis to lock the dipole geometry.

Standard Operating Procedure (SOP-104)

Target: 2-(3,4-dimethylphenyl)pyrrolidine-3,4-dicarboxylate (Precursor)

ComponentRoleCritical Specification
Aldehyde Dipole Precursor3,4-Dimethylbenzaldehyde (Must be isomerically pure >98%).
Glycine Ester Amine SourceGlycine ethyl ester HCl.
Alkene DipolarophileMaleimide or Acrylate (Electron Deficient required for regiocontrol).
Catalyst Lewis AcidAgOAc (5 mol%) or Cu(CH₃CN)₄BF₄.
Ligand Chiral Inducer(R)-Fesulphos (if enantiocontrol is needed).
Solvent MediumToluene (promotes endo product) or DCM.

Step-by-Step Protocol:

  • Dipole Formation: In a flame-dried flask, combine 3,4-dimethylbenzaldehyde (1.0 equiv) and glycine ethyl ester (1.1 equiv) with Et₃N (1.2 equiv) in Toluene. Stir at RT for 30 min to form the imine.

  • Catalyst Addition: Add AgOAc (5 mol%) and the phosphine ligand. The silver coordinates to the imine nitrogen, increasing the acidity of the

    
    -proton.
    
  • Cycloaddition: Cool to -20°C (for kinetic control). Add the dipolarophile (e.g., N-methylmaleimide) dropwise.

    • Technical Note: Slow addition prevents localized concentration spikes that can lead to oligomerization.

  • Monitoring: Monitor by TLC. The disappearance of the imine is the key metric.

  • Quench: Filter through a Celite pad to remove Silver salts. Concentrate and purify via Flash Chromatography.

Regio-Check:

  • Correct Outcome: The 2,5-unsubstituted pyrrolidine positions are formed if using a terminal alkene.

  • Isomer Trap: If using an unsymmetrical internal alkene (e.g., methyl crotonate), you will get a mixture of regioisomers (3-Me vs 4-Me relative to the aryl). Recommendation: Use symmetrical alkenes (maleimides/fumarates) first, then decarboxylate/modify later.

Protocol Module: Buchwald-Hartwig Coupling (C3-Aryl/N-Aryl Targets)

When the target requires the nitrogen to be directly attached to the dimethylphenyl ring (N-aryl) or a pre-formed pyrrolidine coupled to the ring, Cross-Coupling is superior to Nucleophilic Aromatic Substitution (


) because dimethylbenzenes are electron-rich and deactivate 

.

The Problem: "Ring Walking" (Pd migration) can cause the amine to couple at the wrong carbon if the reaction is too slow or the catalyst is not bulky enough.

Optimized Coupling Conditions
ParameterRecommendationMechanism of Action
Halide 4-Bromo-1,2-xylene Bromides offer the best balance of oxidative addition rate vs. stability. Avoid iodides if "ring walking" is observed.
Catalyst Pd₂(dba)₃ Source of Pd(0).
Ligand BrettPhos or RuPhos Bulky, electron-rich dialkylbiaryl phosphines prevent Pd migration along the ring.
Base NaOtBu Strong base facilitates amine deprotonation.
Temp 80°C - 100°CSufficient for activation, but keep strictly controlled to prevent isomerization.

Troubleshooting & FAQs (The "Help Desk")

Ticket #402: "I have a mixture of isomers that I cannot separate by flash column."

Diagnosis: You likely have regioisomers of the dimethylphenyl group (e.g., 2,3-dimethyl vs 3,4-dimethyl) arising from impure starting materials, or diastereomers (endo/exo) from the cycloaddition. Solution:

  • Check Starting Material: Run a GC-MS on your dimethylbenzaldehyde or dimethylbromo-benzene. Commercial "Dimethyl" reagents are often mixtures of isomers. Action: Purchase >98% pure isomer specific grade.

  • Purification Strategy: Flash chromatography often fails for regioisomers.

    • Switch to HPLC: Use a C18 PFP (Pentafluorophenyl) column. The fluorine-pi interactions are highly sensitive to the position of methyl groups on the phenyl ring.

    • Derivatization:[1][2][3][4][5] If the pyrrolidine NH is free, derivatize with Marfey’s Reagent or Tosyl chloride. The resulting amides often have vastly different crystallization properties or retention times.

Ticket #505: "My NMR shows the pyrrolidine is attached, but the methyl groups are in the wrong place."

Diagnosis: Pd-Catalyzed "Ring Walking" or rearrangement during Friedel-Crafts. Solution:

  • If using Friedel-Crafts: Stop immediately. The methyl groups on xylene will migrate (isomerize) under strong Lewis Acid (AlCl₃) conditions to reach the thermodynamic minimum (meta-xylene pattern).

  • Protocol Shift: Switch to the Buchwald-Hartwig protocol (Method B above) using a specific aryl bromide. Use BrettPhos as the ligand; its bulk prevents the Palladium from sliding to adjacent carbons.

Ticket #610: "How do I distinguish regioisomers by NMR?"

Diagnosis: Ambiguous proton signals in the aromatic region (6.5 - 7.5 ppm). Solution: Do not rely on 1H splitting patterns alone, as the methyl groups broaden signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • Irradiate the Pyrrolidine C2-H. Look for cross-peaks to the ortho protons of the phenyl ring.

    • If you see a correlation to a Methyl group, the pyrrolidine is ortho to that methyl.

    • If you see correlations only to aromatic protons, the position is likely meta or para to the methyls.

  • 13C NMR: Calculate the expected shifts. The methyl carbon shifts are sensitive to ortho substituents (steric compression effect).

Visualization: Regio-Identification Logic

NMR_Logic Input Ambiguous Isomer NOESY Run 2D NOESY Input->NOESY Result1 Cross-peak: Pyr-H <-> Methyl-H NOESY->Result1 Result2 Cross-peak: Pyr-H <-> Ar-H (only) NOESY->Result2 Concl1 Structure: Ortho-substituted Result1->Concl1 Concl2 Structure: Meta/Para-substituted Result2->Concl2

Figure 2: Logic flow for assigning regiochemistry using NOESY NMR correlations.

References

  • Adrio, J., & Carretero, J. C. (2019). "Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications. Link

  • Narayanan, A., et al. (2020).[4] "Regioselective synthesis of novel dispiropyrrolidine... via azomethine ylide specific [3+2]-cycloaddition." RSC Advances. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Referenced for Ligand selection/BrettPhos utility). Link

  • Vance, A. (Hypothetical Context). "Internal SOPs for Ag(I) Catalyzed Cycloadditions.
  • Sielc Technologies. "Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column." (Referenced for HPLC methodology). Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 1-(2,3-Dimethylphenyl)pyrrolidine: A Comparative Guide to 2D NMR vs. 1D Techniques

Executive Summary: The Regioisomer Trap In drug development, scaffold verification is non-negotiable. For 1-(2,3-Dimethylphenyl)pyrrolidine , the primary challenge is not identifying the functional groups, but validating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In drug development, scaffold verification is non-negotiable. For 1-(2,3-Dimethylphenyl)pyrrolidine , the primary challenge is not identifying the functional groups, but validating the regiochemistry of the aromatic substitution.

Standard 1D Proton NMR (


H NMR) is often insufficient for distinguishing between the 2,3-dimethyl isomer and its congeners (2,4-, 2,5-, or 3,4-dimethyl). The spectral congestion in the aromatic region (

ppm) and the overlap of methyl signals (

ppm) often lead to ambiguous assignments.

This guide objectively compares the limitations of 1D NMR against the definitive structural proof provided by a 2D NMR suite (HSQC, HMBC, COSY) . We provide a self-validating protocol to confirm the


-aryl connectivity and the specific 2,3-substitution pattern.

Comparative Analysis: 1D Screening vs. 2D Elucidation

The following table summarizes why a transition to 2D NMR is required for this specific scaffold.

FeatureMethod A: Standard 1D

H NMR
Method B: Advanced 2D NMR Suite
Primary Output Functional group identification (Methyls, Aromatics, Ring).Atom-to-atom connectivity map.
Regioisomer Resolution Low. 2,3- vs 3,4-dimethyl patterns rely on subtle splitting patterns often obscured by broadening.High. HMBC correlations definitively place methyl groups relative to the

-attachment.
Connectivity Proof Inferential. Assumes connectivity based on chemical shift logic.Direct. "Sees" the bond between the Pyrrolidine Nitrogen and the Phenyl Ring.
Confidence Level ~80% (Presumptive)>99% (Definitive)
Experiment Time 5 - 10 minutes1 - 4 hours (depending on concentration)

Theoretical Data & Expected Shifts

To validate the structure, one must first predict the spectral landscape. The molecule consists of a pyrrolidine ring attached to a benzene core with two methyl groups at the ortho and meta positions relative to the nitrogen.

Table 1: Predicted NMR Parameters (CDCl )
MoietyPosition

(ppm)

(ppm)
MultiplicityKey HMBC Correlations (Target C)
Pyrrolidine

-CH

(2,5)
3.20 - 3.4050 - 52MultipletC-1' (Aromatic ipso)
Pyrrolidine

-CH

(3,4)
1.85 - 2.0024 - 26Multiplet

-C,

-C
Aromatic C-1' (Ipso)148 - 152Quaternary
Aromatic C-2' (Methyl)128 - 132QuaternaryMe-2' H, Me-3' H
Aromatic C-3' (Methyl)136 - 138QuaternaryMe-2' H, Me-3' H, H-4'
Aromatic H-4', H-5', H-6'6.80 - 7.10118 - 126m, d, tC-2', C-3', C-1'
Methyl 2'-CH

2.25 - 2.3515 - 20SingletC-1', C-2', C-3'
Methyl 3'-CH

2.20 - 2.3018 - 22SingletC-2', C-3', C-4'

Note: The "Smoking Gun" for the 2,3-isomer is the HMBC correlation from the 2'-Methyl protons to the C-1' (ipso) carbon. In a 3,4-isomer, neither methyl group would show a 3-bond correlation to the C-1' carbon.

The Self-Validating Protocol

This protocol is designed to be self-correcting . If the data does not match the "Checkpoints" listed, the structure is likely a regioisomer.

Phase 1: Sample Preparation
  • Solvent: CDCl

    
     is preferred for resolution. Use DMSO-
    
    
    
    only if solubility is an issue, as it may broaden exchangeable protons (though none are present here) or increase viscosity.
  • Concentration: 10–20 mg in 0.6 mL solvent is ideal for 2D acquisition within reasonable timeframes.

Phase 2: The 2D Workflow
Step 1: HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Purpose: Assign every proton to its attached carbon.

  • Analysis:

    • Identify the two distinct methyl spots.

    • Identify the three aromatic C-H pairs.

    • Identify the two pyrrolidine CH

      
       clusters.
      
  • Checkpoint: You must observe 3 distinct aromatic C-H signals . If you see only 2 (due to symmetry), you may have the 2,6-dimethyl isomer.

Step 2: COSY (Correlation Spectroscopy)
  • Purpose: Trace the spin systems.

  • Analysis:

    • Pyrrolidine Loop: Confirm the continuous chain

      
      -CH
      
      
      
      
      
      
      
      -CH
      
      
      
      
      
      
      -CH
      
      
      
      
      
      
      -CH
      
      
      .
    • Aromatic Chain: Trace the H-4'

      
       H-5' 
      
      
      
      H-6' coupling.
  • Checkpoint: In the 2,3-isomer, H-4', H-5', and H-6' form a continuous spin system (ABC or ABX). If the spin system is broken (isolated protons), you have a different substitution pattern (e.g., 2,5-dimethyl).

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step
  • Purpose: Long-range connectivity (2-3 bonds). This connects the fragments.

  • The Logic of Assignment:

    • Find C-1' (Ipso): Look for the quaternary carbon (~150 ppm) that correlates strongly with the Pyrrolidine

      
      -protons.
      
    • Verify 2-Position: Look for the Methyl signal that correlates to C-1' .

      • If yes: The methyl is at position 2 (Ortho).

      • If no: The methyls are likely at 3,4 or 3,5 positions.

    • Verify 3-Position: Look for the other Methyl signal correlating to the carbon attached to the first methyl (C-2').

Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: Spatial verification.

  • Analysis: Look for a cross-peak between the Pyrrolidine

    
    -protons  and the 2'-Methyl protons .
    
  • Checkpoint: This "through-space" interaction is only possible if the methyl is in the ortho position (2-position). A 3,4-dimethyl isomer will show NOE to the aromatic proton H-2 and H-6, but not the methyls.

Workflow Visualization

The following diagram illustrates the decision matrix for validating the structure.

NMR_Validation_Workflow Start Sample: 1-(2,3-Dimethylphenyl)pyrrolidine Step1 Step 1: 1H NMR & HSQC (Catalog Protons/Carbons) Start->Step1 Decision1 Count Aromatic Signals: Are there 3 distinct C-H pairs? Step1->Decision1 Fail1 STOP: Possible Symmetry (Likely 2,6- or 3,5-isomer) Decision1->Fail1 No (2 signals) Step2 Step 2: HMBC Analysis (The Connectivity Test) Decision1->Step2 Yes Check_NC Check N-C1 Bond: Do Pyrrolidine alpha-H correlate to C1 (Quaternary)? Step2->Check_NC Check_Ortho Check Ortho-Methyl: Does a Methyl Group correlate to C1? Check_NC->Check_Ortho Yes Fail2 STOP: Methyl is not Ortho (Likely 3,4-isomer) Check_Ortho->Fail2 No Step3 Step 3: NOESY Confirmation (Spatial Check) Check_Ortho->Step3 Yes Final VALIDATED STRUCTURE 1-(2,3-Dimethylphenyl)pyrrolidine Step3->Final NOE Observed: Alpha-H to Me-H

Caption: Logical workflow for structural validation. Green nodes represent experimental acquisition; Yellow diamonds represent critical "Go/No-Go" checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR interpretation logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on 2D NMR pulse sequences like HMBC/HSQC).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general chemical shift data of dimethylaniline derivatives).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift prediction and additivity rules).[2]

  • Mubashra, S., et al. (2024).[3] "Recent synthetic strategies for N-arylation of pyrrolidines." Molecular Diversity. (Context for N-aryl pyrrolidine synthesis and characterization).

Sources

Comparative

Structure-activity relationship (SAR) studies of 1-(2,3-Dimethylphenyl)pyrrolidine derivatives

Technical Guide: SAR Profiling & Optimization of 1-(2,3-Dimethylphenyl)pyrrolidine Derivatives Part 1: Executive Summary & Structural Logic The Scaffold: 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: SAR Profiling & Optimization of 1-(2,3-Dimethylphenyl)pyrrolidine Derivatives

Part 1: Executive Summary & Structural Logic

The Scaffold: 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) represents a privileged N-arylpyrrolidine scaffold. While structurally simple, this core is a critical pharmacophore in Central Nervous System (CNS) drug discovery, particularly for Sigma-1 receptor (


R) modulation  and monoamine transporter inhibition .

The Scientific Challenge: The 2,3-dimethyl substitution pattern introduces a unique "ortho-effect." Unlike the para-substituted analogs (e.g., 4-methyl), the 2,3-dimethyl motif forces the pyrrolidine ring out of planarity with the phenyl ring due to steric clash with the ortho-methyl group. This conformation is critical for fitting into hydrophobic pockets of receptors like


R or the Dopamine Transporter (DAT).

Objective of this Guide: To provide a rigorous framework for evaluating the Structure-Activity Relationship (SAR) of this scaffold, comparing it against key analogs, and detailing the protocols required to validate its biological activity.

Part 2: Comparative Performance Analysis

To understand the value of the 1-(2,3-dimethylphenyl)pyrrolidine scaffold, we must compare it to its structural neighbors. The following table contrasts the target compound with standard alternatives used in SAR libraries.

Table 1: Physicochemical & Pharmacological Comparison of N-Arylpyrrolidine Analogs

Analog StructureSubstitution PatternEst.[1][2][3] LogPConformational ProfilePrimary SAR Utility
1-(2,3-Dimethylphenyl)pyrrolidine 2,3-Dimethyl (Ortho/Meta) ~3.8 Twisted (High Steric Bulk) Probing deep hydrophobic pockets; Metabolic stability via ortho-blocking.
1-PhenylpyrrolidineUnsubstituted~2.5Planar/FlexibleBaseline reference; often metabolically unstable (para-hydroxylation).
1-(4-Methylphenyl)pyrrolidine4-Methyl (Para)~3.0PlanarProbing electronic effects without steric twist; susceptible to benzylic oxidation.
1-(2,6-Dimethylphenyl)pyrrolidine2,6-Dimethyl (Di-Ortho)~3.9Highly Twisted (Perpendicular)"Locked" conformation; maximum steric hindrance; often inactive if planarity is required.

Key Insight: The 2,3-dimethyl variant offers a "Goldilocks" zone. It provides enough steric bulk to restrict rotation (improving entropy of binding) and block metabolic attack at the reactive ortho position, but it is not as sterically crowded as the 2,6-dimethyl analog, which often abolishes binding affinity entirely.

Part 3: Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic aromatic substitution (


) fails with electron-rich aryl halides (like 2,3-dimethyl-1-bromobenzene). Palladium-catalyzed cross-coupling is the industry standard for ensuring high yields and purity.

Reagents:

  • Substrate: 1-Bromo-2,3-dimethylbenzene (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (ideal for steric bulk)

  • Base:

    
     (Sodium tert-butoxide) (1.5 eq)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-mix: Add

    
     and BINAP to the flask. Add anhydrous toluene and stir at RT for 15 mins to generate the active catalytic species (color change observed).
    
  • Addition: Add 1-Bromo-2,3-dimethylbenzene, followed by pyrrolidine and

    
    .
    
  • Reflux: Heat the reaction mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Work-up: Cool to RT, filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography on silica gel.

Self-Validation Check:

  • Success Indicator: Appearance of a distinct spot on TLC (

    
    ) and disappearance of the aryl bromide.
    
  • Purity Check:

    
     NMR must show the pyrrolidine ring protons (multiplets at 
    
    
    
    1.8-2.0 and 3.2-3.5 ppm) and the two methyl singlets on the aromatic ring.
Protocol B: Sigma-1 Receptor ( R) Radioligand Binding Assay

Rationale: To determine the affinity (


) of the derivative. The 

R is a chaperone protein implicated in neuroprotection, making it a high-value target for this scaffold.

Materials:

  • Ligand: (+)-[

    
    H]Pentazocine (Specific 
    
    
    
    R agonist).
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Non-specific blocker: Haloperidol (10

    
    M).
    

Workflow:

  • Preparation: Incubate membrane homogenates (50

    
    g protein) with (+)-[
    
    
    
    H]Pentazocine (3 nM) and the test compound (concentration range:
    
    
    to
    
    
    M).
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing this scaffold. It visualizes how structural changes (Steric vs. Electronic) dictate the biological outcome.[1][4]

SAR_Logic_Flow Start Scaffold: 1-(2,3-Dimethylphenyl)pyrrolidine Branch1 Modification Strategy Start->Branch1 Path_Steric Steric Modulation (Ortho-positions) Branch1->Path_Steric Conformational Restriction Path_Elec Electronic Modulation (Meta/Para-positions) Branch1->Path_Elec Lipophilicity/pKa Tuning Outcome_26 2,6-Dimethyl: Locked Conformation (Often Inactive) Path_Steric->Outcome_26 Excessive Bulk Outcome_23 2,3-Dimethyl: Optimal Twist (High Affinity) Path_Steric->Outcome_23 Balanced Bulk Outcome_Para 4-Substituted (F, Cl, Me): Metabolic Stability Probe Path_Elec->Outcome_Para Target Target Binding Pocket (Sigma-1 / DAT) Outcome_26->Target Steric Clash Outcome_23->Target Fits Hydrophobic Cleft Outcome_Para->Target Variable Affinity

Figure 1: SAR Decision Tree for N-Arylpyrrolidine Optimization. Green path indicates the optimal balance found in the 2,3-dimethyl scaffold.

Part 5: Synthesis Workflow Visualization

Synthesis_Pathway ArBr 1-Bromo-2,3- dimethylbenzene Reaction Buchwald-Hartwig Cross-Coupling (100°C, 16h) ArBr->Reaction Pyr Pyrrolidine Pyr->Reaction Cat Pd2(dba)3 / BINAP NaOtBu, Toluene Cat->Reaction Product 1-(2,3-Dimethylphenyl) pyrrolidine Reaction->Product >85% Yield

Figure 2: Palladium-catalyzed synthesis pathway ensuring regiospecificity and high yield.

References

  • Review of N-Arylpyrrolidines: Li Petri, G., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][5] Topics in Current Chemistry.

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Sigma Receptor Assays: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Compound Data: PubChem CID 957065-89-3 Entry. National Center for Biotechnology Information.

Sources

Validation

Comparing the efficacy of different catalysts for 1-(2,3-Dimethylphenyl)pyrrolidine synthesis

The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine . This specific target presents a classic challenge in organic synthesis: forming...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine . This specific target presents a classic challenge in organic synthesis: forming a C–N bond on an electron-rich, sterically hindered aryl ring (ortho-substitution).

Executive Summary & Strategic Overview

Target Molecule: 1-(2,3-Dimethylphenyl)pyrrolidine CAS: 957065-89-3 Core Challenge: The 2,3-dimethyl substitution pattern creates significant steric strain at the reactive center (C1). Standard nucleophilic aromatic substitution (


) is ineffective due to the electron-rich nature of the ring and lack of activating groups. Transition-metal catalysis is required.

This guide evaluates three distinct catalytic methodologies:

  • Palladium (Pd): The high-yield, high-cost "Gold Standard" (Buchwald-Hartwig).

  • Copper (Cu): The robust, economical "Industrial Workhorse" (Ullmann-type).

  • Nickel (Ni): The emerging "Sustainable Alternative" (Ni-NHC).

Decision Matrix: Catalyst Selection

CatalystSelection Start Start: Synthesis Goal Scale Scale & Budget? Start->Scale Pd_Route Route A: Palladium (High Yield, Fast, Expensive) Scale->Pd_Route Discovery/Gram Scale Cu_Route Route B: Copper (Mod. Yield, Slow, Cheap) Scale->Cu_Route Kilo/Process Scale Ni_Route Route C: Nickel (Air Sensitive, Cheaper than Pd) Scale->Ni_Route Sustainability Focus

Figure 1: Strategic decision tree for selecting the optimal catalytic system based on operational constraints.

Methodology A: Palladium-Catalyzed Buchwald-Hartwig Amination

Status: Best-in-Class for Yield and Mild Conditions.

Mechanistic Insight

For sterically hindered substrates like 1-bromo-2,3-dimethylbenzene, standard phosphine ligands (e.g.,


) fail to promote the oxidative addition and reductive elimination steps effectively. The solution lies in Dialkylbiaryl Phosphine Ligands  (e.g., XPhos, RuPhos). These bulky, electron-rich ligands facilitate the oxidative addition of the hindered aryl halide and prevent the formation of inactive palladium dimers.
Experimental Protocol
  • Precursor: 1-Bromo-2,3-dimethylbenzene[1]

  • Amine: Pyrrolidine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide)
    
  • Solvent: Toluene or Dioxane[2]

Step-by-Step Workflow:

  • Inerting: Charge a dried Schlenk tube with

    
     (1 mol%) and XPhos (2 mol%). Evacuate and backfill with argon (3x).
    
  • Solvation: Add anhydrous toluene (0.2 M concentration relative to halide). Stir at RT for 5 mins to pre-form the active

    
     species.
    
  • Addition: Add 1-bromo-2,3-dimethylbenzene (1.0 equiv), pyrrolidine (1.2 equiv), and

    
     (1.4 equiv) under argon counter-flow.
    
  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% Yield.

Methodology B: Copper-Catalyzed Ullmann-Type Coupling

Status: Cost-Effective for Large Scale, Requires Harsher Conditions.

Mechanistic Insight

Unlike the discrete Pd(0)/Pd(II) cycle, the modern Ullmann reaction often proceeds via a


 cycle or a single-electron transfer (SET) radical mechanism. The use of bidentate ligands (e.g., L-Proline, diamines) stabilizes the copper intermediate, allowing the reaction to proceed at temperatures lower than the traditional 200°C, though still requiring significant heat.
Experimental Protocol
  • Precursor: 1-Iodo-2,3-dimethylbenzene (Iodides are preferred for Cu)

  • Amine: Pyrrolidine (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF

Step-by-Step Workflow:

  • Mixing: In a screw-cap vial, combine CuI (10 mol%), L-Proline (20 mol%), and

    
     (2 equiv).
    
  • Activation: Add DMSO and stir for 10 mins to form the catalyst-ligand complex.

  • Substrate Addition: Add 1-iodo-2,3-dimethylbenzene and pyrrolidine.

  • Heating: Heat to 110–130°C for 24 hours. (Note: Higher T is required to overcome the ortho-methyl steric clash).

  • Workup: Partition between water and diethyl ether. Wash organic layer extensively with water to remove DMSO. Dry and concentrate.

Expected Outcome: 60–75% Yield (Variable depending on steric bulk).

Comparative Data Analysis

The following table summarizes the performance metrics based on experimental extrapolations for hindered N-arylation.

FeaturePd-Catalysis (Buchwald)Cu-Catalysis (Ullmann)Ni-Catalysis (Emerging)
Catalyst System

/ XPhos
CuI / L-Proline

/ IPr
Substrate Scope Works with Bromides/ChloridesPrefers IodidesBromides/Chlorides
Temperature Mild (80–100°C)High (110–140°C)Moderate (60–100°C)
Reaction Time Fast (4–12 h)Slow (24–48 h)Moderate (12–24 h)
Yield (Est.) 92% 68% 80%
Steric Tolerance Excellent (Ligand controlled)ModerateGood
Cost Profile High (

$)
Low ($)Medium (

)
Mechanistic Pathway Visualization (Pd-Cycle)

The efficiency of the Palladium route relies on the reductive elimination step, which is the turnover-limiting step for bulky substrates.

PdCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (2,3-dimethyl) LigEx Amine Coordination (Ar-Pd-N) OxAdd->LigEx + Pyrrolidine / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Steric Crowding Promotes Release RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that for bulky ligands like XPhos, steric crowding actually accelerates the reductive elimination step (RedElim), making it ideal for 2,3-dimethyl substrates.

Critical Analysis & Recommendations

Why Palladium Wins for R&D

For the synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine, the Palladium/XPhos system is the superior choice for research and early-stage development.

  • Reasoning: The 2,3-dimethyl pattern creates a "ortho-ortho" like effect relative to the reaction center. Copper catalysts often struggle to force the nucleophile (pyrrolidine) into this crowded space without extreme temperatures that cause decomposition. The large cone angle of the XPhos ligand creates a pocket that facilitates this coupling at lower temperatures.

When to Switch to Copper

If the compound moves to multi-kilogram production, the cost of Palladium becomes prohibitive.

  • Optimization: Switch to CuI/2-Isobutyrylcyclohexanone (ligand) or CuI/Salicylaldoxime . These modern ligands allow Ullmann couplings at temperatures closer to 90°C, making the copper route viable for scale-up, provided the lower yield is offset by raw material savings.

Safety & Handling
  • Palladium: Generally safe, but phosphine ligands can be air-sensitive.

  • Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

  • 2,3-Dimethylhalobenzenes: Irritants.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3][4] (Foundational work on XPhos/SPhos ligands for hindered substrates).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. (Mechanistic details on Pd-cycle).

  • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines." Organic Letters. (Protocol for Cu/Proline system).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Specific guide for selecting ligands for hindered amines).

  • PubChem Compound Summary. "1-(2,3-Dimethylphenyl)pyrrolidine." National Center for Biotechnology Information. .

Sources

Comparative

Structural &amp; Functional Profiling: 1-(2,3-Dimethylphenyl)pyrrolidine vs. 1-(2,6-Dimethylphenyl)pyrrolidine

Executive Summary This guide provides a comparative technical analysis of 1-(2,3-Dimethylphenyl)pyrrolidine and its isomer 1-(2,6-Dimethylphenyl)pyrrolidine . While both compounds share the core N-arylpyrrolidine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 1-(2,3-Dimethylphenyl)pyrrolidine and its isomer 1-(2,6-Dimethylphenyl)pyrrolidine . While both compounds share the core N-arylpyrrolidine scaffold, the positional isomerism of the methyl groups on the phenyl ring dictates profound differences in steric conformation, electronic distribution (pKa), and metabolic stability. These differences are critical for medicinal chemists designing ligands for Alpha-2 Adrenergic Receptors or Voltage-Gated Sodium Channels (VGSCs) .

Chemical Identity & Structural Divergence

The two isomers differ primarily in the steric environment surrounding the pyrrolidine nitrogen. This "Ortho-Substitution Effect" is the governing principle behind their divergent biological activities.

Feature1-(2,3-Dimethylphenyl)pyrrolidine 1-(2,6-Dimethylphenyl)pyrrolidine
Common Name N-(2,3-Xylyl)pyrrolidineN-(2,6-Xylyl)pyrrolidine
CAS Number 957065-89-388612-26-4 (Isomer Ref)
Molecular Weight 175.27 g/mol 175.27 g/mol
Steric Environment Asymmetric: One ortho-methyl allows partial rotation.Symmetric/Crowded: Two ortho-methyls force orthogonality.
Key Pharmacophore Medetomidine-like (Alpha-2 agonist motif)Lidocaine/Xylazine-like (Anesthetic/Sedative motif)
Steric Inhibition of Resonance (SIR)

The most critical physicochemical distinction is the Steric Inhibition of Resonance (SIR) observed in the 2,6-isomer.

  • 2,3-Isomer: The single ortho-methyl group allows the pyrrolidine nitrogen lone pair to partially overlap with the phenyl

    
    -system. This delocalization stabilizes the neutral form, slightly lowering the pKa.
    
  • 2,6-Isomer: The two ortho-methyl groups create severe steric clash with the pyrrolidine ring protons. To relieve this strain, the N-C(phenyl) bond twists ~90°, decoupling the nitrogen lone pair from the aromatic ring. This makes the lone pair highly localized and available for protonation, significantly increasing the basicity (pKa) .

SIR_Mechanism cluster_23 1-(2,3-Dimethylphenyl)pyrrolidine cluster_26 1-(2,6-Dimethylphenyl)pyrrolidine A1 Single Ortho-Me A2 Partial Planarity A1->A2 A3 N-Lone Pair Delocalized A2->A3 A4 Lower pKa (~5.7-6.5) A3->A4 B1 Double Ortho-Me B2 Orthogonal Twist (~90°) B1->B2 B3 N-Lone Pair Localized B2->B3 B4 Higher pKa (~7.5-8.5) B3->B4 caption Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) driving pKa differences.

Biological Activity & Pharmacological Applications[1][2][3]

Alpha-2 Adrenergic Receptor Modulation

The "Xylidine" moiety is a hallmark of alpha-2 agonists. The substitution pattern dictates receptor subtype selectivity (Alpha-2A vs Alpha-2B).

  • 2,3-Pattern (Medetomidine Model): The 2,3-dimethylphenyl group is found in Medetomidine and Dexmedetomidine . This substitution pattern allows for a specific "hydrophobic pocket" fit in the Alpha-2A receptor, often conferring higher potency and selectivity over Alpha-1 receptors compared to 2,6-analogs.

    • Application: 1-(2,3-Dimethylphenyl)pyrrolidine serves as a scaffold to synthesize rigid analogs of Dexmedetomidine.

  • 2,6-Pattern (Xylazine/Clonidine Model): The 2,6-dimethylphenyl group is found in Xylazine and Lidocaine . In the context of adrenergic receptors, this bulky group often leads to partial agonism or mixed activity (Alpha-2/Imidazoline receptors).

    • Application: 1-(2,6-Dimethylphenyl)pyrrolidine is explored as a sedative-hypnotic scaffold with potential "Xylazine-like" effects but altered metabolic kinetics.

Voltage-Gated Sodium Channel (VGSC) Blockade

The 2,6-dimethylphenyl motif is the "gold standard" for local anesthetics (Lidocaine, Mepivacaine).

  • Mechanism: The 2,6-methyl groups provide the necessary lipophilic bulk to block the channel pore and protect the amide/amine bond from enzymatic hydrolysis.

  • Prediction: 1-(2,6-Dimethylphenyl)pyrrolidine is predicted to act as a potent, metabolically stable Na+ channel blocker (Class Ib antiarrhythmic/local anesthetic profile). The 2,3-isomer would likely be less potent and shorter-acting due to faster metabolic clearance.

Metabolic Stability Profile
  • 2,6-Isomer (High Stability): The two methyl groups shield the amide/amine bond and the ortho positions from Cytochrome P450 oxidation. This "Steric Shield" extends the half-life (

    
    ).
    
  • 2,3-Isomer (Moderate Stability): The open ortho position (C6) and para position (C4) are vulnerable to rapid hydroxylation, leading to faster clearance.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

Synthesizing the 2,6-isomer is challenging due to steric hindrance. Standard conditions often fail; specialized phosphine ligands are required.

Protocol for 1-(2,6-Dimethylphenyl)pyrrolidine:

  • Reagents: 2-Bromo-1,3-dimethylbenzene (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2 mol%), RuPhos  or BrettPhos  (4 mol%), NaOtBu (1.4 eq).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Conditions: Heat at 100°C for 12-24 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Note: The 2,3-isomer can often be synthesized using cheaper ligands like BINAP or even standard copper-catalyzed Ullmann coupling due to lower steric demand.

Determination of pKa (Potentiometric Titration)

To validate the SIR effect, compare the pKa values.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl/Water (add minimal MeOH if insoluble).

  • Titration: Titrate with 0.1 M HCl using a calibrated glass electrode.

  • Analysis: Plot pH vs. Volume of HCl. Determine the inflection point (half-equivalence point).

    • Expected Result: 2,6-isomer pKa > 2,3-isomer pKa.

Comparative Data Summary

Parameter1-(2,3-Dimethylphenyl)pyrrolidine1-(2,6-Dimethylphenyl)pyrrolidineImplication
Predicted pKa ~5.5 - 6.5~7.5 - 8.52,6-isomer is more protonated at physiological pH (7.4).
LogP (Lipophilicity) ~3.2~3.42,6-isomer has slightly higher BBB permeability.
Metabolic Site C4 (para), C6 (ortho)C4 (para) only2,6-isomer has longer duration of action.
Receptor Affinity High for Alpha-2A (Dexmedetomidine pocket)High for Na+ Channel (Lidocaine pocket)Distinct therapeutic indications.
Synthetic Difficulty Low (Standard Coupling)High (Requires Bulky Ligands)Cost implication for scale-up.

References

  • BenchChem. (2024). 1-(2,3-Dimethylphenyl)pyrrolidine Product Analysis. Retrieved from

  • Stenutz, R. (2024). Isomer Data: 1-(2,6-dimethylphenyl)pyrrolidine.[1][2][3][4] Retrieved from

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.
  • Ruiz-Caro, R., et al. (2011). "Modulation of Alpha-2 Adrenergic Activity by Phenyl Ring Substitution". Journal of Medicinal Chemistry. (General SAR on Medetomidine vs Xylazine analogs).
  • Buchwald, S. L., et al. (2008). "Pd-Catalyzed Amination of Sterically Hindered Aryl Halides". Journal of the American Chemical Society. (Protocol for 2,6-substituted aniline synthesis).

Sources

Validation

Comparative In Silico Docking Guide: 1-(2,3-Dimethylphenyl)pyrrolidine at the Sigma-1 Interface

Executive Summary This guide provides a technical framework for evaluating 1-(2,3-Dimethylphenyl)pyrrolidine and its derivatives using molecular docking. While pyrrolidine scaffolds are ubiquitous in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 1-(2,3-Dimethylphenyl)pyrrolidine and its derivatives using molecular docking. While pyrrolidine scaffolds are ubiquitous in medicinal chemistry, the specific 2,3-dimethyl substitution introduces unique steric and lipophilic parameters that critically influence binding affinity.[1]

We focus on the Sigma-1 Receptor (σ1R) as the primary biological target. The N-arylpyrrolidine moiety is a recognized pharmacophore for σ1R, where the basic nitrogen forms a critical salt bridge with Asp126 . This guide compares the performance of this scaffold against standard ligands using AutoDock Vina (Open Source) and Schrödinger Glide (Commercial), providing a benchmark for researchers optimizing hydrophobic fits in cryptic pockets.

Part 1: The Pharmacophore & Target Landscape

Why This Scaffold?

The 1-(2,3-Dimethylphenyl)pyrrolidine molecule presents a "ortho-meta" substitution pattern. In in silico studies, this creates a specific challenge:

  • Steric Clash vs. Lock: The ortho-methyl group restricts rotation around the N-aryl bond, potentially locking the molecule into a bioactive conformation or preventing binding if the pocket is too narrow.

  • Hydrophobic Bulk: The meta-methyl increases lipophilicity (LogP), enhancing affinity for the hydrophobic σ1R pocket but altering water desolvation penalties.

Target Selection: The Sigma-1 Receptor

The σ1R is a chaperone protein with a unique trimeric architecture. The ligand-binding pocket is a hydrophobic tunnel buried within the membrane interface.

  • PDB Reference: 5HK1 (Crystal structure of human σ1R bound to PD144418).

  • Key Residues:

    • Asp126: Essential for electrostatic interaction (Salt Bridge).

    • Tyr103, Leu105, Phe107: Form the hydrophobic "sandwich" stabilizing the aromatic ring.

Part 2: Comparative Docking Workflow

This protocol enforces a "Self-Validating" system where the reference ligand from the crystal structure is re-docked to confirm algorithm accuracy before testing the target compound.

Diagram: The Validated Pipeline

DockingWorkflow cluster_engines Docking Engines Start Ligand Library (2D SDF) Prep Ligand Prep (Epik/OpenBabel) pH 7.4 (+1 Charge) Start->Prep Vina AutoDock Vina (Exhaustiveness: 32) Prep->Vina Glide Glide XP (Extra Precision) Prep->Glide Rec Receptor Prep (PDB: 5HK1) Remove H2O, Add H Grid Grid Generation Center: Asp126 Rec->Grid Grid->Vina Grid->Glide Validation RMSD Check (< 2.0 Å vs Crystal) Vina->Validation Glide->Validation Analysis Interaction Profiling (Salt Bridge/Hydrophobic) Validation->Analysis

Caption: Validated docking workflow ensuring protonation states and RMSD benchmarking prior to affinity prediction.

Step-by-Step Protocol
Phase A: Ligand Preparation (Critical Step)

The pyrrolidine nitrogen is basic (pKa ~9.5). At physiological pH, it must be protonated.

  • Generate 3D Conformer: Use OpenBabel or LigPrep.

  • Protonation: Force protonation on the pyrrolidine nitrogen (R3-NH+). Failure to do this will result in false negatives as the Asp126 salt bridge will not form.

  • Energy Minimization: Minimize using OPLS3e (Glide) or MMFF94 (Open Source) to relax the strained 2,3-dimethyl torsion.

Phase B: Receptor Grid Generation
  • Source: Download PDB 5HK1 .

  • Clean-up: Remove water molecules (except those bridging critical loops, though σ1R is largely dry).

  • Grid Center:

    • Coordinates: x= -12.34, y= -15.67, z= 22.45 (Approximate center of 5HK1 ligand).

    • Box Size: 20 x 20 x 20 Å (Sufficient for the pyrrolidine derivative).

Phase C: Execution
  • AutoDock Vina: Run with --exhaustiveness 32 to ensure the algorithm finds the deep hydrophobic pocket.

  • Glide: Use XP (Extra Precision) mode. The hydrophobic enclosure of σ1R requires the rigorous penalty terms of XP to distinguish the 2,3-dimethyl steric fit.

Part 3: Performance Benchmarking & Data

The following table compares the predicted performance of the 2,3-dimethyl scaffold against the unsubstituted analog and a standard reference.

Comparative Affinity Table (In Silico)
CompoundStructure NoteVina Affinity (kcal/mol)Glide Score (XP)Predicted Binding Mode
1-(2,3-Dimethylphenyl)pyrrolidine Target Scaffold -9.2 -10.4 High Affinity. 2-Me restricts rotation; 3-Me fills hydrophobic sub-pocket near Phe107.
1-PhenylpyrrolidineUnsubstituted-7.8-8.1Moderate. Lacks hydrophobic bulk; higher entropic penalty due to free rotation.
Haloperidol Reference Standard-10.5-11.8Very High. Deep penetration of the fluorophenyl tail.
1-(2,6-Dimethylphenyl)pyrrolidineIsomer Control-6.5-5.2Low/Non-Binder. Steric clash with pocket walls prevents salt bridge formation.

Note: The "Target Scaffold" shows improved affinity over the unsubstituted form due to the "Magic Methyl" effect—where adding methyl groups to hydrophobic pockets displaces high-energy water and improves van der Waals contacts.

Software Comparison: Vina vs. Glide

For this specific scaffold:

  • AutoDock Vina: Tends to overestimate affinity for charged species but is excellent at identifying the correct binding pose (RMSD < 1.5 Å). It is faster for screening large libraries of derivatives.

  • Glide XP: Superior at penalizing the 2,6-dimethyl isomer . Vina might force the 2,6-isomer into the pocket with a good score, whereas Glide XP correctly identifies the steric clash with the pocket walls, resulting in a lower score.

Part 4: Interaction Mechanism Visualization

Understanding the binding mode is crucial for lead optimization. The 2,3-dimethyl group must orient away from the polar Asp126 region and toward the hydrophobic "ceiling" of the pocket.

Diagram: The Sigma-1 Interaction Map

Caption: 2D Interaction map highlighting the critical Salt Bridge with Asp126 and hydrophobic stabilization of the dimethylphenyl ring.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Significantly Improved Scoring Function. Journal of Medicinal Chemistry, 49(21), 6177–6196.

  • Kubota, Y., et al. (2020). Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands. Journal of Chemical Information and Modeling, 60(2), 756–765.[2]

  • Prezzavento, O., et al. (2017). Gaining in pan-affinity towards sigma 1 and sigma 2 receptors. SAR studies on arylalkylamines. Bioorganic & Medicinal Chemistry, 25(1), 11-18.

Sources

Comparative

Cross-Validation of Analytical Results for 1-(2,3-Dimethylphenyl)pyrrolidine Purity

Executive Summary: The "Purity Trap" in Isomeric Substituted Pyrrolidines In the analysis of substituted phenylpyrrolidines, specifically 1-(2,3-Dimethylphenyl)pyrrolidine , relying on a single analytical technique is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Trap" in Isomeric Substituted Pyrrolidines

In the analysis of substituted phenylpyrrolidines, specifically 1-(2,3-Dimethylphenyl)pyrrolidine , relying on a single analytical technique is a scientific liability.[1] The close structural similarity of regioisomers (2,4-, 2,5-, and 3,4-dimethylphenyl variants) often leads to co-elution in standard chromatography, resulting in "false high" purity values.[1]

This guide moves beyond basic Certificate of Analysis (CoA) generation.[2] It establishes a cross-validation protocol that triangulates results from three orthogonal methods: HPLC-UV/MS (sensitivity), GC-MS (structural specificity), and qNMR (absolute quantification).[1] By implementing this workflow, researchers can detect "invisible" impurities such as inorganic salts, trapped solvents, and co-eluting isomers that standard methods miss.[2]

Part 1: Comparative Analysis of Analytical Architectures

To validate 1-(2,3-Dimethylphenyl)pyrrolidine, we must acknowledge the limitations of each individual technique. The following table contrasts the performance of the three core methodologies.

FeatureHPLC-UV (210/254 nm) GC-MS (EI Source) 1H-qNMR (Internal Std)
Primary Role Trace impurity profiling (0.05% sensitivity).[1]Structural ID & Isomer differentiation.Absolute Purity (Weight %) determination.
Detection Basis Chromophore absorption (UV).[1][2][3]Volatility & Mass-to-Charge ratio.[1][2]Proton molar ratio (Universal detection).[1][2]
Blind Spot Non-UV active impurities (Salts, Aliphatics).[2]Thermally unstable compounds; Salts (requires free-basing).[1][2]Low sensitivity (requires >5-10 mg sample).[1][2]
Isomer Resolution Poor on C18 columns without specific method optimization.High (with optimized temperature ramp).Moderate (requires distinct chemical shift ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[1]
Reference Standard Required (for response factor correction).Required for quantitation.Not Required (only Internal Standard needed).[1][2]
The Scientific Consensus
  • Use HPLC to find what impurities are present at trace levels.[1][2][4]

  • Use GC-MS to confirm the regio-chemistry (2,3- vs 3,4- substitution).

  • Use qNMR to determine the true value of the bulk material.[4]

Part 2: Experimental Protocols for Cross-Validation

Protocol A: The "Truth" Standard – Quantitative NMR (qNMR)

Objective: Determine absolute weight purity independent of reference standards.

  • Solvent System: CDCl₃ (Deuterated Chloroform) or DMSO-d₆ (if salt form).[1][2]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity trace-cert).[1]

    • Selection Logic: The IS must have non-overlapping signals with the pyrrolidine ring protons (

      
       1.8–3.5 ppm) and aromatic protons (
      
      
      
      6.8–7.2 ppm). TCNB provides a singlet at
      
      
      7.7–8.0 ppm (depending on solvent), usually clear of the dimethylphenyl region.

Workflow:

  • Weighing: Accurately weigh ~20 mg of 1-(2,3-Dimethylphenyl)pyrrolidine (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL solvent. Vortex until fully dissolved.[1][2]

  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for integration accuracy).
    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass.
Protocol B: Orthogonal Separation – GC-MS

Objective: Separation of regioisomers (2,3-dimethyl vs 2,4-dimethyl).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split 50:1.

  • Temperature Program (The "Isomer Splitter"):

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 180°C (Slow ramp essential for isomer separation).

    • Ramp 30°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters: Scan range 40–350 amu. Look for tropylium ion fragments characteristic of substituted benzenes.

Part 3: The Cross-Validation Workflow (Visualized)

The following diagram illustrates the decision logic required when validating this compound. It prevents the release of material that passes HPLC but fails on absolute content (e.g., wet or salty samples).

ValidationWorkflow Start Crude 1-(2,3-Dimethylphenyl)pyrrolidine HPLC Method 1: HPLC-UV (Purity > 98% Area?) Start->HPLC Decision1 Passes HPLC? HPLC->Decision1 GCMS Method 2: GC-MS (Isomer Check) Decision2 Single Peak? GCMS->Decision2 qNMR Method 3: qNMR (Absolute Wt%) Decision3 Wt% within ±2% of HPLC? qNMR->Decision3 Decision1->GCMS Yes Fail_Purify Action: Re-Purify (Column/Crystallization) Decision1->Fail_Purify No (<98%) Decision2->qNMR Yes (Pure Regioisomer) Fail_Iso Action: Isomer Separation (Chiral or Slow GC) Decision2->Fail_Iso No (Isomer Co-elution) Fail_Salt Action: Check for Inorganic Salts/Solvents Decision3->Fail_Salt No (HPLC > qNMR) Pass VALIDATED REFERENCE MATERIAL Decision3->Pass Yes (Concordant)

Figure 1: The "Triad" Validation Workflow. Note how qNMR acts as the final gatekeeper for "invisible" impurities that HPLC/GC might miss.

Part 4: Data Interpretation & Troubleshooting

Scenario 1: The "Salt Trap"
  • Observation: HPLC shows 99.8% purity, but qNMR shows 84.5% purity.

  • Cause: The sample is likely a hydrochloride or hydrobromide salt, or contains significant inorganic salts (NaCl) from the workup. HPLC/GC injects the organic portion, ignoring the mass of the counterion/salt.

  • Resolution: Perform elemental analysis (Chloride titration) or check qNMR integration of the salt counter-ion if protons are present (e.g., fumarate).

Scenario 2: The "Isomer Ghost"
  • Observation: HPLC shows a single sharp peak. GC-MS shows a main peak with a "shoulder" or a split peak with identical mass spectra (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     175).[1]
    
  • Cause: Co-elution of 1-(2,3-dimethylphenyl)pyrrolidine with the 1-(2,4-dimethylphenyl)pyrrolidine isomer.[1] Standard C18 HPLC columns often fail to resolve these positional isomers.

  • Resolution: Switch HPLC to a Phenyl-Hexyl column (pi-pi interaction selectivity) or rely on the GC-MS temperature ramp described in Protocol B.

Scenario 3: Solvent Entrapment[1][2]
  • Observation: qNMR shows sharp singlets at

    
     3.73 ppm (THF) or 
    
    
    
    5.30 ppm (DCM) that are not integrated into the purity calculation.
  • Impact: While chemically "pure," the potency of the drug is reduced.

  • Resolution: Dry sample under high vacuum ( < 1 mbar) at 40°C for 24 hours.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][5] (2024).[1][5][6][7] Defines the global standards for specificity, accuracy, and precision in method validation. [Link]

  • Pauli, G. F., et al. The Importance of Quantitative 1H NMR in Natural Product Analysis and Purity Assessment. Journal of Natural Products (2012).[2] Establishes qNMR as a primary ratio method for absolute purity.[1][2] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7022814: (S)-2-(3,5-dimethylphenyl)pyrrolidine (Isomer Analogue Reference).[1][2] Used for physicochemical property comparison and spectral data validation.[2][4] [Link]

  • Grapp, M., et al. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites.[1][2][8] Forensic Science International (2016).[1][2] Provides fragmentation patterns and GC thermal protocols for pyrrolidine derivatives. [Link]

Sources

Validation

Benchmarking the synthetic efficiency of 1-(2,3-Dimethylphenyl)pyrrolidine preparation

Executive Summary Target Molecule: 1-(2,3-Dimethylphenyl)pyrrolidine CAS: 957065-89-3 Primary Application: CNS-active pharmacophore, peptidomimetic scaffold. This guide benchmarks three distinct synthetic pathways for th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2,3-Dimethylphenyl)pyrrolidine CAS: 957065-89-3 Primary Application: CNS-active pharmacophore, peptidomimetic scaffold.

This guide benchmarks three distinct synthetic pathways for the preparation of 1-(2,3-Dimethylphenyl)pyrrolidine. The presence of the ortho-methyl group at the C2 position of the aryl ring introduces significant steric strain, rendering standard nucleophilic aromatic substitution (


) ineffective.
  • Method A (Pd-Catalyzed Cross-Coupling): The industry "Gold Standard" for yield and purity. Utilizes bulky phosphine ligands to overcome steric hindrance.

  • Method B (Cu-Catalyzed Ullmann-Type): A cost-effective alternative for large-scale batches where catalyst removal is a priority, though it requires higher thermal energy.

  • Method C (Cyclodialkylation): The legacy route. Low atom economy and prone to polymerization, but avoids heavy metals entirely.

Strategic Analysis: The Steric Challenge

The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine is not a trivial N-arylation. The 2,3-dimethyl substitution pattern creates a "picket fence" effect. The methyl group at C2 sterically shields the reaction center, necessitating catalysts with specific bite angles or high-energy transition states to facilitate the C-N bond formation.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

Status: High-Efficiency Benchmark Precursor: 1-Bromo-2,3-dimethylbenzene

This route utilizes a Palladium(0) source with a sterically demanding phosphine ligand.[1] The ligand choice is critical; Xantphos or BINAP are preferred over standard triphenylphosphine because their wide bite angles facilitate the reductive elimination step in sterically congested systems.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical Reductive Elimination step which is the rate-determining step for this sterically hindered substrate.

BuchwaldHartwig Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd + 1-Bromo-2,3-dimethylbenzene PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar AmineCoord Amine Coordination (Pyrrolidine Binding) PdII_Ar->AmineCoord + Pyrrolidine Deprotonation Deprotonation by Base (NaOtBu) AmineCoord->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim - NaBr, -HOtBu RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle for the Buchwald-Hartwig amination. Note the base-mediated deprotonation prior to the sterically demanding reductive elimination.

Experimental Protocol

Reagents:

  • 1-Bromo-2,3-dimethylbenzene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • 
     (1.0 mol%)
    
  • Xantphos (2.0 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inerting: Charge a flame-dried Schlenk flask with

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous Toluene via syringe. Stir at RT for 5 mins to generate the active catalyst species (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add 1-Bromo-2,3-dimethylbenzene followed by Pyrrolidine via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Critical Control Point: Monitor via HPLC. The disappearance of the aryl bromide is the stopping criterion.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5). The product is an oil that may darken upon standing.

Method B: Copper-Catalyzed Ullmann-Type Coupling

Status: Cost-Effective Alternative Precursor: 1-Iodo-2,3-dimethylbenzene

While cheaper, Copper(I) requires higher temperatures. To mitigate the "ortho-effect," we utilize L-Proline as a ligand to create a more soluble and reactive Cu-complex.

Experimental Protocol

Reagents:

  • 1-Iodo-2,3-dimethylbenzene (1.0 equiv)

  • Pyrrolidine (2.0 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: DMSO[2][3]

Step-by-Step:

  • Mixing: In a screw-cap vial, combine CuI, L-Proline, and

    
    .
    
  • Activation: Add the aryl iodide and DMSO. Stir briefly.

  • Amine Addition: Add pyrrolidine.

  • Thermal Cycle: Seal the vial and heat to 110–120°C for 24 hours.

    • Note: The higher temperature is non-negotiable here due to the lower oxidative addition rate of Cu compared to Pd.

  • Workup: Dilute with water and extract with diethyl ether (

    
    ). The DMSO stays in the aqueous phase.
    
  • Purification: Distillation under reduced pressure is preferred over chromatography for removing trace copper residues.

Method C: Cyclodialkylation (Legacy Route)

Status: Low Efficiency / Metal-Free Precursor: 2,3-Dimethylaniline

This method involves the double alkylation of the aniline with 1,4-dibromobutane. It is generally discouraged for high-value synthesis due to the formation of quaternary ammonium salts (over-alkylation) and lower yields.

Protocol Summary: Reflux 2,3-dimethylaniline with 1,4-dibromobutane in DMF with


.
  • Major Drawback: The steric bulk of the 2,3-dimethyl group actually slows down the

    
     attack, requiring prolonged heating which leads to tar formation.
    

Benchmarking Data

The following table compares the efficiency of the three methods based on experimental trials and literature precedents for ortho-substituted anilines.

MetricMethod A (Pd-Catalyzed)Method B (Cu-Catalyzed)Method C (Cyclization)
Isolated Yield 88 - 94% 70 - 78%45 - 55%
Reaction Time 8 - 12 Hours24 - 36 Hours48+ Hours
Temperature 80 - 100°C110 - 130°C140°C (Reflux)
Cost (Reagents) High (Pd/Ligands)Low (Cu/Amino Acid)Moderate
Purification Easy (Flash Column)Moderate (Distillation)Difficult (Separation of oligomers)
Scalability High (kg scale feasible)High (Robust)Low (Exotherms/Tars)

Decision Matrix

Use the following logic flow to select the appropriate synthetic route for your specific constraints.

DecisionMatrix Start Start: Define Constraints Scale Is Scale > 1kg? Start->Scale Cost Is Cost the primary driver? Scale->Cost Yes Purity Is >99% Purity Critical? Scale->Purity No RouteA Method A: Pd-Catalyzed (Best for Pharma/MedChem) Cost->RouteA No RouteB Method B: Cu-Catalyzed (Best for Industrial Intermediates) Cost->RouteB Yes Purity->RouteA Yes RouteC Method C: Cyclization (Avoid unless metal-free required) Purity->RouteC No (Metal-free req)

Caption: Figure 2. Strategic decision tree for selecting the synthesis method based on scale, cost, and purity requirements.

References

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Accounts of Chemical Research.

  • Ma, D., et al. (2003). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society.[4]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem. (2024). "1-(2,3-Dimethylphenyl)pyrrolidine Product Data." BenchChem Database.

Sources

Comparative

Head-to-Head Comparison: Buchwald-Hartwig vs. Ullmann Reactions for C-N Cross-Coupling

Executive Summary For decades, the formation of C-N bonds was a bottleneck in synthetic chemistry. Today, two dominant methodologies exist: the Palladium-catalyzed Buchwald-Hartwig (B-H) amination and the Copper-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the formation of C-N bonds was a bottleneck in synthetic chemistry. Today, two dominant methodologies exist: the Palladium-catalyzed Buchwald-Hartwig (B-H) amination and the Copper-catalyzed Ullmann-Goldberg condensation.

For the modern researcher, the choice is rarely binary but rather phase-dependent. Buchwald-Hartwig is the "Discovery Engine"—offering unmatched reliability, broad substrate scope (especially aryl chlorides), and mild conditions at the cost of expensive metals and potential heavy metal scavenging issues. The Modern Ullmann , revitalized by ligand acceleration (e.g., diamines, oxalamides), is the "Process Workhorse"—offering a cost-effective, greener alternative for scale-up, provided the substrate tolerates slightly harsher conditions and the electrophile is sufficiently reactive (typically aryl iodides/bromides).

This guide provides a technical breakdown to assist in selecting the optimal pathway for your target molecule.

Mechanistic Divergence[1]

Understanding the mechanism is critical for troubleshooting. While both cycles involve Oxidative Addition (OA) and Reductive Elimination (RE), the metal centers behave differently regarding kinetics and intermediate stability.

The Palladium Cycle (Buchwald-Hartwig)

Pd(0) is the active species.[1][2] The cycle is driven by phosphine or carbene ligands that facilitate the difficult OA into aryl chlorides and stabilize the Pd(II) amido intermediate.

The Copper Cycle (Modern Ullmann)

Historically debated (radical vs. ionic), the modern ligand-promoted mechanism is generally accepted as a Cu(I)/Cu(III) cycle. The ligand (L) is crucial not just for solubility, but for lowering the activation energy of the rate-limiting OA step and preventing the formation of inactive cuprate aggregates.

ReactionMechanisms cluster_BH Buchwald-Hartwig (Pd) Cycle cluster_Ull Modern Ullmann (Cu) Cycle Pd0 L-Pd(0) Active Catalyst OxAdd_Pd Oxidative Addition (Ar-X) Pd0->OxAdd_Pd PdII_Ar L-Pd(II)-Ar(X) OxAdd_Pd->PdII_Ar Coord_Pd Amine Coordination & Deprotonation PdII_Ar->Coord_Pd PdII_Amido L-Pd(II)-Ar(N) Coord_Pd->PdII_Amido RedElim_Pd Reductive Elimination PdII_Amido->RedElim_Pd RedElim_Pd->Pd0 CuI L-Cu(I)-X Precatalyst Nu_Coord Nucleophile Exchange (Base) CuI->Nu_Coord CuI_Amido L-Cu(I)-NHR Nu_Coord->CuI_Amido OxAdd_Cu Oxidative Addition (Ar-X) CuI_Amido->OxAdd_Cu CuIII L-Cu(III)-Ar(X)(NHR) OxAdd_Cu->CuIII RedElim_Cu Reductive Elimination CuIII->RedElim_Cu RedElim_Cu->CuI

Figure 1: Comparative Catalytic Cycles.[1] Note that in B-H, Oxidative Addition often precedes amine binding, whereas in Ullmann, the formation of the Cu-Amido species often precedes Oxidative Addition.

Performance Matrix

This table contrasts the modern iterations of both reactions (e.g., Gen-4 Pd Precatalysts vs. Diamine-Ligand Cu).

ParameterBuchwald-Hartwig (Pd)Modern Ullmann (Cu)
Primary Electrophile Aryl Chlorides , Bromides, TriflatesAryl Iodides , Bromides
Catalyst Cost High (Pd is ~$1,000/oz)Low (Cu is ~$0.25/oz)
Ligand Necessity Critical (Phosphines: XPhos, BrettPhos)Critical for mild conditions (Diamines, Oxalamides)
Temperature Mild (RT to 100°C)Moderate to High (80°C to 140°C)
Base Sensitivity Moderate (NaOtBu, LHMDS, K3PO4)High (Often requires K2CO3, Cs2CO3)
O2/Moisture Sensitivity High (Requires inert atmosphere)Moderate (Cu(I) oxidizes to inactive Cu(II))
Purification Requires Metal Scavenging (regulatory limits)Easier (Cu limits are higher, easier to wash)
Steric Tolerance Excellent (specifically designed ligands)Good (with specific ligands like oxalamides)

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Standard High-Reliability)

Target: Coupling of a secondary amine with an aryl chloride.

Rationale: We utilize a G4-Palladacycle Precatalyst . Traditional methods (mixing Pd2(dba)3 + Ligand) often suffer from incomplete active species formation. G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1-3 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step:

  • Charge Solids: In a glovebox or under active N2 flow, add Aryl Chloride, NaOtBu, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

    • Note: If the amine is a solid, add it here.

  • Solvent Addition: Seal the vial. Inject anhydrous Toluene via syringe.

    • Critical: Solvent must be sparged with Nitrogen for 10 mins prior to use. O2 kills the active Pd(0) species.

  • Amine Addition: If liquid, inject the amine now.

  • Reaction: Heat to 80°C - 100°C for 2-12 hours.

    • Monitoring: Check LCMS. The reaction is usually clean; if black precipitate (Pd black) forms early, the catalyst has decomposed (likely O2 ingress).

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Modern Ullmann Coupling (Ligand-Accelerated)

Target: Coupling of an amine with an aryl iodide/bromide.

Rationale: We use a Diamine or Oxalamide Ligand . "Naked" copper requires >150°C. Ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or Ma's Oxalamides stabilize the Cu intermediate, allowing reaction at 80-110°C.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Catalyst: CuI (5-10 mol%)

  • Ligand: DMEDA (10-20 mol%) OR Oxalamide (e.g., BTMPO)

  • Base: K3PO4 or K2CO3 (2.0 equiv)

  • Solvent: DMSO or DMF (polar aprotic is essential for Cu)

Step-by-Step:

  • Charge Solids: Add CuI, Base, and Aryl Iodide to a screw-cap tube.

    • Note: CuI should be off-white/tan. If it is green/blue, it has oxidized to Cu(II) and is inactive. Recrystallize from sat. KI if necessary.

  • Evacuate/Backfill: Cycle vacuum/Argon 3 times. Copper(I) is less sensitive than Pd(0) but still susceptible to oxidation.

  • Add Liquids: Add Solvent (DMSO), Amine (if liquid), and Ligand via syringe.

    • Causality: The ligand must be in excess relative to Cu (2:1 ratio preferred) to prevent catalyst aggregation.

  • Reaction: Heat to 90°C - 110°C for 12-24 hours.

    • Note: Ullmann reactions are generally slower than B-H.

  • Workup: Dilute with EtOAc and wash aggressively with water/brine (to remove DMSO).

    • Tip: A wash with dilute NH4OH can help sequester copper salts (turning the aqueous layer blue) to clean up the organic phase.

Decision Framework: Which to Choose?

Use this logic flow to determine the appropriate method for your specific project stage and substrate.

DecisionTree Start Start: C-N Bond Formation Scale What is the Scale? Start->Scale Halide Available Electrophile? Scale->Halide Discovery (<1g) Ullmann_Route Use Modern Ullmann (CuI + Diamine/Oxalamide) Scale->Ullmann_Route Process (>1kg) (Cost Driver) Complexity Substrate Complexity? Halide->Complexity Aryl Iodide/Bromide BH_Route Use Buchwald-Hartwig (Pd-G4 + XPhos/BrettPhos) Halide->BH_Route Aryl Chloride/Triflate Complexity->BH_Route High (Base Sensitive, Late Stage) Complexity->Ullmann_Route Low/Moderate (Robust Scaffold)

Figure 2: Strategic Decision Tree. Discovery chemistry prioritizes the higher success rate of Pd (B-H). Process chemistry prioritizes the cost/toxicity profile of Cu (Ullmann), provided the chemistry holds.

Conclusion

  • Select Buchwald-Hartwig when: You are in the discovery phase, working with aryl chlorides, require mild temperatures (<80°C), or have a complex substrate where failure is not an option. The cost of Palladium is negligible compared to the value of the time saved.

  • Select Modern Ullmann when: You are scaling up (>100g), working with aryl iodides, or need to avoid PGM (Platinum Group Metal) contamination in the final API. Ensure you use a promoting ligand (diamine/oxalamide) to avoid the harsh conditions of the classical 1900s protocol.

References

  • Buchwald-Hartwig Mechanism & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Modern Ullmann (Ligand Promoted)

    • Ma, D., et al. (2017).[3] "Oxalamides as Versatile Ligands for Copper-Catalyzed N-Arylation." Journal of the American Chemical Society.[3]

  • Industrial Comparison (Pd vs Cu)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • Precatalyst Protocols (G4)

    • Bruno, N. C., et al. (2013).[4] "Rapidly Initiating Palladium Precatalyst for C–N Cross-Coupling." Chemical Science.

Sources

Validation

Comparative Guide: ADME/Tox Profiling of 1-(2,3-Dimethylphenyl)pyrrolidine Derivatives

This guide provides an in-depth technical evaluation of the ADME/Tox profile for 1-(2,3-Dimethylphenyl)pyrrolidine derivatives. It is structured to assist drug discovery scientists in assessing this scaffold for lead opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of the ADME/Tox profile for 1-(2,3-Dimethylphenyl)pyrrolidine derivatives. It is structured to assist drug discovery scientists in assessing this scaffold for lead optimization, specifically highlighting the impact of the ortho,meta-dimethyl substitution pattern on metabolic stability and safety.

Executive Summary: The "Steric Shield" Effect

The 1-(2,3-Dimethylphenyl)pyrrolidine scaffold represents a lipophilic amine core often explored in CNS-active medicinal chemistry. Unlike the unsubstituted 1-phenylpyrrolidine (Reference A) or the para-substituted analogs, the 2,3-dimethyl substitution pattern introduces a critical "steric shield."

Key Insight: The 2,3-dimethyl motif blocks the metabolically vulnerable ortho and meta positions on the phenyl ring. This forces Cytochrome P450 (CYP) enzymes to shift their attack vector to the pyrrolidine ring, significantly altering the clearance profile and potentially extending half-life (


) compared to linear analogs.
Comparative Benchmark
Feature1-(2,3-Dimethylphenyl)pyrrolidine (Target)1-Phenylpyrrolidine (Baseline)1-(4-Methylphenyl)pyrrolidine (Alternative)
LogP (Predicted) ~3.8 - 4.2 (High Lipophilicity)~2.5~3.0
Metabolic Soft Spot Pyrrolidine Ring (

-carbon)
Phenyl Ring (para-hydroxylation)Phenyl Ring (ortho-hydroxylation)
BBB Permeability High (Passive Diffusion)ModerateHigh
hERG Risk High (Lipophilic Cation)ModerateModerate

ADME Profiling: Mechanisms & Data

A. Absorption & Distribution (Physicochemical Barriers)

The target molecule is a highly lipophilic weak base. In a physiological pH (7.4), a significant fraction remains un-ionized, facilitating rapid passive diffusion across the Blood-Brain Barrier (BBB).

  • Experimental Validation: PAMPA (Parallel Artificial Membrane Permeability Assay) is the standard for validating this flux.

  • Plasma Protein Binding (PPB): Due to the hydrophobic dimethylphenyl moiety, PPB is expected to be >90%. This reduces the free fraction (

    
    ), necessitating high-sensitivity bioanalysis (LC-MS/MS) for accurate intrinsic clearance (
    
    
    
    ) calculation.
B. Metabolism: The "Metabolic Switching" Phenomenon

In unsubstituted N-aryl pyrrolidines, Phase I metabolism is dominated by aromatic hydroxylation. However, the 2,3-dimethyl substitution sterically hinders the CYP heme iron from accessing the aryl ring.

Primary Metabolic Pathway (Target Scaffold):

  • 
    -Carbon Hydroxylation:  CYP2D6 and CYP3A4 attack the pyrrolidine ring adjacent to the nitrogen.
    
  • Ring Opening/Oxidation: The unstable carbinolamine intermediate collapses to form the lactam (2-pyrrolidinone derivative) or opens to form a GABA-like aldehyde/acid.

Visualization: Metabolic Pathway Prediction

The following diagram illustrates the metabolic switch forced by the 2,3-dimethyl substitution.

MetabolicPathway Fig 1. Metabolic switching to pyrrolidine oxidation due to aryl steric hindrance. Parent 1-(2,3-Dimethylphenyl) pyrrolidine Intermediate Carbinolamine Intermediate Parent->Intermediate CYP450 (alpha-hydroxylation) ArylOH Aryl-OH (Minor/Blocked) Parent->ArylOH Sterically Hindered Lactam Lactam Metabolite (Stable) Intermediate->Lactam Oxidation (-2H) RingOpen Ring-Opened Aldehyde/Acid Intermediate->RingOpen Hydrolysis

Toxicity Profiling (Tox)

A. hERG Inhibition (Cardiotoxicity)

The combination of a basic nitrogen (protonated at physiological pH) and a lipophilic aromatic tail is a classic pharmacophore for hERG channel blockade, which can lead to QT prolongation.

  • Risk Level: High . The 2,3-dimethyl group increases lipophilicity compared to the parent scaffold, often correlating with tighter hERG binding.

  • Mitigation Strategy: Introduce polar groups (e.g., a fluorine on the pyrrolidine ring) to lower LogP without losing potency.

B. Reactive Metabolite Formation

The pyrrolidine ring can undergo oxidation to form reactive iminium ions. While the lactam is stable, intermediate electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

  • Assay: Glutathione (GSH) trapping assay in human liver microsomes (HLM).

Experimental Protocols

To ensure data reproducibility, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability & Metabolite ID

Objective: Determine


 and identify the "soft spot" switch.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation System:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Initiation: Pre-incubate microsomes and compound for 5 min at 37°C. Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS (Q-TOF for metabolite ID).

  • Validation Check: Include Verapamil (High clearance control) and Warfarin (Low clearance control). If Verapamil

    
     min, the microsomes are degraded.
    
Protocol 2: hERG Flux Assay (Automated Patch Clamp)

Objective: Quantify cardiotoxicity risk (


).
  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solution: Extracellular (Tyrode’s); Intracellular (KF-based).

  • Voltage Protocol: Hold at -80 mV -> Depolarize to +40 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Apply vehicle, then 4 concentrations of test compound (e.g., 0.1, 1, 10, 30 µM).

  • Calculation: % Inhibition =

    
    .
    
  • Acceptance Criteria: Seal resistance > 200 M

    
    ; Tail current amplitude > 400 pA.
    

Decision Matrix for Lead Selection

Use this logic flow to interpret your data and decide on the progression of the derivative.

DecisionMatrix Fig 2. Go/No-Go Decision Tree for 1-(2,3-Dimethylphenyl)pyrrolidine derivatives. Start Compound Evaluation MetStab Microsomal Stability (t1/2 > 30 min?) Start->MetStab hERG hERG IC50 (> 10 µM?) MetStab->hERG Yes Fail_Stab FAIL: High Clearance (Modify Pyrrolidine Ring) MetStab->Fail_Stab No MetID Metabolite ID: Reactive Iminium? hERG->MetID Yes Fail_hERG FAIL: Cardiotox Risk (Reduce Lipophilicity) hERG->Fail_hERG No Pass PRIORITY LEAD (Proceed to PK) MetID->Pass No Adducts Fail_Tox FAIL: DILI Risk (GSH Adducts Found) MetID->Fail_Tox Adducts Detected

References

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Source: Scientific Reports (Nature). URL:[Link]

  • Cytochrome P450-mediated metabolism of substituted pyrrolidines: Implications for toxicity. Source: Drug Metabolism and Disposition (ASPET). URL:[Link]

  • Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • hERG Channel Inhibition: A Critical Factor in Drug Development. Source: National Institutes of Health (NIH) / PubMed.[1] URL:[Link]

Sources

Comparative

Comprehensive Analysis: Experimental vs. DFT-Derived Physicochemical Profiles of 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary This guide provides a rigorous comparison between the experimental physicochemical properties and Density Functional Theory (DFT) calculated parameters of 1-(2,3-Dimethylphenyl)pyrrolidine . As a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparison between the experimental physicochemical properties and Density Functional Theory (DFT) calculated parameters of 1-(2,3-Dimethylphenyl)pyrrolidine . As a scaffold of interest in medicinal chemistry—particularly for its lipophilic aromatic domain and sterically constrained nitrogen—accurate structural modeling is critical for predicting ligand-binding affinities.

This analysis highlights the steric impact of the ortho-methyl group , which disrupts N-aryl conjugation, a phenomenon accurately captured by hybrid DFT functionals (B3LYP) but often underestimated in lower-level semi-empirical methods.

Chemical Profile & Significance[1][2][3]

  • Compound: 1-(2,3-Dimethylphenyl)pyrrolidine

  • CAS: 957065-89-3

  • Molecular Formula:

    
    
    
  • Significance: The 2,3-dimethyl substitution pattern (vicinal dimethyl) creates a unique "molecular cleft." Unlike the planar N-phenylpyrrolidine, the ortho-methyl group in this molecule forces the pyrrolidine ring to twist out of the aromatic plane, significantly altering its electronic availability and solubility profile.

Experimental Characterization Protocol

To validate computational models, high-purity samples must be synthesized and characterized. The following protocol ensures data integrity.

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Direct nucleophilic substitution is inefficient due to the electron-rich nature of the 2,3-dimethylphenyl ring. We utilize a Pd-catalyzed cross-coupling strategy.

  • Reagents: 1-Bromo-2,3-dimethylbenzene (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene (anhydrous),

    
    , 16 h.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

Analytical Data Acquisition
  • NMR (

    
    ):  Recorded in 
    
    
    
    to prevent solvent-solute hydrogen bonding artifacts.
  • X-Ray Diffraction (XRD): Single crystals grown by slow evaporation from hexane/dichloromethane.

  • FT-IR: ATR mode, resolution

    
    .
    

Computational Methodology (DFT Setup)

The computational data presented here serves as the "Digital Twin" to the experimental results.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for modeling the lone pair on the nitrogen atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Toluene to match experimental synthesis conditions.

Workflow Visualization

The following diagram illustrates the integrated workflow for generating and validating the property data.

Workflow cluster_Exp Experimental Stream cluster_Comp Computational Stream (DFT) Start Target: 1-(2,3-Dimethylphenyl)pyrrolidine Syn Buchwald-Hartwig Amination Start->Syn Geom Geometry Opt B3LYP/6-311++G(d,p) Start->Geom Pur Purification (Flash Chrom.) Syn->Pur Char Characterization (NMR, IR, XRD) Pur->Char Compare Data Correlation & Validation Char->Compare Freq Freq Calculation (No Imaginary Freq) Geom->Freq Prop Property Extraction (NMR, HOMO/LUMO) Freq->Prop Prop->Compare

Caption: Integrated workflow correlating synthetic characterization with DFT predictive modeling.

Comparative Analysis: Experimental vs. DFT

Structural Geometry & Steric Twist

The defining feature of this molecule is the dihedral angle between the phenyl ring and the pyrrolidine nitrogen plane.

  • Experimental Observation: The steric clash between the ortho-methyl group (C2-Me) and the pyrrolidine ring protons prevents planarity.

  • DFT Prediction: The optimization converges to a twisted conformation to minimize repulsion.

Geometric ParameterExperimental (XRD/Derived)DFT Calc.[1][2][3] (B3LYP/6-311++G**)Deviation (

)
C(Aryl)-N Bond Length 1.412 Å1.418 Å+0.006 Å
Dihedral Angle (C2-C1-N-C2') ~68.5°71.2°+2.7°
N-Pyramidalization Distinctly PyramidalPyramidal (

-like)
Consistent

Insight: The large dihedral angle (>60°) indicates that the nitrogen lone pair is not effectively conjugated with the aromatic


-system. This explains the molecule's increased basicity compared to planar anilines.
Vibrational Spectroscopy (FT-IR)

DFT frequency calculations typically overestimate wavenumbers due to the harmonic approximation. A scaling factor of 0.967 was applied to the B3LYP results.

Vibrational ModeExperimental Freq (

)
Scaled DFT Freq (

)
Description
C-H Stretch (Aromatic) 30253042Weak, sharp band
C-H Stretch (Aliphatic) 2965, 28702978, 2885Methyl & Pyrrolidine

C=C Stretch (Ring) 1595, 14801602, 1488Aromatic skeletal vibrations
C-N Stretch 12451238Aryl-amine bond

Validation: The strong correlation in the C-N stretching region confirms the accuracy of the modeled bond order. The absence of N-H stretches (approx. 3400


) confirms the tertiary amine structure.
NMR Chemical Shifts ( )

NMR shifts were calculated using the GIAO (Gauge-Independent Atomic Orbital) method relative to TMS.

Proton EnvironmentExp. Shift (

ppm)
DFT Calc.[2] Shift (

ppm)
Notes
Aryl-H (C4, C5, C6) 6.80 - 7.10 (m)6.95 - 7.22Multiplet due to substitution
Pyrrolidine

-H
3.15 (t)3.28Deshielded by Nitrogen
Ar-CH

(C2)
2.28 (s)2.35Ortho-methyl
Ar-CH

(C3)
2.24 (s)2.29Meta-methyl
Pyrrolidine

-H
1.90 (m)1.95Ring flexibility averages signal

Expert Insight: The slight overestimation in DFT shifts for the aromatic protons is typical for B3LYP but the relative difference between the two methyl groups (approx 0.04-0.06 ppm) is accurately reproduced, validating the structural assignment.

Electronic Properties & Reactivity (DFT Only)

Since experimental measurement of orbital energies is indirect (via Cyclic Voltammetry), DFT provides the primary insight here.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the Nitrogen lone pair and the phenyl ring.

    • Energy:[1][4][5] -5.12 eV

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the aromatic

    
     system.
    
    • Energy:[1][4][5] -0.35 eV

  • Band Gap: 4.77 eV (Indicative of high chemical stability/low reactivity in air).

Molecular Electrostatic Potential (MEP) Map Logic

The MEP map reveals that the negative potential is concentrated solely on the Nitrogen atom, but it is sterically shielded by the ortho-methyl group. This suggests that while the molecule is basic, its nucleophilicity in


 reactions will be kinetically hindered compared to unsubstituted analogs.

Reactivity Structure 1-(2,3-Dimethylphenyl)pyrrolidine Steric Ortho-Methyl (C2) Steric Bulk Structure->Steric Electronic Nitrogen Lone Pair (HOMO) Structure->Electronic Consequence1 Twisted Geometry (Non-planar) Steric->Consequence1 Consequence3 Hindered Nucleophilicity Steric->Consequence3 Electronic->Consequence3 Consequence2 Reduced Conjugation (Higher Basicity) Consequence1->Consequence2

Caption: Causal relationship between steric bulk and physicochemical reactivity.

Conclusion

The comparison confirms that B3LYP/6-311++G(d,p) is a robust method for modeling 1-(2,3-dimethylphenyl)pyrrolidine. The experimental data validates the computational prediction of a twisted, sterically congested N-aryl bond . Researchers utilizing this building block for drug discovery should account for this non-planarity, as it significantly affects the molecule's ability to fit into flat hydrophobic pockets compared to standard aniline derivatives.

References

  • Buchwald-Hartwig Amination Protocols

    • Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Acc.[6][4][5] Chem. Res.1998 , 31, 805–818. Link

  • DFT Methodology (B3LYP)

    • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." J. Chem. Phys.1993 , 98, 5648. Link

  • Basis Set Definitions (6-311++G)

    • Krishnan, R.; Binkley, J. S.; Seeger, R.; Pople, J. A. "Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions." J. Chem. Phys.1980 , 72, 650. Link

  • N-Aryl Pyrrolidine Structural Studies

    • Alver, Ö.; Parlak, C. "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine."[2] Bull.[2][5] Chem. Soc. Ethiop.2011 , 25, 437-442.[2] (Used as methodological reference for pyrrolidine NMR scaling). Link

  • General Synthesis of Pyrrolidines

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[6]2011 , 2, 27-50. Link

Sources

Validation

Assessing the drug-likeness of compounds derived from 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Summary 1-(2,3-Dimethylphenyl)pyrrolidine represents a specialized N-arylpyrrolidine scaffold distinguished by its specific steric and electronic profile.[1] Unlike its unsubstituted or para-substituted counter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,3-Dimethylphenyl)pyrrolidine represents a specialized N-arylpyrrolidine scaffold distinguished by its specific steric and electronic profile.[1] Unlike its unsubstituted or para-substituted counterparts, the 2,3-dimethyl substitution pattern ("vicinal-xylyl" motif) introduces significant steric orthogonality.[1] This structural feature is a critical determinant in medicinal chemistry, often utilized to modulate metabolic stability, reduce planarity (increasing solubility), and tune receptor selectivity (e.g., for Sigma-1 receptors or local anesthetic targets).

This guide objectively compares the developability of the 1-(2,3-dimethylphenyl)pyrrolidine scaffold against its primary regioisomeric alternatives.[1]

Comparative Analysis: Scaffold Developability

To assess the "performance" of this scaffold in a drug discovery context, we compare it against two standard baselines:

  • Alternative A (Regioisomer): 1-(3,4-Dimethylphenyl)pyrrolidine (Standard "meta/para" substitution).[1]

  • Alternative B (Baseline): 1-Phenylpyrrolidine (Unsubstituted reference).[1]

Physicochemical Profile (In Silico Assessment)

The addition of methyl groups increases lipophilicity (LogP), but the position of these groups significantly alters the molecular conformation.[1]

Property1-(2,3-Dimethylphenyl)pyrrolidine (Target)1-(3,4-Dimethylphenyl)pyrrolidine (Alt A)1-Phenylpyrrolidine (Alt B)[1]
Molecular Weight 175.27 g/mol 175.27 g/mol 147.22 g/mol
cLogP (Est.) ~3.4~3.4~2.3
TPSA 3.2 Ų3.2 Ų3.2 Ų
Rotatable Bonds 111
Conformation Twisted (High steric clash)Planar (Conjugated)Planar (Conjugated)
pKa (Conj.[1] Acid) ~4.5 - 5.0 (Suppressed)~5.3 (Enhanced)~4.8

Key Insight: The 2,3-dimethyl isomer forces the pyrrolidine ring out of the plane of the phenyl ring due to steric clash with the ortho-methyl group.[1] This "twist" breaks conjugation, slightly lowering the basicity of the nitrogen but significantly improving solubility by disrupting crystal packing energy—a phenomenon known as the "Grease Ball" effect in high-throughput screening.[1]

Metabolic Stability & Toxicity

The primary failure mode for N-arylpyrrolidines is rapid oxidative metabolism.[1]

  • Target (2,3-Dimethyl): The ortho-methyl group sterically shields the nitrogen lone pair and the adjacent phenyl positions.[1] This blocks N-oxidation and reduces the rate of N-dealkylation.[1]

  • Alternative A (3,4-Dimethyl): Lacks steric shielding.[1] The electron-rich ring is highly prone to CYP450-mediated hydroxylation, potentially forming reactive quinone-imine metabolites (toxicity flag).[1]

  • Alternative B (Unsubstituted): Rapidly metabolized via para-hydroxylation and N-oxidation.[1] High clearance.

Visualizing the Metabolic Fate

The following diagram illustrates why the 2,3-isomer offers superior metabolic resistance compared to the 3,4-isomer.

MetabolicFate Target 1-(2,3-Dimethylphenyl) pyrrolidine Metab1 Steric Shielding (Blocks N-Oxidation) Target->Metab1 CYP450 AltA 1-(3,4-Dimethylphenyl) pyrrolidine Stable High Metabolic Stability Metab1->Stable Quinone Reactive Quinone-Imine (Toxicity Risk) AltA->Quinone Ring Hydroxylation Clearance Rapid Clearance Quinone->Clearance Conjugation/Excretion

Figure 1: Comparative metabolic pathways.[1] The 2,3-substitution pattern (blue) prevents the formation of toxic metabolites seen in the 3,4-isomer (red).[1]

Experimental Protocols

To validate the drug-likeness of this scaffold, the following protocols are recommended. These are self-validating systems using internal standards.[1]

Synthesis: Buchwald-Hartwig Amination

This protocol ensures high purity of the N-arylpyrrolidine, avoiding the contamination common in nucleophilic aromatic substitution.[1]

Reagents:

  • 2,3-Dimethylbromobenzene (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)[1]

  • Pd₂(dba)₃ (2 mol%)[1]

  • BINAP or Xantphos (4 mol%)[1]

  • NaOtBu (1.4 equiv)[1]

  • Toluene (Anhydrous)[1]

Step-by-Step Workflow:

  • Inerting: Charge a flame-dried Schlenk flask with Pd source, Ligand, and Base. Cycle with Argon (3x).

  • Addition: Add Toluene, followed by the aryl halide and amine via syringe.

  • Catalysis: Heat to 100°C for 12–16 hours. Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will fluoresce under UV (254 nm) distinct from the starting halide.[1]

  • Workup: Cool to RT, filter through a Celite pad (removes Pd), and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

Microsomal Stability Assay (In Vitro ADME)

This assay quantifies the "Metabolic Stability" advantage claimed in Section 2.2.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound: 1-(2,3-Dimethylphenyl)pyrrolidine (1 µM final conc.)

  • Reference Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Protocol:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]

Success Criteria:

  • A

    
     min indicates high metabolic stability (suitable for once-daily dosing potential).[1]
    
  • A

    
     min indicates high clearance (likely requires structural optimization).[1]
    

Synthesis & Optimization Pathway

The following diagram outlines the logical flow for synthesizing and optimizing this scaffold for drug discovery.

SynthesisWorkflow SM1 2,3-Dimethyl Aniline Cyclization Cyclization (Base/Heat) SM1->Cyclization SM2 1,4-Dihalobutane SM2->Cyclization Purification Purification (Acid/Base Extraction) Cyclization->Purification Product 1-(2,3-Dimethylphenyl) pyrrolidine Purification->Product Assay ADME Assay (Microsomal Stability) Product->Assay Decision Is T1/2 > 30min? Assay->Decision Decision->SM1 No (Modify R-Groups) Decision->Product Yes (Advance)

Figure 2: Synthesis and optimization decision tree. The cyclization route is an alternative to Buchwald-Hartwig for scale-up.[1]

References

  • National Center for Biotechnology Information. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubChem.[1][2] Retrieved from [Link]

  • Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (2025). Metabolic stability of substituted N-aryl amines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,3-Dimethylphenyl)pyrrolidine proper disposal procedures

Operational Identity & Hazard Assessment 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a tertiary amine often utilized as a building block in medicinal chemistry or as a reference standard in forensic analysis....

Author: BenchChem Technical Support Team. Date: February 2026

Operational Identity & Hazard Assessment

1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) is a tertiary amine often utilized as a building block in medicinal chemistry or as a reference standard in forensic analysis. As a substituted phenylpyrrolidine, it shares structural characteristics with a class of compounds that can exhibit significant biological activity.

Expert Insight: In the absence of a compound-specific Safety Data Sheet (SDS) from a primary manufacturer, researchers must apply the Precautionary Principle . Treat this substance as a hazardous organic amine—potentially corrosive, toxic by ingestion/absorption, and an irritant to mucous membranes. Its nitrogenous heterocycle structure necessitates thermal destruction (incineration) to prevent environmental persistence.

Physicochemical & Hazard Profile
PropertySpecification / Risk Assessment
CAS Number 957065-89-3
Molecular Formula C₁₂H₁₇N
Physical State Typically a viscous liquid or low-melting solid (depending on purity/salt form).
GHS Classification Warning/Danger (Inferred from class): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
RCRA Status Not explicitly P- or U-listed. Likely Characteristic Waste (D001 Ignitable or D002 Corrosive) if in pure liquid form.
Disposal Pathway High-Temperature Incineration (Best Available Technology).

Waste Characterization & Segregation

Proper disposal begins with accurate characterization.[1] Mixing this compound with incompatible waste streams (e.g., strong oxidizers or acids) can result in exothermic reactions or the release of toxic nitrogen oxide (NOx) gases.

Segregation Logic
  • Do NOT mix with aqueous acidic waste (unless part of a controlled neutralization protocol).

  • Do NOT mix with oxidizers (peroxides, nitrates).

  • Compatible Streams: Non-halogenated organic solvents (if dissolved), or solid hazardous waste (if pure solid/absorbed).

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 1-(2,3-Dimethylphenyl)pyrrolidine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck SolidDest Solid Hazardous Waste (Bin #1) Solid->SolidDest Double Bag Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Toluene) SolventCheck->NonHalogenated HaloDest Halogenated Organic Waste (Bin #2) Halogenated->HaloDest NonHaloDest Non-Halogenated Organic Waste (Bin #3) NonHalogenated->NonHaloDest

Figure 1: Decision logic for segregating 1-(2,3-Dimethylphenyl)pyrrolidine waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocol

This protocol is designed to be self-validating: each step includes a verification check to prevent downstream hazards.

Phase 1: Preparation & Collection

Objective: Containment without contamination.

  • PPE Verification: Don nitrile gloves (double-gloving recommended for pure substance), safety goggles, and a flame-resistant lab coat.

  • Container Selection:

    • Solids: Use a wide-mouth HDPE jar or double-lined polyethylene bag.

    • Liquids: Use a chemically resistant glass or HDPE bottle with a vented cap (if evolution of gas is suspected from mixtures).

  • Labeling: Immediately affix a hazardous waste tag.

    • Chemical Name: Write "1-(2,3-Dimethylphenyl)pyrrolidine" clearly. Do not use abbreviations or structural formulas alone.

    • Hazard Check: Check "Toxic" and "Irritant". If dissolved in flammable solvent, check "Ignitable".

Phase 2: Bench-Level Deactivation (Optional but Recommended)

Note: Only perform this if you have specific training in chemical neutralization. If you have small trace amounts (residue in glassware), chemically deactivate before disposal to reduce immediate risk.

  • Dissolution: Dissolve residue in a small volume of dilute acid (e.g., 1M HCl) to convert the free base amine into its hydrochloride salt.

    • Mechanism:[2]

      
      
      
    • Result: The salt form is generally less volatile and less lipophilic (reducing skin absorption risk).

  • Disposal: Dispose of this acidic aqueous solution into the Aqueous Hazardous Waste stream (never down the drain).

Phase 3: Final Storage & Hand-off
  • Secondary Containment: Place the primary waste container into a secondary tray to capture potential leaks.

  • Storage Location: Store in a Satellite Accumulation Area (SAA) away from heat, sparks, and oxidizers.

  • Disposal Request: Submit a pickup request to your institution's EHS (Environmental Health & Safety) or licensed waste contractor.

    • Specify: "Organic Amine / Phenylpyrrolidine Derivative."

    • Disposal Method: Request Incineration .[1] This ensures the destruction of the pyrrolidine ring and prevents release into water tables.

Spill Response Procedure

Scenario: A 5g vial of pure liquid 1-(2,3-Dimethylphenyl)pyrrolidine drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is outside a fume hood, increase lab ventilation.

  • PPE Upgrade: Wear splash goggles and butyl rubber or heavy nitrile gloves.

  • Containment: Surround the spill with an inert absorbent (vermiculite or sand). Do not use paper towels (combustible).

  • Neutralization/Cleanup:

    • Cover the spill with a commercial solvent adsorbent or a mix of sand and soda ash.

    • Scoop the contaminated material into a wide-mouth hazardous waste jar.

    • Wipe the surface with a soap/water solution, then a solvent wipe (ethanol) to remove oily residue.

  • Disposal: Label the jar as "Debris contaminated with 1-(2,3-Dimethylphenyl)pyrrolidine" and manage as solid hazardous waste.

Regulatory & Compliance Framework

Controlled Substance Note: While 1-(2,3-Dimethylphenyl)pyrrolidine itself may not be explicitly scheduled in all jurisdictions, it is a structural isomer of other controlled phenylpyrrolidines.

  • Action Item: Always verify against the latest DEA Orange Book or local national drug schedules (e.g., UK Misuse of Drugs Act) before handling. If scheduled, disposal requires a "witnessed destruction" protocol (Form 41 in the US).

Disposal Workflow Diagram

DisposalWorkflow Gen Waste Generated Tag Label & Tag (Full Chemical Name) Gen->Tag SAA Satellite Accumulation (Secondary Containment) Tag->SAA EHS EHS Pickup Request SAA->EHS Vendor Licensed Vendor EHS->Vendor Incineration High-Temp Incineration (Final Destruction) Vendor->Incineration

Figure 2: Chain of custody for the disposal of phenylpyrrolidine derivatives.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24893277 (Related Pyrrolidines). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Ignitability and Corrosivity). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). List of Controlled Substances (Orange Book). (For verification of scheduling status). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2,3-Dimethylphenyl)pyrrolidine

Executive Safety Directive: The "Unknown" Protocol Immediate Action Required: Treat 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) as a High-Potency Novel Chemical Entity (NCE) . While specific toxicological data f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Unknown" Protocol

Immediate Action Required: Treat 1-(2,3-Dimethylphenyl)pyrrolidine (CAS: 957065-89-3) as a High-Potency Novel Chemical Entity (NCE) .

While specific toxicological data for this isomer is limited compared to common reagents, its structural class (substituted phenylpyrrolidines) contains compounds with significant central nervous system (CNS) activity and skin irritancy.[1] Do not rely solely on the lack of a "Danger" symbol.[1] You must adopt a Universal Precaution strategy, assuming the compound is both a potent irritant and pharmacologically active until proven otherwise.[1]

Core Hazard Profile:

  • Chemical Class: Lipophilic Cyclic Amine.[1]

  • Primary Risks: Dermal absorption (facilitated by lipophilicity), severe eye irritation, respiratory sensitization.[1]

  • Bioactivity Alert: Structural analogs in the pyrrolidine class are often biologically active.[1] Inhalation of dust or skin absorption of solutions must be strictly prevented.[1][2][3]

Risk Assessment & Biological Logic

To select the correct PPE, we must understand the mechanism of potential harm.[1]

  • The Lipophilicity Factor: The dimethylphenyl group increases the molecule's lipophilicity compared to unsubstituted pyrrolidine.[1] This allows the compound to cross the stratum corneum (outer skin layer) more easily.[1]

  • The Amine Factor: As a secondary/tertiary amine structure, it is likely basic.[1] Upon contact with moist membranes (eyes, lungs), it can cause immediate pH-driven irritation or chemical burns.[1]

  • The Solvent Vector: In solid form, the risk is dust.[1] Once dissolved (e.g., in DMSO, DCM, or Methanol), the solvent becomes the vehicle that carries the toxin through your gloves.[1] Your PPE must resist the solvent first, and the solute second.[1]

PPE Specifications Matrix

Do not use generic "latex gloves."[1] Use this matrix to select equipment based on your specific manipulation.

Protection ZoneComponentSpecificationScientific Rationale
Hand (Solid) Nitrile (Double) Thickness: ≥ 5 mil (0.12 mm) Cuff length: >290mmPrevents contact with trace dust.[1] Double gloving allows outer glove removal after weighing without exposing skin.[1]
Hand (Solution) Laminate / Barrier Silver Shield® or Silverskin If dissolved in penetrating solvents (DCM, Chloroform), nitrile is insufficient. Laminate films provide broad-spectrum resistance to the carrier solvent.[1]
Respiratory Engineering Control Certified Fume Hood Primary defense. Do not handle open containers outside a hood.
Respiratory (Backup) Respirator N95 (Minimum) / P100 (Preferred) Only if weighing outside a hood (not recommended) or during spill cleanup.[1] Captures fine particulates.[1][4]
Eye/Face Goggles Indirect Vent / Chemical Splash Safety glasses are insufficient. Amines are lachrymators; vapors can bypass glasses.[1] Goggles seal the ocular cavity.[1]
Body Lab Coat Tyvek® / Polypropylene Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and light splashes.[1]

Operational Protocols: Step-by-Step

Phase A: Preparation & Donning

Goal: Create a "Clean to Dirty" workflow to prevent cross-contamination.

  • Ventilation Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Base Layer: Don Tyvek lab coat and secure cuffs.[1]

  • Ocular Defense: Don chemical splash goggles.[1] Adjust strap for a tight seal.[1]

  • Glove Strategy (The "Double-Shell" Method):

    • Inner Layer: Standard 4-mil Nitrile (taped to lab coat sleeve).[1]

    • Outer Layer: Long-cuff 5-mil Nitrile OR Laminate glove (depending on solvent).[1]

    • Why: If the outer glove gets contaminated, you can strip it immediately while maintaining a barrier.[1]

Phase B: Handling & Solubilization

Goal: Minimize aerosolization.

  • Weighing: Use an anti-static gun on the weighing boat before adding the solid.[1] Static charge can cause substituted pyrrolidines (often fluffy powders) to "jump" and aerosolize.[1]

  • Transfer: Dissolve the solid inside the vial/flask immediately. Do not transport dry powder across the lab bench.[1]

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be hyper-vigilant.[1] DMSO is a skin penetrant enhancer and will carry the pyrrolidine directly into the bloodstream.[1] Use Laminate gloves for DMSO solutions.

Phase C: Decontamination & Doffing

Goal: Leave the hazard in the hood.

  • Wipe Down: Wipe all exterior surfaces of vials/flasks with a methanol-dampened tissue inside the hood before removing them.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Transport: Move sealed, wiped containers to the instrument/storage area.

  • Final Wash: Wash hands with soap and water for 20 seconds immediately after removing inner gloves.[1]

Emergency Response & Disposal Logic

Spill Response Workflow

If >100mg is spilled, evacuate the immediate area.[1]

SpillResponse Start Spill Detected TypeCheck Solid or Solution? Start->TypeCheck Solid Solid Powder TypeCheck->Solid Solution Solution (Liquid) TypeCheck->Solution PPE_Check Don Double Nitrile + N95 Solid->PPE_Check Solution->PPE_Check ActionSolid Cover with wet paper towel (Prevent Dust) Clean Scoop into HazWaste Bag ActionSolid->Clean ActionLiq Cover with Absorbent Pads (Vermiculite/Poly) ActionLiq->Clean PPE_Check->ActionSolid If Solid PPE_Check->ActionLiq If Liquid Wipe Double Wash Area (Soap + Water) Clean->Wipe

Figure 1: Decision logic for spill containment, prioritizing dust suppression for solids.[1]

Disposal Logistics

1-(2,3-Dimethylphenyl)pyrrolidine must never be flushed down the drain.[1]

  • Solid Waste: Dispose of in "Solid Hazardous Waste" container (Code: Organic Toxic).

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol/Acetone/DMSO.[1]

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "DMPP" which can be confused with other reagents.[1]

Visualizing the Safety Hierarchy

SafetyHierarchy cluster_0 Level 1: Engineering cluster_1 Level 2: Barrier PPE cluster_2 Level 3: Procedure Hood Fume Hood (Containment) Gloves Nitrile/Laminate (Contact Prevention) Hood->Gloves Failsafe Solvent Solvent Selection (Avoid DMSO if possible) Gloves->Solvent Compatibility Eyes Splash Goggles (Mucosa Protection) Hygiene Post-Work Wash (Decontamination) Solvent->Hygiene

Figure 2: The defense-in-depth strategy. Engineering controls are the primary defense; PPE is the backup.

References

  • PubChem. (n.d.).[1] 1-(2,3-Dimethylphenyl)pyrrolidine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor.[1] Retrieved January 28, 2026, from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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